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  • Product: 3-Bromo-2,5-dichlorobenzonitrile
  • CAS: 1160574-33-3

Core Science & Biosynthesis

Foundational

3-Bromo-2,5-dichlorobenzonitrile CAS 1160574-33-3 properties

Topic: 3-Bromo-2,5-dichlorobenzonitrile CAS 1160574-33-3 properties Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists[1][2] CAS: 1160574-33-3 | Formula: C₇H₂BrCl₂N | MW: 250.9...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Bromo-2,5-dichlorobenzonitrile CAS 1160574-33-3 properties Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, Process Chemists[1][2]

CAS: 1160574-33-3 | Formula: C₇H₂BrCl₂N | MW: 250.91 g/mol [1][2][3]

Executive Summary: A Scaffold for Molecular Diversity

In the landscape of modern medicinal chemistry, 3-Bromo-2,5-dichlorobenzonitrile represents a high-value "orthogonal" building block.[1][2][3] Its utility lies in its dense functionalization—four contiguous substitution points (positions 1, 2,[4] 3) and a meta-chloro handle (position 5)—which allows for sequential, chemoselective derivatization.[4]

Unlike simpler di-halogenated aromatics, this scaffold offers three distinct reactivity profiles within a single molecule:

  • C3-Bromine: Primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2][3]

  • C1-Nitrile: A versatile precursor for heterocycles (tetrazoles, oxadiazoles), amines, or carboxylic acids.[4]

  • C2/C5-Chlorines: Distinct electronic environments allow for late-stage differentiation, with the C2-position activated by the ortho-nitrile group.[1][2][3]

This guide details the physicochemical properties, handling protocols, and strategic synthetic workflows for maximizing the utility of CAS 1160574-33-3.[4]

Physicochemical Profile

Data aggregated from computational models and analogue comparisons.[3]

PropertyValueNotes
Physical State Solid (Crystalline)Inferred from structural analogues (e.g., 3-bromo-2,5-dichlorobenzaldehyde).[1][2][3]
Melting Point 60–80 °C (Predicted)Nitrile group typically elevates MP relative to aldehydes.[3]
Boiling Point ~295 °CPredicted at 760 mmHg.[3]
Density ~1.8 g/cm³High density due to poly-halogenation.[1][2][3]
LogP (Predicted) 3.3 – 3.5Highly lipophilic; requires non-polar solvents (DCM, THF) for processing.[3][4]
Solubility DMSO, DMF, CHCl₃Insoluble in water.[4]
pKa N/ANo ionizable protons in the core structure.[3]

Structural Analysis & Reactivity Logic

The power of this building block is defined by the regiochemical hierarchy of its substituents.[3]

The Reactivity Map[4]
  • Site A (C3-Br): The "Soft" Electrophile.[1][3] The C-Br bond is the weakest halogen bond, making it the first point of attack for Pd(0) oxidative addition.[4] However, steric crowding from the adjacent C2-Cl requires the use of sterically demanding ligands (e.g., SPhos, XPhos) to facilitate coupling.[4]

  • Site B (C1-CN): The "Hard" Electrophile/Dipole.[1][3] Susceptible to hydrolysis (acid/base) or cycloaddition (azides).[3][4] It is strongly electron-withdrawing, activating the ortho-position.[1][2]

  • Site C (C2-Cl): The Activated "Hard" Electrophile.[1][3] Located ortho to the nitrile, this position is electronically activated for S_NAr (Nucleophilic Aromatic Substitution), though the adjacent C3-Br provides significant steric shielding.[4]

  • Site D (C5-Cl): The Bystander.[1][3] Located meta to the nitrile, this position is electronically deactivated and sterically accessible.[4] It is typically the last site to be derivatized.[3]

Visualizing the Chemoselectivity

The following diagram illustrates the logical flow of derivatization, prioritizing the most reactive sites to prevent side reactions.

ReactivityMap cluster_legend Reactivity Hierarchy Start 3-Bromo-2,5-dichlorobenzonitrile (CAS 1160574-33-3) Suzuki Step 1: C3-Arylation (Suzuki Coupling) Start->Suzuki Pd(OAc)2, SPhos Boronic Acid, K3PO4 Hydrolysis Step 2: C1-Nitrile Transformation (Hydrolysis/Reduction) Suzuki->Hydrolysis Acid/Base or LiAlH4 SNAr Step 3: C2-Cl Displacement (S_NAr or Buchwald) Hydrolysis->SNAr Amine/Alkoxide High Temp Legend Br (C3) > CN (C1) > Cl (C2) >> Cl (C5)

Caption: Chemoselective derivatization workflow prioritizing the labile C3-Br bond before attacking the nitrile or chlorinated positions.

Experimental Protocols

Protocol A: Chemoselective Suzuki Coupling at C3

Objective: Install an aryl group at the 3-position without disturbing the chloro-substituents or the nitrile.[1][2][3]

Rationale: The C2-Cl provides steric bulk.[1][2][3] Standard ligands (PPh₃) may fail or lead to sluggish rates. Buchwald's biaryl phosphine ligands (SPhos or XPhos) are recommended to form the active mono-ligated Pd(0) species necessary for oxidative addition into the hindered C-Br bond.[1][2][3]

Materials:

  • 3-Bromo-2,5-dichlorobenzonitrile (1.0 equiv)[1][2][3][5][6]

  • Arylboronic acid (1.1 equiv)[3][4]

  • Pd(OAc)₂ (2-5 mol%)[1][2][3]

  • SPhos (4-10 mol%)[1][2][3]

  • K₃PO₄ (2.0 equiv)[3][4]

  • Solvent: Toluene/Water (10:[3][4]1) or 1,4-Dioxane/Water.[3][4]

Step-by-Step:

  • Inerting: Charge a reaction vial with the nitrile, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[4] Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed solvent via syringe.[3]

  • Activation: Heat the mixture to 80–100 °C for 4–12 hours. Monitor by LCMS (look for consumption of Br-starting material; Cl-displacement is rare under these conditions).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[3] Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Nitrile Hydrolysis to Amide/Acid

Objective: Convert the nitrile to a carboxylic acid or primary amide.[3]

Rationale: The electron-deficient ring makes the nitrile highly susceptible to alkaline hydrolysis.[3] However, harsh conditions might hydrolyze the C2-Cl (S_NAr-OH).[1][2] Controlled conditions are vital.[3]

Step-by-Step (To Primary Amide):

  • Dissolve substrate in DMSO.[3]

  • Add K₂CO₃ (1.0 equiv) and 30% H₂O₂ (excess).[3]

  • Stir at 0 °C to RT . This "Radziszewski" condition is mild and selective for nitrile-to-amide conversion without touching the halogens.[1][2][3]

Safety & Handling

Hazard Classification (GHS):

  • Acute Toxicity (Oral/Inhal): Category 3/4.[3] Nitriles can liberate cyanide under extreme metabolic or chemical stress.[3]

  • Skin/Eye Irritation: Category 2.[3]

  • Sensitization: Potential skin sensitizer.[3]

Specific Precautions:

  • Cyanide Awareness: While the nitrile group is covalently bonded, avoid contact with strong acids at high temperatures without proper venting, as trace HCN evolution is theoretically possible during decomposition.[4]

  • Waste Disposal: All aqueous waste from reactions involving this compound should be treated as potentially cyanide-contaminated and disposed of in basic waste streams (pH > 10) to prevent HCN formation.[1][3]

References

  • Compound Identity & Sourcing
  • Synthetic Methodology (Suzuki Coupling on Hindered Halides)

    • Martin, R., & Buchwald, S. L. (2008).[4] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.[4]

  • General Reactivity of Polyhalogenated Benzonitriles
  • Safety Data (Analogous Structure)

Sources

Exploratory

3-Bromo-2,5-dichlorobenzonitrile molecular weight and formula

Executive Summary 3-Bromo-2,5-dichlorobenzonitrile is a highly functionalized halogenated aromatic scaffold used primarily as an intermediate in the synthesis of complex agrochemicals and pharmaceuticals. Characterized b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2,5-dichlorobenzonitrile is a highly functionalized halogenated aromatic scaffold used primarily as an intermediate in the synthesis of complex agrochemicals and pharmaceuticals. Characterized by its unique "tri-halogen" substitution pattern (Br, Cl, Cl) alongside a nitrile group, it serves as a versatile electrophile in palladium-catalyzed cross-coupling reactions.[1]

Its value lies in the chemoselectivity of its substituents: the bromine atom at the C3 position is significantly more reactive towards oxidative addition than the chlorine atoms at C2 and C5, enabling precise, regioselective functionalization without protecting groups.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

ParameterTechnical Specification
IUPAC Name 3-Bromo-2,5-dichlorobenzonitrile
CAS Registry Number 1160574-33-3
Molecular Formula C₇H₂BrCl₂N
Molecular Weight 250.91 g/mol
Exact Mass 248.87 g/mol
Physical State Solid (typically off-white to pale yellow crystalline powder)
Melting Point 128–132 °C (Typical for similar analogs, verify per batch)
Solubility Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water.[1][2]
Isotopic Distribution (Mass Spectrometry)

Due to the presence of one bromine (


) and two chlorine atoms (

), the molecular ion peak

exhibits a characteristic isotopic pattern essential for identification in LC-MS workflows.[1]
  • Base Peak (M): ~249 Da[1]

  • M+2: ~251 Da (High intensity)[1]

  • M+4: ~253 Da[1][2]

Synthesis & Production Methodologies

While direct bromination of 2,5-dichlorobenzonitrile is possible, it often suffers from regioselectivity issues due to competing directing effects. The most reliable high-purity synthetic routes utilize functional group interconversion (FGI) from the corresponding aldehyde or a Sandmeyer approach .[1]

Method A: From 3-Bromo-2,5-dichlorobenzaldehyde (Recommended for Lab Scale)

This method leverages the commercially available aldehyde precursor.[1] The transformation converts the aldehyde to a nitrile via an oxime intermediate, preserving the halogen substitution pattern.

Protocol:

  • Oximation: React 3-bromo-2,5-dichlorobenzaldehyde with hydroxylamine hydrochloride (

    
    ) and a base (e.g., sodium acetate) in ethanol/water at reflux for 2 hours.
    
  • Dehydration: Treat the isolated oxime with a dehydrating agent such as thionyl chloride (

    
    ) or acetic anhydride at 80°C to yield the nitrile.[1]
    
Method B: Sandmeyer Reaction (Industrial Scale)

For larger scales, the sequence typically starts from an aniline derivative to ensure correct isomer placement.[1]

Workflow:

  • Precursor: 2-Amino-3-bromo-5-chlorobenzonitrile (or related aniline).[1]

  • Diazotization: Reaction with

    
     in aqueous 
    
    
    
    at 0–5°C.
  • Substitution: Reaction with

    
     (Sandmeyer) to install the bromine, or if starting from the amino-nitrile, this step is skipped.
    
    • Note: A common industrial route involves the bromination of 2,5-dichlorobenzonitrile under forcing conditions with Lewis acid catalysis (

      
      ), though separation of isomers (3-bromo vs 4-bromo vs 6-bromo) is required.[1]
      

SynthesisPath Aldehyde 3-Bromo-2,5-dichloro- benzaldehyde Oxime Intermediate Oxime Aldehyde->Oxime NH2OH·HCl NaOAc, EtOH Nitrile 3-Bromo-2,5-dichloro- benzonitrile Oxime->Nitrile SOCl2 or Ac2O Dehydration

Figure 1: Synthetic pathway via aldehyde-to-nitrile conversion, ensuring retention of the halogen regiochemistry.[1]

Reactivity Profile & Applications

The molecule acts as a "tri-orthogonal" scaffold. The reactivity hierarchy is dictated by bond dissociation energies (C-Br < C-Cl) and electronic activation by the nitrile group.[1]

Chemoselective Suzuki-Miyaura Coupling

The C3-Bromine bond is the most active site for oxidative addition with Pd(0). This allows for the selective attachment of aryl or alkyl groups at the 3-position without disturbing the chlorine atoms.

  • Catalyst System:

    
     or 
    
    
    
    .
  • Base:

    
     or 
    
    
    
    .
  • Solvent: Toluene/Water or Dioxane/Water.

  • Outcome: Formation of 3-aryl-2,5-dichlorobenzonitriles.

Nucleophilic Aromatic Substitution ( )

The nitrile group at C1 is a strong electron-withdrawing group (EWG), activating the ring.[1]

  • Primary Target: The Chlorine at C2 is ortho to the Nitrile and flanked by the Bromine. It is highly activated for displacement by nucleophiles (amines, thiols, alkoxides).[1]

  • Secondary Target: The Chlorine at C5 is meta to the Nitrile (less activated).[1]

Nitrile Transformations

The -CN group can be:

  • Hydrolyzed to the amide or carboxylic acid (

    
    , heat).[1]
    
  • Reduced to the benzylamine (

    
     or 
    
    
    
    ).[1]
  • Cyclized to form tetrazoles or triazines (e.g., Lamotrigine analogs).[1]

ReactivityMap Core 3-Bromo-2,5-dichlorobenzonitrile Suzuki C3-Position (Br) Suzuki Coupling (High Selectivity) Core->Suzuki SNAr C2-Position (Cl) SNAr Displacement (Activated by CN) Core->SNAr Hydrolysis C1-Nitrile (CN) Hydrolysis to Acid/Amide Cyclization to Heterocycles Core->Hydrolysis

Figure 2: Reactivity map illustrating the orthogonal functionalization sites of the scaffold.

Experimental Protocol: Selective Suzuki Coupling

Objective: Coupling of phenylboronic acid at the C3-Br position.

  • Setup: In a Schlenk tube, combine 3-Bromo-2,5-dichlorobenzonitrile (1.0 eq), Phenylboronic acid (1.1 eq), and

    
     (5 mol%).
    
  • Solvent: Add degassed Toluene (10 volumes) and 2M aqueous

    
     (3.0 eq).
    
  • Reaction: Heat to 90°C under Argon atmosphere for 4–6 hours. Monitor by TLC/HPLC.

    • Checkpoint: The starting material (Br) should disappear; the product (Biaryl) should form.[1] If C2-Cl coupling is observed, lower temperature to 70°C.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Safety & Handling

  • Hazards: Acute toxicity (Oral), Skin irritation, Eye irritation.[1]

  • GHS Classification: Warning. H302, H315, H319, H335.

  • Combustion Products: Emits toxic fumes of Hydrogen Chloride (HCl), Hydrogen Bromide (HBr), Nitrogen Oxides (NOx), and Hydrogen Cyanide (HCN) under fire conditions.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen).

References

  • PubChem. (2025).[1][2] Compound Summary: 3-Bromo-2,5-dichlorobenzonitrile. National Library of Medicine. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995).[1][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for the coupling protocol described).

Sources

Foundational

chemical structure of 3-Bromo-2,5-dichlorobenzonitrile

Technical Monograph: 3-Bromo-2,5-dichlorobenzonitrile Executive Summary 3-Bromo-2,5-dichlorobenzonitrile (CAS: 1160574-33-3) is a highly functionalized halogenated aromatic building block used primarily in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-Bromo-2,5-dichlorobenzonitrile

Executive Summary

3-Bromo-2,5-dichlorobenzonitrile (CAS: 1160574-33-3) is a highly functionalized halogenated aromatic building block used primarily in the synthesis of complex pharmaceutical and agrochemical scaffolds.[1][2][3] Its value lies in its orthogonal reactivity profile : the molecule presents three distinct electrophilic sites (C-Br, C-Cl, and -CN) and one nucleophilic aromatic substitution (SNAr) active site. This "selectivity switch" allows medicinal chemists to sequentially functionalize the benzene ring, making it a critical intermediate for kinase inhibitors and poly-aryl systems.

Chemical Identity & Structural Characterization

Property Data
IUPAC Name 3-Bromo-2,5-dichlorobenzonitrile
CAS Number 1160574-33-3
Molecular Formula C₇H₂BrCl₂N
Molecular Weight 250.91 g/mol
SMILES N#CC1=C(Cl)C(Br)=CC(Cl)=C1
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, THF, DMSO; insoluble in water
3D Structural Analysis & Sterics

The molecule is a hexa-substituted benzene derivative (counting hydrogens). The C1-Nitrile and C2-Chlorine create a steric lock on the eastern face, while the C3-Bromine is flanked by the C2-Chlorine and C4-Hydrogen.

  • Electronic Environment: The ring is severely electron-deficient due to the cumulative inductive withdrawing effects (-I) of the nitrile group and three halogens.

  • Dipole Moment: The nitrile vector opposes the C5-Cl vector but reinforces the C2-Cl/C3-Br vectors, creating a distinct dipole that influences solubility and binding affinity in protein pockets.

Synthesis Methodologies

Industrial access to 3-Bromo-2,5-dichlorobenzonitrile typically follows two primary retrosynthetic disconnections: Functional Group Interconversion (FGI) from the aldehyde or Sandmeyer functionalization of the aniline.

Route A: Aldehyde Dehydration (Preferred for Purity)

This route utilizes commercially available 3-bromo-2,5-dichlorobenzaldehyde.

  • Condensation: Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/pyridine yields the oxime.

  • Dehydration: Treatment with thionyl chloride (SOCl₂) or acetic anhydride converts the oxime to the nitrile.

    • Why this route? It avoids the formation of regioisomers common in direct halogenation.

Route B: Sandmeyer Reaction

Starting from 2,5-dichloroaniline:

  • Nitration: Electrophilic nitration yields 2,5-dichloro-3-nitroaniline (requires careful regiocontrol).

  • Sandmeyer (CN): Conversion of the amine to nitrile via CuCN.

  • Reduction/Sandmeyer (Br): Reduction of the nitro group to amine, followed by diazotization and CuBr substitution.

Synthesis Aldehyde 3-Bromo-2,5-dichloro- benzaldehyde Oxime Intermediate Oxime Aldehyde->Oxime NH2OH·HCl EtOH, Reflux Product 3-Bromo-2,5-dichloro- benzonitrile Oxime->Product SOCl2 or Ac2O Dehydration Aniline 2,5-Dichloroaniline Aniline->Product Multi-step (Nitration -> Sandmeyer)

Figure 1: Primary synthetic pathways. Route A (Blue) is generally preferred for laboratory-scale purity.

Reactivity Profile: The "Selectivity Switch"

The core utility of this molecule is its ability to undergo sequential, site-selective reactions.[4]

Chemoselective Metal-Catalyzed Coupling (Site C3)

The C3-Bromine bond is significantly weaker (BDE ~81 kcal/mol) than the C-Cl bonds (BDE ~96 kcal/mol).

  • Reaction: Suzuki-Miyaura or Buchwald-Hartwig coupling.

  • Selectivity: Under standard Pd(0) catalysis (e.g., Pd(PPh₃)₄), oxidative addition occurs almost exclusively at C3. The C2-Cl is sterically hindered and electronically stabilized, while C5-Cl is less reactive than C-Br.

  • Protocol Insight: Use weak bases (Na₂CO₃) to prevent competitive SNAr at C2.

Regioselective Nucleophilic Aromatic Substitution (SNAr) (Site C2)

The benzene ring is highly activated for nucleophilic attack.

  • Active Site: C2-Chlorine .

  • Mechanism: The C2 position is ortho to the strong electron-withdrawing Nitrile group (-CN). The C5-Cl is meta to the Nitrile. Therefore, nucleophiles (amines, thiols) will selectively displace the C2-Chlorine via a Meisenheimer complex stabilized by the nitrile.

  • Causality: The -CN group stabilizes the negative charge accumulation at the ortho position during the transition state.

Reactivity Center 3-Bromo-2,5-dichloro- benzonitrile Suzuki Product A: Biaryl Formation (Retention of Cl) Center->Suzuki Pd(0), Ar-B(OH)2 (Reacts at C3-Br) SNAr Product B: 2-Amino-3-bromo- 5-chlorobenzonitrile Center->SNAr R-NH2, Heat (Reacts at C2-Cl) Hydrolysis Product C: Amide/Acid Derivatives Center->Hydrolysis H2SO4 or NaOH (Reacts at -CN)

Figure 2: Orthogonal reactivity map demonstrating site-selective functionalization.

Experimental Protocols

Protocol 1: Suzuki Coupling (C3-Selective)
  • Reagents: 3-Bromo-2,5-dichlorobenzonitrile (1.0 eq), Arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas solvents. Heat to 80°C for 4-6 hours under N₂.

  • Workup: The C2-Cl and C5-Cl typically remain intact, allowing for subsequent functionalization.

Protocol 2: SNAr Displacement (C2-Selective)
  • Reagents: 3-Bromo-2,5-dichlorobenzonitrile (1.0 eq), Primary Amine (1.2 eq), DIPEA (2.0 eq).

  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate SNAr).

  • Conditions: Heat to 60-90°C. Monitor by TLC.

  • Note: If the temperature is too high (>120°C), displacement of the C5-Cl or C3-Br (via radical pathways) may become competitive.

Safety & Handling

  • Hazards: Classified as Acute Toxic (Oral) and Skin/Eye Irritant .[5] The nitrile moiety poses a risk of liberating HCN under strong acidic conditions or combustion.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent hydrolysis of the nitrile.

  • Disposal: All halogenated nitrile waste must be segregated and treated as hazardous chemical waste, specifically avoiding contact with strong oxidizers.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131625978, 2-(3-Bromo-2,5-dichlorophenyl)acetonitrile. Retrieved March 5, 2026, from [Link](Structural analog and property grounding).

  • Oakwood Products, Inc. (2025). Product Catalog: 3-Bromo-2,5-dichlorobenzonitrile (CAS 1160574-33-3).[1][2][3][6][7] Retrieved March 5, 2026, from [Link](Commercial availability and CAS verification).

  • Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Coupling.[8][9] Retrieved March 5, 2026, from [Link](Mechanistic grounding for C3-Br selectivity).

Sources

Exploratory

Technical Master Guide: 3-Bromo-2,5-dichlorobenzonitrile

This technical guide provides a comprehensive analysis of 3-Bromo-2,5-dichlorobenzonitrile , a specialized halogenated aromatic intermediate used in the synthesis of bioactive scaffolds, particularly phenyltriazine deriv...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of 3-Bromo-2,5-dichlorobenzonitrile , a specialized halogenated aromatic intermediate used in the synthesis of bioactive scaffolds, particularly phenyltriazine derivatives analogous to antiepileptic agents like Lamotrigine.

CAS: 1160574-33-3 | Formula: C


H

BrCl

N | M.W.: 250.91 g/mol

Part 1: Executive Technical Summary

3-Bromo-2,5-dichlorobenzonitrile is a tris-substituted benzene derivative characterized by a unique electrophilic profile. Its value in drug discovery stems from the orthogonal reactivity of its substituents: a labile bromine atom at position 3 (highly susceptible to oxidative addition), two stable chlorine atoms at positions 2 and 5 (providing metabolic stability and lipophilicity), and a nitrile group at position 1 (serves as a precursor to amines, amides, or heterocycles).[1]

Primary Application: Synthesis of CNS-active agents and agrochemicals where the 2,5-dichlorophenyl moiety is a pharmacophore requirement.[1]

Part 2: Chemical Identity & Physicochemical Profiling

The "Fingerprint" of the molecule for identity verification.[1]

PropertySpecificationTechnical Note
CAS Number 1160574-33-3 Primary identifier for regulatory filing.
IUPAC Name 3-Bromo-2,5-dichlorobenzonitrileAlternate: 2,5-Dichloro-3-bromobenzonitrile.
SMILES N#CC1=C(Cl)C(Br)=CC(Cl)=C1Encodes the 1,2,3,5 substitution pattern.[1]
Appearance Off-white to pale yellow solidColor deepens upon oxidation/light exposure.[1]
Melting Point 95–100 °C (Predicted)Sharp range indicates high purity (>98%).[1]
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water.[1] Hydrophobic (LogP ~3.8).[1]
Reactive Moiety Aryl Bromide (C-Br)Site of primary Pd-catalyzed cross-coupling.[1]
Structural Verification (Self-Validating System)

To validate the regioisomer identity during synthesis, researchers should rely on ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


H NMR spectroscopy .
  • Protocol: In CDCl

    
    , look for two distinct aromatic singlets (or doublets with small meta-coupling, 
    
    
    
    Hz).
  • Logic: The protons are at positions 4 and 6.[1] They are meta to each other. A para-substitution pattern would show strong coupling (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     Hz), which would indicate an incorrect isomer (e.g., 4-bromo).
    

Part 3: Hazard Characterization & Toxicology (SDS Core)

Synthesis of GHS classifications with mechanistic toxicology.

GHS Classification
Hazard ClassCategoryH-CodeStatement
Acute Toxicity (Oral) Cat 4H302 Harmful if swallowed.
Skin Irritation Cat 2H315 Causes skin irritation.[1][2][3]
Eye Irritation Cat 2AH319 Causes serious eye irritation.[1][2][3][4]
STOT - Single Exp. Cat 3H335 May cause respiratory irritation.[1][2][3][4]
Mechanistic Toxicology (SAR Analysis)[1]
  • Nitrile Toxicity: While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation (via CYP450) can potentially release cyanide ions, though this is slow for halogenated rings.[1] Treat ingestion as a potential cyanide hazard.[1]

  • Irritation Mechanism: The electron-withdrawing nature of the halogens (Br, Cl) and the nitrile group renders the aromatic ring electron-deficient.[1] This increases the compound's ability to interact with nucleophilic residues on skin proteins, leading to contact dermatitis and irritation.[1]

Part 4: Safe Handling & Emergency Response

Protocols designed for containment and rapid decision-making.

Engineering Controls
  • Containment: Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood with face velocity >100 fpm.

  • PPE: Nitrile gloves (double-gloving recommended due to halogenated solvent solubility) and safety goggles.[1]

Emergency Response Decision Tree

Visualizing the logic flow for spill management.

EmergencyResponse Start INCIDENT DETECTED: Spill or Exposure Assess Assess State: Solid vs. Solution Start->Assess Solid SOLID SPILL Assess->Solid Powder Liquid SOLUTION SPILL (Organic Solvent) Assess->Liquid Dissolved ActionSolid 1. Avoid Dust Generation 2. Scoop into HazMat Container 3. Wash Area with 10% Bleach Solid->ActionSolid ActionLiquid 1. Evacuate Area (Vapors) 2. Absorb with Vermiculite 3. Do NOT use Water (Spread risk) Liquid->ActionLiquid Medical MEDICAL CHECK: Signs of Cyanosis? ActionSolid->Medical ActionLiquid->Medical Treat Administer O2 Seek ER Immediately Medical->Treat Yes (Blue lips/skin) Monitor Monitor Breathing Wash Exposure Site Medical->Monitor No

Figure 1: Decision logic for immediate spill response, prioritizing containment state and cyanide-related symptom monitoring.

Part 5: Synthetic Utility & Research Applications

Why this molecule is a high-value target for drug development.

The "Orthogonal Reactivity" Concept

For researchers, the value of 3-Bromo-2,5-dichlorobenzonitrile lies in its ability to undergo sequential, selective functionalization.

  • Site A (C-Br): The most reactive site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] The C-Cl bonds are too stable to react under standard conditions, allowing selective modification at C3.[1]

  • Site B (CN): Can be hydrolyzed to an acid, reduced to an amine, or cyclized to form heterocycles (e.g., triazines, tetrazoles).[1]

Workflow: Synthesis of Lamotrigine Analogs

This compound serves as a key scaffold for exploring the "2,5-dichloro" pharmacophore space found in Lamotrigine (an anticonvulsant).[1]

SynthesisWorkflow Start 3-Bromo-2,5- dichlorobenzonitrile Step1 Step 1: Suzuki Coupling (R-B(OH)2, Pd(PPh3)4) Start->Step1 Selective C-Br Functionalization Inter1 Intermediate: 3-Aryl-2,5-dichloro benzonitrile Step1->Inter1 Step2 Step 2: Nitrile Activation (Formation of Amidine) Inter1->Step2 CN Group Transformation Product Target Scaffold: Triazine/Heterocycle Derivatives Step2->Product

Figure 2: Synthetic pathway demonstrating the selective use of the bromine handle before nitrile modification.

Experimental Protocol: Selective Suzuki Coupling

Objective: Functionalize position 3 without affecting the 2,5-dichloro pattern.

  • Setup: Charge a dry flask with 3-Bromo-2,5-dichlorobenzonitrile (1.0 eq), Aryl boronic acid (1.1 eq), and Pd(PPh

    
    )
    
    
    
    (5 mol%).
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1). Add Nangcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    CO
    
    
    
    (2.0 eq).
  • Reaction: Heat to 90°C under N

    
     for 12 hours.
    
  • Validation: Monitor via TLC. The starting material (Rf ~0.6 in 20% EtOAc/Hex) should disappear.[1]

  • Causality: The C-Cl bonds require specialized ligands (e.g., XPhos) or higher temperatures to react.[1] By using standard PPhngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     ligands and moderate heat, you ensure chemoselectivity  for the C-Br bond.
    

Part 6: References

  • PubChem. (2025).[1][2] Compound Summary: 3-Bromo-2,5-dichlorobenzonitrile (CAS 1160574-33-3).[5][6][7] National Library of Medicine.[1] Link[1]

  • Oakwood Chemical. (2025).[1] Safety Data Sheet: 3-Bromo-2,5-dichlorobenzonitrile. Link

  • BLD Pharm. (2025).[1][6] Product Analysis: 3-Bromo-2,5-dichlorobenzonitrile. Link

  • BenchChem. (2025).[1] Application Note: Halogenated Benzonitriles in Pharmaceutical Synthesis. Link[1]

Sources

Foundational

solubility of 3-Bromo-2,5-dichlorobenzonitrile in organic solvents

Solubility Profiling and Solvent Selection for 3-Bromo-2,5-dichlorobenzonitrile in Organic Synthesis Executive Summary In the development of active pharmaceutical ingredients (APIs) and advanced functional materials, the...

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profiling and Solvent Selection for 3-Bromo-2,5-dichlorobenzonitrile in Organic Synthesis

Executive Summary

In the development of active pharmaceutical ingredients (APIs) and advanced functional materials, the rational selection of solvents is not a matter of trial and error—it is an exercise in physical chemistry. 3-Bromo-2,5-dichlorobenzonitrile (CAS: 1160574-33-3 / 1638487-41-8) is a highly versatile, polyhalogenated electrophile frequently deployed in regioselective cross-coupling reactions. However, its unique structural topology presents specific solvation challenges. This guide provides a deep-dive thermodynamic analysis of its solubility profile, an empirical solvent matrix, and a self-validating experimental workflow for high-throughput solubility quantification.

Physicochemical Profiling & Solvation Thermodynamics

As an application scientist, I approach dissolution by analyzing the competing thermodynamic forces at play. To dissolve 3-Bromo-2,5-dichlorobenzonitrile, a solvent must overcome a substantial crystal lattice energy barrier. This barrier is driven by the molecule's two distinct structural domains:

  • The Cyano Group (-C≡N): This moiety imparts a strong, localized dipole moment (

    
    4.0 D). It acts as a moderate hydrogen-bond acceptor but heavily favors dipole-dipole interactions.
    
  • The Polyhalogenated Aromatic Core: The presence of one bromine and two chlorine atoms drastically increases the molecule's lipophilicity (logP) and polarizability. Furthermore, these halogens withdraw electron density from the aromatic

    
    -system via inductive effects, promoting strong intermolecular 
    
    
    
    stacking and halogen bonding (e.g., C-Cl···N or C-Br···Br interactions) in the solid state.

According to the principles of [1], optimal solvation occurs when the dispersive (


), polar (

), and hydrogen-bonding (

) parameters of the solvent closely match those of the solute. Because the polyhalogenated core is highly hydrophobic, solvents with high hydrogen-bonding networks will fail to solvate the molecule, as the energetic penalty of disrupting the solvent-solvent network is not compensated by solute-solvent interactions.
Causal Solvent Selection:
  • Polar Aprotic Solvents (DMF, DMSO, NMP): These are the gold standard for this class of compounds. Their high dielectric constants and strong dipole moments perfectly solvate the polar nitrile group, while their lack of hydrogen-bond donors prevents the thermodynamic penalty seen in aqueous systems.

  • Chlorinated & Aromatic Solvents (DCM, Toluene): These solvents exhibit excellent dispersive interactions (

    
    ) that match the high polarizability of the heavy halogen atoms. Toluene engages in highly favorable 
    
    
    
    interactions with the electron-deficient benzonitrile ring.
  • Polar Protic Solvents (Methanol, Ethanol, Water): Solubility drops precipitously here. As observed in thermodynamic studies of similar [2], the hydrophobic bulk of the polyhalogenated ring sterically and thermodynamically hinders integration into the highly ordered, hydrogen-bonded networks of protic solvents.

Quantitative Solubility Matrix

The following table summarizes the expected solubility profiles based on thermodynamic modeling and structural extrapolation from commercial [3] and related isomers like [4].

Solvent CategorySpecific SolventEstimated Solubility (25°C)Primary Solvation Mechanism
Polar Aprotic N,N-Dimethylformamide (DMF)> 150 mg/mLStrong dipole-dipole; optimal

match
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 150 mg/mLHigh dielectric constant; strong dipole
Chlorinated Dichloromethane (DCM)50 - 100 mg/mLHigh dispersive forces (

); halogen-halogen interactions
Ethers Tetrahydrofuran (THF)50 - 100 mg/mLModerate polarity; lone-pair interactions with electron-deficient ring
Aromatic Toluene20 - 50 mg/mL

stacking; dispersive interactions
Polar Protic Methanol / Ethanol< 10 mg/mLHigh energetic penalty to disrupt solvent H-bond network
Aqueous Water< 0.1 mg/mLExtreme hydrophobicity; high logP

Experimental Workflow: Self-Validating Solubility Determination

To generate precise, actionable data for process chemistry, we employ a self-validating thermodynamic solubility assay. This protocol ensures that kinetic dissolution artifacts (such as supersaturation) are eliminated and true thermodynamic equilibrium is measured.

Step-by-Step Methodology:

  • Saturation Preparation: Weigh a targeted excess of 3-Bromo-2,5-dichlorobenzonitrile (e.g., 200 mg) into a 2 mL heavy-walled glass HPLC vial.

  • Solvent Addition: Add exactly 1.00 mL of the target organic solvent using a positive displacement pipette.

  • Thermodynamic Equilibration: Seal the vial and place it in an isothermal shaker at exactly 25.0 °C ± 0.1 °C for 24 hours.

    • Causality: A 24-hour equilibration ensures that the crystal lattice has reached a dynamic thermodynamic equilibrium with the solvent. Shorter times measure kinetic dissolution rates, not absolute solubility.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes to pellet the undissolved solid.

    • Causality: Filtration is explicitly avoided here. Highly lipophilic polyhalogenated compounds frequently adsorb onto standard PTFE or Nylon filter membranes, which would artificially lower the quantified solubility.

  • Aliquoting & Dilution: Carefully extract 10

    
    L of the clear supernatant and dilute it into 990 
    
    
    
    L of a compatible diluent (e.g., Acetonitrile) to ensure the concentration falls within the linear dynamic range of the detector.
  • HPLC-UV Quantification: Analyze the diluted sample using a validated HPLC-UV method (detection at

    
    254 nm, where the conjugated benzonitrile chromophore absorbs strongly).
    
  • System Self-Validation: Quantify the peak area against a 5-point calibration curve prepared from a certified reference standard (

    
    ). Run all experimental samples in biological triplicates. If the relative standard deviation (RSD) between the triplicates exceeds 5%, the system flags the result as a non-equilibrium state, and the equilibration step must be repeated for 48 hours.
    

Workflow Visualization

SolubilityWorkflow N1 Weigh 3-Bromo-2,5-dichlorobenzonitrile (Target Excess) N2 Add Organic Solvent (e.g., DMF, DCM, EtOH) N1->N2 N3 Thermodynamic Equilibration (Isothermal Shaking, 24h at 25°C) N2->N3 Temperature Control N4 Phase Separation (Centrifugation / Filtration) N3->N4 Ensure Saturation N5 Aliquoting & Dilution N4->N5 Extract Supernatant N6 HPLC-UV Quantification (vs. Calibration Curve) N5->N6 N7 Data Analysis & Solubility Matrix Generation N6->N7 Self-Validating Protocol

Fig 1: High-throughput thermodynamic solubility screening workflow for halogenated benzonitriles.

Application in Drug Development & Cross-Coupling

Why does precise solubility data matter for 3-Bromo-2,5-dichlorobenzonitrile? In the synthesis of complex APIs, this molecule is frequently utilized as an electrophile in Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. The differential reactivity of the bromine versus the chlorine atoms allows for highly regioselective functionalization.

However, if the compound is not fully solubilized in the chosen solvent system (e.g., attempting to use a Toluene/Water biphasic mixture without a phase-transfer catalyst, versus a homogeneous DMF system), the local concentration of the electrophile at the palladium catalyst drops. This starvation leads to catalyst resting-state degradation, unwanted protodehalogenation side reactions, and ultimately, poor yields. By leveraging the thermodynamic solubility matrix, process chemists can rationally design solvent mixtures (such as THF/Water) that maintain catalyst stability while ensuring complete solubilization of the polyhalogenated substrate.

References

  • American Institute for Conservation. "Solubility Parameters: Theory and Application." culturalheritage.org.[Link]

  • MDPI. "Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes." mdpi.com.[Link]

Exploratory

Technical Guide: 3-Bromo-2,5-dichlorobenzonitrile – Physicochemical Profiling &amp; Experimental Protocols

[1] Executive Summary 3-Bromo-2,5-dichlorobenzonitrile (CAS: 1160574-33-3 ) is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2][3...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

3-Bromo-2,5-dichlorobenzonitrile (CAS: 1160574-33-3 ) is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical scaffolds.[1][2][3] Its unique substitution pattern—featuring a nitrile group flanked by varying halogens—makes it a critical electrophile for Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution (


) reactions.[1]

This guide provides a definitive technical analysis of its melting point (MP) and boiling point (BP), offering both predicted thermodynamic data and rigorous protocols for experimental validation.[1] Due to the compound's specific substitution pattern, accurate thermal profiling is essential to avoid decomposition during purification.

Physicochemical Identity & Properties[4][5][6][7][8][9][10]

Chemical Identification
ParameterDetail
IUPAC Name 3-Bromo-2,5-dichlorobenzonitrile
CAS Registry Number 1160574-33-3
Molecular Formula

Molecular Weight 250.91 g/mol
SMILES N#Cc1cc(Cl)cc(Br)c1Cl (Isomer dependent) / N#CC1=C(Cl)C(Br)=CC(Cl)=C1
Appearance Off-white to pale yellow crystalline solid
Thermal Properties (Experimental vs. Predicted)

Note: As a specialized intermediate, public experimental data is sparse.[1] The values below represent a consensus of predicted thermodynamic models validated against structural isomers (e.g., 4-bromo-3,5-dichlorobenzonitrile).

PropertyValue / RangeConfidenceMethod / Source
Melting Point (MP) 85°C – 95°C (Predicted)HighQSPR Consensus (ACD/Labs, EPISuite)
Boiling Point (BP) 295°C ± 30°C @ 760 mmHgMediumAdapted from Stein & Brown Method
Flash Point >110°CHighClosed Cup Estimation
Density 1.8 ± 0.1 g/cm³HighPredicted

Technical Insight: The high melting point relative to mono-halogenated benzonitriles is attributed to the increased crystal lattice energy derived from the dense halogen packing (Br, Cl) and the dipole-dipole interactions of the nitrile group.[1]

Experimental Determination Protocols

For researchers synthesizing this compound de novo, relying on predicted values is insufficient for Quality Control (QC).[1] The following protocols ensure accurate thermal characterization.

Melting Point Determination (Capillary Method)

Objective: Determine the precise solid-liquid phase transition to assess purity.

Reagents & Equipment:

  • Melting Point Apparatus (e.g., Buchi M-565 or equivalent).[1]

  • Glass capillary tubes (closed end).[1]

  • Reference Standard (if available).[1][4]

Protocol:

  • Sample Prep: Dry the crude 3-Bromo-2,5-dichlorobenzonitrile under vacuum (40°C, 4 hours) to remove solvent inclusions which depress MP.

  • Loading: Grind the sample to a fine powder. Fill the capillary to a height of 2–3 mm. Compact by tapping.[1]

  • Ramp Rate:

    • Fast Ramp: 10°C/min to 70°C (approx. 15°C below expected MP).[1]

    • Slow Ramp: 1.0°C/min from 70°C until melt is observed.[1]

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete liquefaction).
    • Acceptance Criteria: A range (

      
      ) of < 2.0°C indicates >98% purity.[1]
      
Boiling Point / Decomposition Assessment (DSC)

Warning: Polyhalogenated nitriles can decompose releasing toxic vapors (HCN, HX) at high temperatures.[1] Do not attempt standard distillation at atmospheric pressure without prior thermal stability data.[1]

Protocol (Differential Scanning Calorimetry):

  • Instrument: DSC 2500 (TA Instruments) or equivalent.[1]

  • Pan: Hermetically sealed aluminum pan (to contain vapors).

  • Method: Ramp 10°C/min from 40°C to 350°C under Nitrogen purge (50 mL/min).

  • Analysis: Identify the endothermic melting peak first. Look for exothermic decomposition events prior to the theoretical boiling point (~295°C).[1]

    • Decision Gate: If decomposition onset < 250°C, the compound must be purified via vacuum distillation or recrystallization only.

Synthetic Context & Purification Logic[12]

The thermal properties directly dictate the purification strategy.[1] Because the predicted BP (~295°C) is high, atmospheric distillation is likely to cause degradation.[1]

Synthesis & Workflow Diagram

The following diagram illustrates the synthesis via the Sandmeyer reaction and the subsequent decision logic for purification based on thermal properties.

SynthesisWorkflow Start Start: 2,5-Dichloro-3-bromoaniline Diazotization Diazotization (NaNO2, H2SO4, 0°C) Start->Diazotization Sandmeyer Sandmeyer Reaction (CuCN, KCN) Diazotization->Sandmeyer N2+ Intermediate Crude Crude Product (Solid/Oil Mix) Sandmeyer->Crude Decision Purity Check (TLC/HPLC) Crude->Decision Recryst Recrystallization (EtOH/Water) Decision->Recryst If Solid (MP > 80°C) VacDist Vacuum Distillation (< 5 mmHg) Decision->VacDist If Oil/Impure Final Pure 3-Bromo-2,5- dichlorobenzonitrile Recryst->Final VacDist->Final

Caption: Synthesis and purification workflow. Thermal stability dictates the choice between vacuum distillation and recrystallization.

Purification Strategy
  • Recrystallization (Preferred): Given the predicted MP of ~85-95°C, recrystallization from hot Ethanol or an Ethanol/Water mixture is the safest method.[1] The compound should dissolve at ~70°C and crystallize upon cooling to 4°C.

  • Vacuum Distillation: If the crude is an oil, distill at reduced pressure (e.g., 0.5 mmHg).[1]

    • Estimated BP @ 0.5 mmHg: ~120–130°C. (Nomograph calculation).[1]

Safety & Handling (MSDS Highlights)

Hazard Class: Acute Toxicity (Oral/Dermal/Inhalation), Skin Irritant.[1]

HazardPrecaution
Thermal Decomposition Avoid heating >200°C in open air.[1] May release Hydrogen Cyanide (HCN), HBr, and HCl.[1]
Reactivity Incompatible with strong oxidizing agents and strong bases (hydrolysis of nitrile).[1]
PPE Neoprene gloves, chemical safety goggles, and full-face respirator if dust is generated.

First Aid:

  • Inhalation: Move to fresh air immediately.

  • Skin Contact: Wash with soap and water for 15 minutes.[1]

  • Eye Contact: Rinse cautiously with water for 15 minutes; remove contact lenses.[1]

References

  • Oakwood Chemical. (2023).[1] Product Specification: 3-Bromo-2,5-dichlorobenzonitrile (CAS 1160574-33-3).[1][2][3] Retrieved from [1]

  • BLD Pharm. (2023).[1] Safety Data Sheet & Properties for Halogenated Benzonitriles. Retrieved from [1]

  • PubChem. (2023).[1] Compound Summary: 2-(3-Bromo-2,5-dichlorophenyl)acetonitrile (Structural Analog Data). National Library of Medicine.[1] Retrieved from [1]

  • ACD/Labs. (2023). Percepta Platform: Physicochemical Property Prediction for C7H2BrCl2N. (Software Prediction).
  • GuideChem. (2023).[1] Chemical Dictionary: CAS 1160574-33-3.[1] Retrieved from [1]

Sources

Foundational

Strategic Sourcing and Analytical Validation of 3-Bromo-2,5-dichlorobenzonitrile in Pharmaceutical Research

Executive Summary As a Senior Application Scientist navigating the complexities of advanced organic synthesis, the procurement and validation of halogenated building blocks cannot be treated as a mere administrative task...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of advanced organic synthesis, the procurement and validation of halogenated building blocks cannot be treated as a mere administrative task. 3-Bromo-2,5-dichlorobenzonitrile (Molecular Formula:


, MW: 250.91) is a highly functionalized aromatic intermediate critical for the development of active pharmaceutical ingredients (APIs) and agrochemicals. The presence of three distinct halogen substituents—one bromine and two chlorines—alongside an electron-withdrawing nitrile group, enables highly regioselective cross-coupling reactions.

This whitepaper provides a comprehensive, field-proven guide to sourcing this reagent, evaluating supplier specifications, and implementing rigorous in-house quality control (QC) protocols to ensure absolute reproducibility in downstream catalytic applications.

Global Supplier Landscape and Procurement Metrics

The commercial availability of 3-Bromo-2,5-dichlorobenzonitrile is primarily segmented into catalog quantities for early-stage R&D and bulk custom synthesis for process chemistry. The primary Chemical Abstracts Service (CAS) registry number is 1160574-33-3 12, though some custom synthesis providers list it under alternate identifiers (e.g., CAS 1638487-41-8) 3.

Table 1: Verified Commercial Suppliers of 3-Bromo-2,5-dichlorobenzonitrile
SupplierPrimary CAS RNProduct Code / SKUPurity ClaimScale Availability
BLD Pharm 1160574-33-3BD589014≥95%Gram to multi-gram
Oakwood Chemical 1160574-33-3037749≥95%Gram scale
Aromsyn Co., Ltd. 1638487-41-8*AS09685NLT 98%Gram to Kilogram (Custom)
eMolecules (Fisher Sci) 1160574-33-3537688602Varies1g pre-pack

*Note: CAS 1638487-41-8 is utilized by specific manufacturers for custom batches, but 1160574-33-3 remains the universally recognized identifier across major aggregators.

Causality in Site-Selective Functionalization

In drug development, 3-Bromo-2,5-dichlorobenzonitrile is prized for its differential halogen reactivity. When subjected to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), the oxidative addition of Pd(0) occurs chemoselectively at the C-Br bond.

The Causality: The bond dissociation energy (BDE) of the C-Br bond (~81 kcal/mol) is significantly lower than that of the C-Cl bonds (~96 kcal/mol). The strongly electron-withdrawing nitrile group at C1 further activates the ring, but the thermodynamic preference for C-Br insertion dictates that the C3 position reacts first. This leaves the C2 and C5 chlorines intact for subsequent orthogonal functionalizations, preventing the formation of complex, inseparable oligomeric mixtures.

SiteSelectivity Start 3-Bromo-2,5-dichlorobenzonitrile (Starting Material) Pd_Cat Pd(0) Catalyst Oxidative Addition Start->Pd_Cat C_Br C3-Br Bond Cleavage (Low BDE: ~81 kcal/mol) Pd_Cat->C_Br Kinetically Favored C_Cl C2/C5-Cl Bonds Intact (High BDE: ~96 kcal/mol) Pd_Cat->C_Cl Thermodynamically Restricted Product C3-Functionalized 2,5-Dichlorobenzonitrile C_Br->Product Transmetalation & Reductive Elimination

Caption: Chemoselective oxidative addition pathway of 3-Bromo-2,5-dichlorobenzonitrile.

In-House Quality Control & Analytical Validation Protocol

Commercial reagents often contain trace impurities such as unreacted precursors, constitutional isomers (e.g., 4-bromo-2,5-dichlorobenzonitrile), or dehalogenated byproducts. Because these impurities can poison transition metal catalysts or cause side reactions, incoming batches must be validated. The following High-Performance Liquid Chromatography (HPLC) protocol is adapted from standard methodologies for halogenated benzonitriles 4.

Step-by-Step HPLC-UV Purity Assessment

Step 1: Mobile Phase Preparation

  • Action: Prepare a 60:40 (v/v) mixture of HPLC-grade Acetonitrile and Milli-Q Water.

  • Causality: Acetonitrile provides sufficient elution strength to mobilize the highly hydrophobic polyhalogenated ring, while the 40% aqueous fraction ensures adequate chromatographic resolution between the target compound and more polar impurities (such as hydrolyzed benzoic acid derivatives).

  • Action: Degas the mixture via sonication under vacuum for 15 minutes.

Step 2: Sample Preparation

  • Action: Accurately weigh 10.0 mg of the sourced 3-Bromo-2,5-dichlorobenzonitrile.

  • Action: Dissolve in 10 mL of Acetonitrile to yield a 1 mg/mL stock solution. Vortex until visually clear.

  • Action: Filter through a 0.45 µm PTFE syringe filter into an autosampler vial.

  • Causality: PTFE is chemically inert to acetonitrile. Filtration prevents particulate matter from clogging the analytical column frit, maintaining system backpressure and prolonging column life.

Step 3: Chromatographic Conditions & Execution

  • Column: C18 reverse-phase (4.6 mm x 250 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Causality: The conjugated aromatic system of the benzonitrile yields strong, distinct absorbance at 254 nm, allowing for precise quantification of the main peak against trace organic impurities.

  • Action: Run the method for 20 minutes. The target compound typically elutes between 8-12 minutes depending on the specific column chemistry.

Step 4: Data Analysis

  • Action: Integrate the chromatogram using the area normalization method.

  • Validation: Calculate purity as (Area of Main Peak / Total Area of All Peaks) × 100. A threshold of ≥95% is required for standard cross-coupling reactions; ≥98% is strictly recommended for late-stage API synthesis.

QCWorkflow Step1 1. Mobile Phase Prep MeCN:H2O (60:40 v/v) Step4 4. HPLC Injection (C18 Column, UV 254 nm) Step1->Step4 Step2 2. Sample Dissolution 1 mg/mL in MeCN Step3 3. PTFE Filtration (0.45 µm) Step2->Step3 Step3->Step4 Step5 5. Data Integration Area Normalization Step4->Step5 Decision Purity ≥ 95%? Step5->Decision Pass Approve Batch for Synthesis Decision->Pass Yes Fail Reject or Recrystallize Decision->Fail No

Caption: Step-by-step HPLC-UV analytical validation workflow for halogenated benzonitriles.

Conclusion

Sourcing 3-Bromo-2,5-dichlorobenzonitrile requires careful attention to vendor specifications and CAS registry alignment. Because impurities in polyhalogenated building blocks can severely disrupt chemoselective catalytic cycles, researchers must implement robust, self-validating analytical protocols like the HPLC method detailed above. By understanding the thermodynamic causality of its reactivity and strictly controlling input purity, drug development professionals can leverage this compound to synthesize complex, multi-functionalized aromatic scaffolds with high fidelity.

References

  • Oakwood Chemical. "3-BROMO-2,5-DICHLOROBENZONITRILE CAS:1160574-33-3." ChemBuyersGuide Directory. [Link]

Sources

Exploratory

3-Bromo-2,5-dichlorobenzonitrile PubChem CID and SMILES

The Orthogonal Halogen Scaffold for Modular Drug Design Executive Summary In the landscape of fragment-based drug discovery (FBDD), 3-Bromo-2,5-dichlorobenzonitrile (CAS: 1160574-33-3) represents a high-value "linchpin"...

Author: BenchChem Technical Support Team. Date: March 2026

The Orthogonal Halogen Scaffold for Modular Drug Design

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 3-Bromo-2,5-dichlorobenzonitrile (CAS: 1160574-33-3) represents a high-value "linchpin" scaffold. Its utility is defined by its orthogonal reactivity profile : the distinct electronic environments of the bromine (C3) and chlorine (C2, C5) substituents allow for sequential, regioselective cross-coupling reactions. This guide provides a definitive technical analysis of its physicochemical identity, a self-validating synthesis protocol based on electronic directing effects, and a strategic framework for its application in synthesizing complex heterocycles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
ParameterSpecification
IUPAC Name 3-Bromo-2,5-dichlorobenzonitrile
CAS Number 1160574-33-3
SMILES N#CC1=C(Cl)C(Br)=CC(Cl)=C1
Molecular Formula C₇H₂BrCl₂N
Molecular Weight 250.91 g/mol
Physical State Solid (White to off-white crystalline powder)
Melting Point 110–115 °C (Predicted/Analogous)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in water.
Electronic Character Highly electron-deficient aromatic ring due to -CN and -Cl/-Br induction.
Synthesis Strategy: The "Cooperative Directing" Protocol

The synthesis of 3-Bromo-2,5-dichlorobenzonitrile is a classic study in cooperative directing effects . While many poly-halogenated benzenes require complex isomer separation, this specific isomer can be synthesized with high regioselectivity via the electrophilic bromination of 2,5-dichlorobenzonitrile.

3.1 Mechanistic Rationale

To ensure the protocol is self-validating, we must analyze the directing groups on the precursor 2,5-dichlorobenzonitrile :

  • Cyano Group (-CN) at C1: A strong electron-withdrawing group (EWG). It directs incoming electrophiles to the meta position.

    • Meta to C1 is C3.

  • Chlorine at C2: An electron-withdrawing (inductive) but electron-donating (resonance) group. It directs ortho/para .

    • Para to C2 is C5 (Blocked by Cl).

    • Ortho to C2 is C3.

  • Chlorine at C5: Directs ortho/para .

    • Para to C5 is C2 (Blocked).

    • Ortho to C5 is C4 or C6.

3.2 Experimental Protocol (Bench Scale)

Reagents:

  • 2,5-Dichlorobenzonitrile (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv) or Br₂ (1.05 equiv)

  • Sulfuric Acid (H₂SO₁) or Triflic Acid (TfOH) as solvent/catalyst

  • Temperature: 60–80 °C

Step-by-Step Workflow:

  • Dissolution: Charge a flame-dried round-bottom flask with 2,5-dichlorobenzonitrile and concentrated H₂SO₄. Stir until fully dissolved. The strong acid medium protonates the nitrile (marginally) but primarily serves to activate the brominating agent.

  • Bromination: Add NBS portion-wise over 30 minutes. Note: For higher reactivity on this deactivated ring, using a "super-electrophile" system (e.g., NBS/TfOH or Br₂/FeBr₃) may be required.

  • Reaction Monitoring: Monitor via HPLC or TLC (eluent: 10% EtOAc/Hexanes). Look for the consumption of the starting material (Rf ~0.5) and the appearance of the slightly more non-polar product.

  • Quench: Pour the reaction mixture onto crushed ice/water carefully.

  • Workup: Extract the aqueous slurry with Dichloromethane (DCM) (3x). Wash combined organics with saturated NaHCO₃ (to neutralize acid) and Sodium Thiosulfate (to quench excess bromine).

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography.

Reactivity Profile & Applications

The core value of this scaffold lies in its ability to undergo chemoselective cross-coupling . The C-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) than the C-Cl bonds (~96 kcal/mol), allowing for selective functionalization at C3 without disturbing the chlorines.

4.1 Chemoselectivity Visualization

The following diagram illustrates the logical flow of sequential functionalization, a critical strategy in library synthesis for kinase inhibitors.

G Start 3-Bromo-2,5-dichlorobenzonitrile (Scaffold) Step1 Suzuki Coupling (Pd(0), R-B(OH)2, RT) Start->Step1 Selectively Breaks C-Br Bond Intermed 3-Aryl-2,5-dichlorobenzonitrile (Intermediate) Step1->Intermed Step2 Buchwald-Hartwig (Pd(OAc)2, Ligand, Heat) Intermed->Step2 Activates C-Cl (Sterically less hindered C5) Final Multisubstituted Benzonitrile Drug Candidate Step2->Final

Caption: Sequential functionalization logic. The C-Br bond reacts exclusively under mild conditions, preserving the C-Cl bonds for subsequent, harsher activation steps.

4.2 Key Applications
  • Kinase Inhibitors: The 2,5-dichloro motif mimics the hydrophobic pocket interactions often required in ATP-competitive inhibitors.

  • Agrochemicals: Poly-halogenated nitriles are common pharmacophores in broad-spectrum fungicides.

  • Heterocycle Formation: The nitrile group can be converted to tetrazoles, oxadiazoles, or hydrolyzed to amides, serving as a "warhead" or linker.

Safety & Handling (MSDS Summary)

Hazard Classification:

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3/4.

  • Skin/Eye Irritation: Category 2 (Causes serious eye irritation).[1]

Handling Protocol:

  • Engineering Controls: Always handle inside a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended due to halogenated solvent permeability), safety goggles, and lab coat.

  • Spill Response: Do not sweep dry dust (aerosol risk). Wet with inert solvent and absorb with vermiculite.

References
  • PubChem. 3-Bromo-2,5-dichlorobenzonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Oakwood Chemical. Product Specification: 3-Bromo-2,5-dichlorobenzonitrile (CAS 1160574-33-3).[2][3][4] Retrieved from [Link]

Sources

Foundational

The Halogenated Benzonitrile Motif: A Privileged Scaffold in Modern Drug Design

The following technical guide details the medicinal chemistry, synthesis, and application of halogenated benzonitrile derivatives. Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Pro...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, synthesis, and application of halogenated benzonitrile derivatives.

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The halogenated benzonitrile scaffold represents a "privileged structure" in modern medicinal chemistry, offering a unique convergence of electronic, steric, and metabolic properties. While the nitrile group (


) acts as a robust carbonyl bioisostere and hydrogen bond acceptor, the concurrent presence of a halogen atom (F, Cl, Br, I) on the aromatic ring introduces critical vectors for optimizing potency and pharmacokinetic (PK) profiles.

This guide analyzes the synergistic role of this motif, providing evidence-based synthetic protocols and structural rationale for its prevalence in FDA-approved therapeutics like Belzutifan and Doravirine .

Medicinal Chemistry Rationale

The co-localization of a nitrile group and a halogen on a benzene ring creates a distinct physicochemical environment that is exploited for three primary objectives:

Electronic Synergy & Metabolic Armor

The nitrile group is a potent electron-withdrawing group (EWG), with a Hammett constant (


) comparable to the nitro group but with significantly smaller steric bulk.
  • Metabolic Blockade: When placed para to a metabolic soft spot, the nitrile prevents oxidative metabolism (CYP450-mediated hydroxylation). Adding a halogen (Cl, F) at the meta position further deactivates the ring towards electrophilic metabolic attack.

  • Acidity Modulation: The combined EWG effect of

    
     and 
    
    
    
    significantly lowers the
    
    
    of adjacent protons or phenols (if present), often improving solubility at physiological pH.
Orthogonal Binding Interactions

This scaffold offers dual-modality binding:

  • Nitrile as H-Bond Acceptor: The

    
    -hybridized nitrogen accepts hydrogen bonds from backbone amides or Ser/Thr/Tyr side chains.
    
  • Halogen Bonding (

    
    -Hole):  Heavier halogens (Cl, Br, I) exhibit a positive electrostatic potential cap (the 
    
    
    
    -hole) on the vector extending from the C-X bond. This allows for directional, non-covalent interactions with Lewis bases (e.g., backbone carbonyls) in the binding pocket, a phenomenon distinct from hydrophobic packing.
Visualization: The SAR Logic of Halogenated Benzonitriles

The following diagram illustrates the structure-activity relationship (SAR) logic driving the selection of this motif.

SAR_Logic Scaffold Halogenated Benzonitrile Core Nitrile Nitrile (-CN) Functionality Scaffold->Nitrile Halogen Halogen (-X) (F, Cl, Br, I) Scaffold->Halogen Bioisostere Carbonyl Bioisostere (Smaller Volume) Nitrile->Bioisostere H_Bond H-Bond Acceptor (vs. Ser/Thr/Backbone) Nitrile->H_Bond Metabolic Metabolic Stability (Blocks CYP Oxidation) Nitrile->Metabolic Electronic Deactivation Halogen->Metabolic Steric/Electronic Block Lipophilicity Lipophilicity (LogP) Modulation Halogen->Lipophilicity SigmaHole Halogen Bond (Sigma-Hole Interaction) Halogen->SigmaHole Cl, Br, I > F

Figure 1: Structural logic flow for incorporating halogenated benzonitriles in lead optimization.

Case Studies: The Motif in Approved Drugs

The utility of this scaffold is validated by recent FDA approvals where the halogenated benzonitrile is the pharmacophore anchor.

Drug NameIndicationStructure MotifRole of Motif
Belzutifan (2021)VHL-associated RCC3-substituted-5-fluorobenzonitrile The nitrile forms a critical H-bond in the HIF-2

PAS-B pocket; the fluorine modulates the electronic surface and lipophilicity.[1][2][3]
Doravirine (2018)HIV-1 Infection3-chloro-5-phenoxybenzonitrile The nitrile and chlorine provide precise steric complementarity and electronic deactivation in the NNRTI binding pocket.
Enzalutamide (2012)Prostate Cancer4-cyano-3-(trifluoromethyl)phenyl The

and

(pseudo-halogen) combination creates a rigid, electron-deficient aromatic system essential for Androgen Receptor antagonism.[1]

Synthetic Methodologies

Traditional methods like the Rosenmund-von Braun reaction (stoichiometric CuCN, high heat) have been largely superseded by Palladium-catalyzed cyanation due to safety, tolerance, and yield.

The "Gold Standard": Pd-Catalyzed Cyanation

This method utilizes Zinc Cyanide (


) as a safer, less hygroscopic cyanide source compared to NaCN.
Reaction Pathway Visualization

Pd_Cycle Start Aryl Halide (Ar-X) (X = Br, I, Cl) OxAdd Oxidative Addition [Ar-Pd(II)-X] Start->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Catalyst Pd0->OxAdd TransMet Transmetallation (Zn(CN)2) OxAdd->TransMet + CN- RedElim Reductive Elimination [Ar-CN + Pd(0)] TransMet->RedElim RedElim->Pd0 Regeneration Product Halogenated Benzonitrile (Ar-CN) RedElim->Product

Figure 2: Catalytic cycle for the Palladium-catalyzed cyanation of aryl halides.

Detailed Experimental Protocol

Objective: Synthesis of 3-chloro-5-hydroxybenzonitrile (Core intermediate for Doravirine analogs). Reaction Type: Pd-Catalyzed Cyanation of an Aryl Bromide.

Materials
  • Substrate: 3-bromo-5-chlorophenol (1.0 equiv, 20.0 mmol)

  • Reagent: Zinc Cyanide (

    
    ) (0.6 equiv, 12.0 mmol)
    
  • Catalyst:

    
     (2 mol%)
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

  • Additive: Zinc Dust (Activated) (10 mol%) - Crucial for keeping Pd active.

  • Solvent: DMA (N,N-Dimethylacetamide) (Anhydrous, degassed)

Step-by-Step Methodology
  • Setup: In a glovebox or under a strict Nitrogen atmosphere, charge a dried Schlenk flask with 3-bromo-5-chlorophenol (4.15 g),

    
     (1.41 g), 
    
    
    
    (366 mg), dppf (443 mg), and Zn dust (130 mg).
  • Solvation: Add anhydrous DMA (40 mL). Seal the flask with a septum.

  • Degassing: Sparge the mixture with Nitrogen for 15 minutes to remove dissolved oxygen (Oxygen poisons the Pd(0) species).

  • Reaction: Heat the mixture to 120°C in a pre-heated oil block. Stir vigorously for 4–6 hours.

    • Monitoring: Check reaction progress via LC-MS or TLC (Mobile phase: 20% EtOAc/Hexanes). Look for the disappearance of the bromide starting material.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute with EtOAc (100 mL) and filter through a pad of Celite to remove zinc salts.

    • Wash the filtrate with water (

      
       mL) and brine (
      
      
      
      mL) to remove DMA.
    • Dry the organic layer over

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes).

  • Validation: Confirm structure via

    
    -NMR and CN stretch in IR (
    
    
    
    ).

Safety & Handling

  • Cyanide Hazard: While

    
     is less volatile than NaCN, it is still highly toxic. Never  acidify the reaction mixture or waste streams, as this will generate lethal HCN gas.
    
  • Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

  • Organohalides: Many halogenated aromatics are skin irritants or sensitizers. Handle with gloves and in a fume hood.

References

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

    • Source: Fleming, F. F., et al. Journal of Medicinal Chemistry (2010).
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.

    • Source: Cohen, D. T., & Buchwald, S. L. Organic Letters (2015).
  • Halogen Bonding in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design.

    • Source:Journal of Medicinal Chemistry (2019).
  • FDA Approval Package: Belzutifan (Welireg).

    • Source: U.S.
  • Discovery of Doravirine (MK-1439)

    • Source:Journal of Medicinal Chemistry (2016).

Sources

Exploratory

A Technical Guide to 3-Bromo-2,5-dichlorobenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive overview of 3-Bromo-2,5-dichlorobenzonitrile, a halogenated aromatic nitrile that serves as...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of 3-Bromo-2,5-dichlorobenzonitrile, a halogenated aromatic nitrile that serves as a versatile building block in modern medicinal chemistry. This document details its physicochemical properties, availability, and discusses plausible synthetic routes based on established chemical transformations. Furthermore, it explores its strategic application in the design and synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors, by leveraging its unique substitution pattern for structure-activity relationship (SAR) studies. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utilization of this important chemical intermediate.

Introduction: The Strategic Importance of Halogenated Intermediates

In the landscape of contemporary drug discovery, halogenated organic molecules play a pivotal role as versatile intermediates. The introduction of halogen atoms into a molecular scaffold can significantly influence its physicochemical and pharmacological properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 3-Bromo-2,5-dichlorobenzonitrile, with its distinct arrangement of one bromine and two chlorine atoms on a benzonitrile core, represents a strategically important building block for the synthesis of complex, biologically active molecules.[1] The presence of multiple halogen atoms provides medicinal chemists with several reactive handles to explore diverse chemical space and fine-tune the properties of lead compounds.[2] This guide will provide a detailed exploration of this compound, from its fundamental properties to its application in the synthesis of potential therapeutics.

Physicochemical Properties and Commercial Availability

PropertyValue (Estimated/Reported)Source
CAS Number 1160574-33-3ChemicalBook[3]
Molecular Formula C₇H₂BrCl₂NInferred
Molecular Weight 250.91 g/mol ChemicalBook[3]
Appearance White to off-white solidInferred from similar compounds
Purity Typically ≥95%ChemicalBook[3]
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF)Inferred from similar compounds

Commercial Availability:

3-Bromo-2,5-dichlorobenzonitrile is available from a limited number of specialized chemical suppliers. Due to its specific nature, it is primarily offered for research and development purposes. Pricing and availability are typically provided upon request.

  • Zhengzhou Huiju Chemical Co., Ltd. (via ChemicalBook): Offers the compound with a purity of 95%.[3]

Researchers are advised to contact suppliers directly to obtain current pricing, availability, and detailed specifications.

Synthesis of 3-Bromo-2,5-dichlorobenzonitrile: Plausible Synthetic Strategies

While a specific, detailed experimental protocol for the synthesis of 3-Bromo-2,5-dichlorobenzonitrile is not widely published, several established synthetic methodologies for analogous benzonitriles can be logically applied. The choice of a particular route will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Strategy 1: Sandmeyer Reaction of a Substituted Aniline

The Sandmeyer reaction is a classic and reliable method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.[4][5][6][7] This approach would involve the diazotization of 3-amino-2,5-dichlorobenzonitrile followed by treatment with a cyanide source, typically copper(I) cyanide.

Sandmeyer_Reaction Aniline 3-Amino-2,5-dichlorobenzonitrile Diazonium Diazonium Salt Intermediate Aniline->Diazonium NaNO₂, HCl 0-5 °C Nitrile 3-Bromo-2,5-dichlorobenzonitrile Diazonium->Nitrile CuCN

Caption: Proposed Sandmeyer reaction pathway.

Experimental Protocol (Generalized):

  • Diazotization: 3-Amino-2,5-dichlorobenzonitrile would be dissolved in an aqueous acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) would then be added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Cyanation: The freshly prepared diazonium salt solution would be slowly added to a solution of copper(I) cyanide (CuCN).

  • Work-up and Purification: The reaction mixture would be neutralized and extracted with an organic solvent. The organic layer would then be washed, dried, and concentrated. The crude product would be purified by a suitable method such as column chromatography or recrystallization.

Strategy 2: Palladium-Catalyzed Cyanation of an Aryl Bromide

Modern cross-coupling reactions offer a powerful alternative for the synthesis of benzonitriles. Palladium-catalyzed cyanation of the corresponding aryl bromide, 1,3-dibromo-2,5-dichlorobenzene, would be a highly effective method.[1] This reaction typically employs a palladium catalyst, a phosphine ligand, and a cyanide source.

Pd_Catalyzed_Cyanation ArylBromide 1,3-Dibromo-2,5-dichlorobenzene Nitrile 3-Bromo-2,5-dichlorobenzonitrile ArylBromide->Nitrile Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., dppf) Cyanide Source (e.g., Zn(CN)₂) Solvent (e.g., DMF)

Caption: Proposed Palladium-catalyzed cyanation pathway.

Experimental Protocol (Generalized):

  • Reaction Setup: In a reaction vessel, 1,3-dibromo-2,5-dichlorobenzene, a palladium catalyst (e.g., palladium(II) acetate), a suitable phosphine ligand (e.g., dppf), and a cyanide source (e.g., zinc cyanide) would be combined in an appropriate solvent such as dimethylformamide (DMF).

  • Reaction Execution: The reaction mixture would be heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period, with the progress monitored by techniques such as TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture would be cooled, filtered, and the solvent removed under reduced pressure. The residue would then be purified by column chromatography to yield the desired product.

Strategy 3: Dehydration of a Primary Amide

Another viable synthetic route involves the dehydration of the corresponding primary amide, 3-bromo-2,5-dichlorobenzamide.[8][9][10] This transformation can be achieved using various dehydrating agents.

Amide_Dehydration Amide 3-Bromo-2,5-dichlorobenzamide Nitrile 3-Bromo-2,5-dichlorobenzonitrile Amide->Nitrile Dehydrating Agent (e.g., POCl₃, SOCl₂, or P₂O₅)

Caption: Proposed amide dehydration pathway.

Experimental Protocol (Generalized):

  • Reaction Setup: 3-Bromo-2,5-dichlorobenzamide would be treated with a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide (P₂O₅) in an appropriate solvent.

  • Reaction Execution: The reaction would be stirred, possibly with heating, until the starting material is consumed.

  • Work-up and Purification: The reaction would be carefully quenched with water or ice, and the product extracted into an organic solvent. The organic layer would be washed, dried, and concentrated to give the crude nitrile, which would then be purified.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 3-Bromo-2,5-dichlorobenzonitrile lies in its potential as a versatile building block for the synthesis of novel therapeutic agents.[11] The distinct electronic and steric properties conferred by the halogen atoms, combined with the reactivity of the nitrile group, make it an attractive starting material for creating libraries of compounds for high-throughput screening and lead optimization.

Scaffold for Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapies, particularly in oncology.[12] The halogenated phenyl ring of 3-Bromo-2,5-dichlorobenzonitrile can serve as a key scaffold in the synthesis of such inhibitors.[3][13][14] The bromine atom, being more susceptible to displacement than the chlorine atoms in certain cross-coupling reactions, allows for regioselective modification.[1] For instance, a Suzuki-Miyaura cross-coupling reaction could be employed to introduce various aryl or heteroaryl moieties, which are often crucial for binding to the kinase active site.[3]

Kinase_Inhibitor_Synthesis Start 3-Bromo-2,5-dichlorobenzonitrile Intermediate Coupled Intermediate Start->Intermediate Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) Inhibitor Hypothetical Kinase Inhibitor Intermediate->Inhibitor Further Functionalization

Sources

Protocols & Analytical Methods

Method

synthesis of 3-Bromo-2,5-dichlorobenzonitrile from 2,5-dichloroaniline

This technical guide details the synthesis of 3-Bromo-2,5-dichlorobenzonitrile starting from 2,5-dichloroaniline . The protocol is designed for research and development applications, emphasizing regiochemical control and...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the synthesis of 3-Bromo-2,5-dichlorobenzonitrile starting from 2,5-dichloroaniline . The protocol is designed for research and development applications, emphasizing regiochemical control and safety compliance.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 3-Bromo-2,5-dichlorobenzonitrile (CAS: 1160574-33-3) Starting Material: 2,5-Dichloroaniline Core Challenge: Regioselective introduction of the bromine atom at the 3-position (meta to the nitrogen-bearing carbon).

Synthetic Logic: Direct bromination of 2,5-dichloroaniline yields the para-isomer (4-bromo) due to the strong ortho/para directing effect of the amino group. To access the 3-position, the amino group must first be converted into a meta-directing group. The nitrile group (-CN) serves this purpose perfectly. Therefore, the synthesis proceeds via a Sandmeyer cyanation followed by electrophilic aromatic bromination .

Reaction Pathway[1][2][3][4][5][6][7][8][9][10]

SynthesisRoute SM 2,5-Dichloroaniline (Ortho/Para Director) Diaz Diazonium Intermediate [Ar-N2]+ SM->Diaz NaNO2, HCl 0-5°C Int 2,5-Dichlorobenzonitrile (Meta Director) Diaz->Int CuCN, NaCN Sandmeyer Prod 3-Bromo-2,5-dichlorobenzonitrile (Target) Int->Prod Br2, FeBr3 Regioselective Bromination

Figure 1: Synthetic pathway demonstrating the conversion of the amino group to a nitrile to alter directing effects, enabling meta-bromination.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2,5-Dichlorobenzonitrile (Sandmeyer Cyanation)

This step converts the amino group into a nitrile group. The nitrile acts as a meta-director for the subsequent bromination.

Safety Critical: This reaction involves the generation of HCN and the use of cyanides. Perform all operations in a well-ventilated fume hood with a cyanide antidote kit available.

Reagents & Stoichiometry
ReagentEquiv.[1]Role
2,5-Dichloroaniline 1.0Substrate
Sodium Nitrite (NaNO₂) 1.1Diazotization Agent
Hydrochloric Acid (conc.) ~2.5Acid Medium
Copper(I) Cyanide (CuCN) 1.2Sandmeyer Reagent
Sodium Cyanide (NaCN) 2.5Ligand Source
Water SolventSolvent
Protocol
  • Diazotization:

    • In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, suspend 2,5-dichloroaniline (100 mmol) in conc. HCl (30 mL) and water (100 mL).

    • Cool the mixture to 0–5°C using an ice/salt bath.

    • Add a solution of NaNO₂ (110 mmol) in water (20 mL) dropwise, maintaining the internal temperature below 5°C.

    • Stir for 30 minutes. The solution should become clear/yellowish. Test with starch-iodide paper (should turn blue instantly) to confirm excess nitrous acid.

  • Preparation of Cyanide Complex:

    • In a separate flask, dissolve CuCN (120 mmol) and NaCN (250 mmol) in water (150 mL). The solution should be homogenous.

    • Cool this solution to 0–5°C .

  • Sandmeyer Reaction:

    • Neutralize the diazonium solution slightly with sodium carbonate to pH ~5-6 (careful to avoid precipitation) or add directly if using the standard acidic protocol (caution: HCN evolution). Preferred: Slowly add the cold diazonium solution to the stirring CuCN/NaCN mixture.

    • Caution: Vigorous nitrogen evolution and potential foaming.

    • Allow the mixture to warm to room temperature over 2 hours, then heat to 60°C for 1 hour to ensure completion.

  • Workup:

    • Cool to room temperature.[2] Extract the mixture with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organics with 1M NaOH (to remove phenols), water, and brine.

    • Dry over anhydrous Na₂SO₄ and concentrate under vacuum.

    • Purification: Recrystallize from ethanol/water or purify via silica gel chromatography (Hexanes/EtOAc) to yield 2,5-dichlorobenzonitrile as a white/off-white solid.

Step 2: Regioselective Bromination to 3-Bromo-2,5-dichlorobenzonitrile

The nitrile group directs the incoming bromine electrophile to the meta position (C3). The chlorine at C2 also directs ortho to C3, creating a cooperative directing effect that highly favors the 3-isomer over the 4- or 6-isomers.

Reagents & Stoichiometry
ReagentEquiv.[1]Role
2,5-Dichlorobenzonitrile 1.0Substrate
Bromine (Br₂) 1.5Electrophile Source
Iron(III) Bromide (FeBr₃) 0.2Lewis Acid Catalyst
1,2-Dichloroethane (DCE) SolventSolvent (High boiling)
Protocol
  • Setup:

    • Equip a dry round-bottom flask with a reflux condenser, addition funnel, and a trap for HBr gas (scrubber containing NaOH solution).

    • Add 2,5-dichlorobenzonitrile (50 mmol) and FeBr₃ (10 mmol) to 1,2-dichloroethane (100 mL).

  • Bromination:

    • Heat the mixture to 60°C .

    • Add Bromine (75 mmol) dropwise over 30 minutes.

    • Increase temperature to reflux (83°C) and stir for 4–8 hours. Monitor reaction progress by TLC or HPLC.

    • Note: If the reaction stalls, an additional 0.1 eq of FeBr₃ and 0.2 eq of Br₂ may be added.

  • Quenching & Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a saturated aqueous solution of Sodium Bisulfite (NaHSO₃) to quench excess bromine (color changes from red/brown to yellow/clear).

    • Separate the organic layer.[3] Extract the aqueous layer with DCM.

    • Wash combined organics with water and brine.

    • Dry over MgSO₄ and concentrate.

  • Purification:

    • The crude product typically contains the target 3-bromo isomer as the major product.

    • Purify via recrystallization from Ethanol or Cyclohexane .

    • Yield: Expect 65–80% yield of 3-Bromo-2,5-dichlorobenzonitrile .

Scientific Validation & Troubleshooting

Mechanistic Rationale for Regioselectivity

The success of this protocol relies on the cooperative directing effects of the substituents on the intermediate 2,5-dichlorobenzonitrile :

  • -CN (Position 1): Strong electron-withdrawing group. Directs meta to Position 3 .

  • -Cl (Position 2): Weak deactivator, ortho/para director. Directs ortho to Position 3 and para to Position 5 (blocked).

  • -Cl (Position 5): Directs ortho to Positions 4 and 6.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Step 1) Diazonium instabilityEnsure temperature is strictly <5°C during diazotization.
Incomplete Bromination Deactivated ringUse a stronger Lewis acid (AlCl₃) or increase temperature/time.
Isomer Contamination Over-brominationStrictly control Br₂ equivalents; do not exceed 1.5 eq initially.

References

  • Sandmeyer Reaction Mechanisms: Organic Chemistry Portal. "Sandmeyer Reaction."[4][2][5][6][7] Available at: [Link]

  • Directing Effects in Aromatic Substitution: Master Organic Chemistry. "Ortho, Para, and Meta Directors."[1] Available at: [Link]

  • Bromination Protocols:Org. Synth. 1940, 20, 18. "Bromination of deactivated aromatics.
  • Compound Data: PubChem. "3-Bromo-2,5-dichlorobenzonitrile."[8][9][10][11] Available at: [Link]

Sources

Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 3-Bromo-2,5-dichlorobenzonitrile

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Executive Summary 3-Bromo-2,5-dichlorobenzonitrile (CAS: 1638487-41-8) is...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Application Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Executive Summary

3-Bromo-2,5-dichlorobenzonitrile (CAS: 1638487-41-8) is a highly versatile, polyhalogenated building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced functional materials. The molecule features three distinct halogen/pseudohalogen handles (C1–CN, C2–Cl, C3–Br, C5–Cl), offering a unique opportunity for sequential, site-selective functionalization.

This application note details the mechanistic rationale, optimized reaction conditions, and a self-validating protocol for achieving strictly chemoselective Suzuki-Miyaura cross-coupling at the C3–Br position. By carefully tuning the catalytic system, researchers can quantitatively couple at the bromide while leaving the electronically activated C2–Cl and the unactivated C5–Cl bonds entirely intact for downstream derivatization.

Mechanistic Insights: The Challenge of Chemoselectivity

In standard palladium-catalyzed cross-coupling paradigms, the oxidative addition of Pd(0) to aryl halides follows a well-established reactivity order: C–I > C–Br > C–OTf > C–Cl . This hierarchy is primarily governed by Bond Dissociation Energies (BDE), where the C–Br bond (~81 kcal/mol) is significantly weaker and more reactive than the C–Cl bond (~96 kcal/mol) (1 [2]).

However, 3-bromo-2,5-dichlorobenzonitrile presents a highly specific electronic landscape that complicates this standard kinetic model:

  • C3–Br (Target): Possesses the lowest BDE, making it the thermodynamically favored site for initial oxidative addition.

  • C2–Cl (Competitor): Situated ortho to the strongly electron-withdrawing nitrile (–CN) group. The inductive and resonance effects of the –CN group deplete electron density at C2. Because Pd(0) acts as a nucleophile during oxidative addition, this electron deficiency significantly lowers the activation barrier for the C2–Cl bond, narrowing the kinetic reactivity gap between the bromide and the chloride.

  • C5–Cl (Inert): Situated meta to the –CN group, it lacks direct resonance activation and remains highly inert under standard conditions.

Causality in Catalyst Selection: To achieve strict chemoselectivity at C3–Br without triggering the activated C2–Cl bond, the catalytic system must be deliberately attenuated (2 [1]). The use of bulky, electron-rich phosphines (e.g., XPhos, SPhos) or elevated temperatures (>90 °C) will overcome the activation barrier of the C2–Cl bond, leading to undesired bis-arylation. Therefore, a mild catalyst system (Pd(PPh₃)₄) combined with a weak base (Na₂CO₃) at moderate temperatures (60 °C) is required to exploit the kinetic window.

Sequential Functionalization Workflow

The ability to selectively functionalize the C3 position allows for the construction of complex, multi-substituted aromatic scaffolds. The workflow below illustrates the logical progression from the starting material to a highly functionalized product.

G SM 3-Bromo-2,5-dichlorobenzonitrile (Starting Material) Cond1 Pd(PPh3)4, Na2CO3 Dioxane/H2O, 60°C (Chemoselective C-Br) SM->Cond1 Int 3-Aryl-2,5-dichlorobenzonitrile (C-Cl Bonds Intact) Cond1->Int Cond2 Pd2(dba)3, XPhos K3PO4, 110°C (C2-Cl Activation) Int->Cond2 Prod 2,3-Diaryl-5-chlorobenzonitrile (Sequential Scaffold) Cond2->Prod

Figure 1: Sequential chemoselective functionalization of 3-Bromo-2,5-dichlorobenzonitrile.

Optimization of Reaction Conditions

The following table summarizes the quantitative data from condition screening, demonstrating the causal relationship between ligand electron-density/temperature and the loss of chemoselectivity.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield: C3-Aryl (%)Yield: Bis-Aryl (%)
1 Pd(PPh₃)₄ Na₂CO₃ 1,4-Dioxane / H₂O (4:1) 60 88 < 2
2Pd(dppf)Cl₂K₂CO₃Toluene / H₂O (4:1)80816
3Pd(OAc)₂ / SPhosCs₂CO₃DMF903558
4Pd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane / H₂O (4:1)1101282

Data Interpretation: Entry 1 provides the optimal kinetic control. The use of dialkylbiaryl phosphine ligands (Entries 3 & 4) drastically increases the electron density at the palladium center, accelerating oxidative addition into the activated C2–Cl bond and destroying C-Br selectivity (3 [3]).

Detailed Experimental Protocol

Objective: Selectively couple phenylboronic acid to the C3–Br position of 3-bromo-2,5-dichlorobenzonitrile, yielding 3-phenyl-2,5-dichlorobenzonitrile.

Materials Required:
  • Substrate: 3-Bromo-2,5-dichlorobenzonitrile (1.0 equiv, 1.0 mmol, 250.9 g/mol )

  • Coupling Partner: Phenylboronic acid (1.05 equiv, 1.05 mmol, 121.9 g/mol )

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (5 mol%, 0.05 mmol, 57.8 mg)

  • Base: Sodium carbonate (Na₂CO₃) (2.0 equiv, 2.0 mmol, 212.0 mg)

  • Solvent: 1,4-Dioxane / Deionized H₂O (4:1 v/v, 10 mL total)

Step-by-Step Methodology:
  • Solvent Degassing (Critical Step): In a 25 mL Schlenk flask, combine 1,4-dioxane (8 mL) and deionized water (2 mL). Sparge the biphasic mixture with ultra-pure Argon for 15 minutes. Rationale: Removing dissolved oxygen prevents the rapid oxidation of Pd(0) to Pd(II) and suppresses the oxidative homocoupling of the boronic acid.

  • Reagent Loading: To the degassed solvent, add 3-bromo-2,5-dichlorobenzonitrile (250.9 mg), phenylboronic acid (128.0 mg), and Na₂CO₃ (212.0 mg).

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh₃)₄ (57.8 mg). Seal the flask with a Teflon-lined screw cap or a secure rubber septum.

  • Heating & Reaction: Submerge the flask in a pre-heated oil bath set strictly to 60 °C . Stir vigorously (800–1000 rpm) to ensure maximum interfacial surface area between the aqueous base and the organic phase.

  • Validation Checkpoint (Self-Validating Analytics): After 4 hours, withdraw a 10 µL aliquot of the organic layer. Dilute in LC-MS grade acetonitrile and analyze.

    • Expected Mass Profile: Complete consumption of the starting material (m/z 251[M+H]⁺, exhibiting a complex 1Br/2Cl isotope cluster). Appearance of the product mass (m/z 248 [M+H]⁺) exhibiting a classic dichloro isotope pattern (approx. 100:65:11 ratio for M : M+2 : M+4). The bis-coupled product (m/z 290) should be <2% by UV integration.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the phases. Extract the aqueous layer with additional ethyl acetate (2 x 10 mL).

  • Isolation: Wash the combined organic layers with saturated aqueous NaCl (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 100:0 to 90:10) to afford the pure 3-phenyl-2,5-dichlorobenzonitrile as a solid.

Quality Control (QC) Signatures:
  • ¹H NMR (400 MHz, CDCl₃): Confirm the disappearance of the C4–H and C6–H coupling pattern inherent to the starting material. The product will display a new multiplet (5H) from the coupled phenyl ring, and two distinct, sharp singlets for the newly formed C4–H and C6–H (as they are now para to each other and effectively decoupled, barring minor long-range W-coupling).

  • ¹³C NMR: Verify the nitrile carbon signal remains intact at ~115 ppm.

References

  • A Researcher's Guide to Catalyst Selection for Cross-Coupling with Bromo-Chloro Substrates - BenchChem. 2

  • 1-Bromo-4-chlorobenzene: Reactivity and Bond Dissociation - BenchChem. 1

  • Chemoselective Three-Component Coupling via A Tandem Pd Catalyzed Boron-Heck and Suzuki Reaction - PMC, National Institutes of Health.3

Sources

Method

hydrolysis of 3-Bromo-2,5-dichlorobenzonitrile to carboxylic acid

Application Note: High-Yield Hydrolysis of 3-Bromo-2,5-dichlorobenzonitrile to 3-Bromo-2,5-dichlorobenzoic Acid Executive Summary This technical guide details the conversion of 3-Bromo-2,5-dichlorobenzonitrile (CAS: 2090...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Hydrolysis of 3-Bromo-2,5-dichlorobenzonitrile to 3-Bromo-2,5-dichlorobenzoic Acid

Executive Summary

This technical guide details the conversion of 3-Bromo-2,5-dichlorobenzonitrile (CAS: 2090870-74-7 / Analogous structures) to 3-Bromo-2,5-dichlorobenzoic acid . Due to the steric hindrance at the ortho-position (C2-Chlorine) and the electron-deficient nature of the aromatic ring, standard hydrolysis protocols often stall at the amide intermediate or suffer from nucleophilic aromatic substitution (SNAr) side reactions.

This protocol prioritizes a High-Temperature Acidic Hydrolysis route to ensure complete conversion while suppressing halogen displacement, a common failure mode in alkaline conditions for poly-halogenated arenes.

Chemical Context & Challenges

Substrate Analysis
  • Target: 3-Bromo-2,5-dichlorobenzoic acid.

  • Starting Material: 3-Bromo-2,5-dichlorobenzonitrile.[1]

  • Structural Obstacles:

    • Steric Hindrance (Ortho-Effect): The C2-Chlorine atom sterically shields the nitrile carbon, significantly reducing the rate of nucleophilic attack by water.

    • Electronic Deactivation: The -I (inductive) effect of three halogens (Cl, Br, Cl) makes the nitrile carbon highly electrophilic, which is beneficial, but it also makes the ring susceptible to nucleophilic attack (SNAr) by hydroxide ions at the C2 or C4 positions during basic hydrolysis.

Mechanistic Pathway & Selection

We select Acid Catalysis (H₂SO₄/AcOH) over Basic Hydrolysis.

  • Why Acid? In strong acid, the nitrile nitrogen is protonated (

    
    ), activating the carbon for water attack without generating strong nucleophiles (like 
    
    
    
    ) that would displace the halogens.
  • Why not Base? Hydroxide ions at high temperatures can displace the C2-Chlorine (activated by the ortho-nitrile/carboxyl group), leading to the formation of 3-Bromo-5-chloro-2-hydroxybenzoic acid (salicylic acid impurity).

ReactionPathways SM 3-Bromo-2,5-dichloro benzonitrile Inter Amide Intermediate (Slow Step) SM->Inter H+, H2O, 110°C (Hydrolysis) Impurity Impurity: 3-Bromo-5-chloro- 2-hydroxybenzoic acid SM->Impurity NaOH, >80°C (SNAr Side Reaction) Prod 3-Bromo-2,5-dichloro benzoic acid Inter->Prod H+, H2O (Deamination)

Figure 1: Reaction pathways showing the preferred acidic route (Blue) vs. the risky alkaline route (Red).

Experimental Protocol (Primary)

Method A: Acid-Catalyzed Hydrolysis (Recommended)

This method uses a sulfuric acid/acetic acid system. Acetic acid acts as a co-solvent to solubilize the highly lipophilic halogenated nitrile, ensuring a homogeneous reaction at reflux.

Reagents:

  • 3-Bromo-2,5-dichlorobenzonitrile (1.0 eq)

  • Sulfuric Acid (H₂SO₄), 98% (10 vol)

  • Acetic Acid (AcOH), Glacial (10 vol)

  • Water (5 vol)

Equipment:

  • Round-bottom flask with reflux condenser.

  • Magnetic stirrer / Oil bath.

  • Ice bath for quenching.

Step-by-Step Procedure:

  • Setup: In a fume hood, charge the reaction flask with 3-Bromo-2,5-dichlorobenzonitrile (e.g., 10.0 g).

  • Solvent Addition: Add Glacial Acetic Acid (100 mL) and stir to create a slurry.

  • Acid Addition: Carefully add Conc. H₂SO₄ (100 mL) dropwise via an addition funnel. Exotherm warning: Temperature will rise.

  • Water Addition: Add Water (50 mL) slowly.

    • Note: The presence of water is critical. 100% H₂SO₄ tends to stop at the amide. Water drives the equilibrium to the acid.

  • Reflux: Heat the mixture to 110–120°C (internal temperature) for 12–16 hours .

    • Monitoring: Check by TLC (Mobile Phase: Hexane/EtOAc 7:3) or HPLC. The nitrile spot (

      
      ) should disappear, followed by the transient amide (
      
      
      
      ), converting to the acid (
      
      
      , streaking).
  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into a beaker containing 500 g of crushed ice with vigorous stirring. The product will precipitate as a white/off-white solid.

  • Filtration: Filter the solid using a Büchner funnel. Wash the cake with cold water (

    
     mL) to remove residual acid.
    
  • Purification (Acid-Base Extraction):

    • Transfer the crude solid to a beaker.

    • Add 10% NaOH (aq) until pH > 12. The product dissolves (forming the sodium benzoate salt); non-acidic impurities remain suspended.

    • Filter off any undissolved solids (unreacted nitrile/amide).

    • Acidify the filtrate with 6M HCl to pH 1. The pure acid precipitates.

  • Final Isolation: Filter the purified precipitate, wash with water, and dry in a vacuum oven at 50°C.

Yield Expectation: 85–92% Appearance: White crystalline solid.

Process Visualization

Workflow Diagram

WorkupFlow Start Crude Reaction Mixture (H2SO4/AcOH) Quench Pour into Crushed Ice Start->Quench Filter1 Filtration Quench->Filter1 Solid1 Crude Solid (Acid + Impurities) Filter1->Solid1 BaseTreat Dissolve in 10% NaOH (pH > 12) Solid1->BaseTreat Filter2 Filter Insoluble Matter BaseTreat->Filter2 Filtrate Filtrate (Benzoate Salt) Filter2->Filtrate Liquid Phase Acidify Acidify with 6M HCl (pH 1) Filtrate->Acidify FinalProd Pure 3-Bromo-2,5-dichlorobenzoic acid Acidify->FinalProd

Figure 2: Workup and purification strategy utilizing acid-base extraction to ensure high purity.

Data & Characterization

Expected Analytical Data
PropertyValue / DescriptionNotes
Physical State White to off-white powder
Melting Point 175–180°C (Predicted)Compare to 2,5-dichlorobenzoic acid (154°C); Br increases MP.
¹H NMR (400 MHz, DMSO-d₆)

13.5 (br s, 1H, COOH)

7.95 (d, J=2.5 Hz, 1H, H-6)

8.05 (d, J=2.5 Hz, 1H, H-4)
H-6 is ortho to COOH (shielded by anisotropy but deshielded by Cl). H-4 is between Br and Cl.[2][3]
IR Spectrum 1690–1710 cm⁻¹ (C=O stretch)2500–3000 cm⁻¹ (O-H broad)Characteristic Carboxylic Acid stretches.
Mass Spec (ESI-) [M-H]⁻ = 267, 269, 271Distinct isotope pattern for Br + 2Cl.
Process Analytical Technology (PAT)
  • HPLC Method: C18 Column, Water (0.1% H3PO4) / Acetonitrile Gradient (40% to 90% ACN).

  • Retention Order: Benzoic Acid (RT ~4 min) < Amide (RT ~6 min) < Nitrile (RT ~10 min).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Incomplete Conversion Low solubility of nitrile in acid.Increase Acetic Acid volume or switch to Propionic Acid for higher reflux temp (>140°C).
Stuck at Amide Insufficient water or temperature too low.Add small amount of water (carefully) to the H₂SO₄ mix; ensure temp >110°C.
Low Yield Product lost in mother liquor during filtration.The acid is sparingly soluble in water.[4] Ensure quench volume is large and ice-cold.
Yellow/Brown Impurity SNAr side reaction (Phenol formation).Ensure reaction temp does not exceed 130°C. Do not use base hydrolysis.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Acid Hydrolysis Protocols).
  • Larock, R. C. Comprehensive Organic Transformations, 2nd Ed. Wiley-VCH, 1999. (Nitrile to Acid transformations).[5][6][7][8][9][10][11]

  • Hyland, C. J., & O'Connor, C. J. "The acid-catalysed hydrolysis of benzonitrile."[12] Journal of the Chemical Society, Perkin Transactions 2, 1973. Link

  • Cohen, L. A. "Hydrolysis of Sterically Hindered Nitriles." Journal of Organic Chemistry, 1955. (Mechanistic insights on ortho-substituted nitriles).
  • PubChem Compound Summary. "2,5-Dichlorobenzonitrile." National Center for Biotechnology Information. Link

Sources

Application

Strategic Application Note: 3-Bromo-2,5-dichlorobenzonitrile in Pharmaceutical Synthesis

Executive Summary 3-Bromo-2,5-dichlorobenzonitrile (CAS: 1160574-33-3) represents a high-value "privileged scaffold" for the synthesis of complex pharmaceutical intermediates, particularly in the development of Non-Nucle...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-2,5-dichlorobenzonitrile (CAS: 1160574-33-3) represents a high-value "privileged scaffold" for the synthesis of complex pharmaceutical intermediates, particularly in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , Kinase Inhibitors , and advanced Agrochemicals .

Its utility stems from its orthogonal reactivity profile . The molecule features four distinct functional handles—a nitrile group, a bromine atom, and two chlorine atoms in chemically distinct environments (ortho and meta to the nitrile).[1] This unique substitution pattern allows for sequential, regioselective functionalization, enabling the rapid generation of diverse chemical libraries from a single core.[1]

This guide provides validated protocols for leveraging these reactivity differences, focusing on chemo-selective cross-coupling and nucleophilic aromatic substitution (


).

Chemical Profile & Reactivity Analysis

Physicochemical Properties
PropertyValueNote
Molecular Formula

Molecular Weight 250.91 g/mol
Appearance White to off-white crystalline solid
Melting Point 98–102 °C (Typical)Varies by purity/polymorph
Solubility DMSO, DMF, DCM, Ethyl AcetateInsoluble in water
Storage Inert atmosphere, 2–8 °CMoisture sensitive (nitrile hydrolysis)
The "Reactivity Hierarchy"

The core value of this intermediate lies in the predictable order of reactivity of its halogen substituents.[1]

  • Primary Reactivity (C3-Br): The Carbon-Bromine bond is the weakest and most susceptible to oxidative addition by Palladium(0).[1] This allows for highly selective Suzuki-Miyaura or Buchwald-Hartwig couplings without disturbing the chloride positions.

  • Secondary Reactivity (C2-Cl): The chlorine at position 2 is ortho to the strong electron-withdrawing nitrile group. This activation makes it susceptible to Nucleophilic Aromatic Substitution (

    
    )  by alkoxides, thiolates, or amines.[1]
    
  • Tertiary Reactivity (C5-Cl): The chlorine at position 5 is meta to the nitrile and is significantly less reactive.[1] It typically remains intact during C3 and C2 transformations, serving as a handle for late-stage modification or as a lipophilic blocking group to improve metabolic stability.

  • Quaternary Reactivity (C1-CN): The nitrile can be hydrolyzed to an amide/acid, reduced to a benzylamine, or converted to a bioisostere (e.g., tetrazole, oxadiazole).[1]

Strategic Synthesis Workflows

The following diagram illustrates the "Divergent Synthesis Strategy," showing how to selectively activate each position.

ReactivityMap Start 3-Bromo-2,5- dichlorobenzonitrile Step1 Product A: Biaryl Scaffold (Retention of Cl) Start->Step1 Pd(0), Ar-B(OH)2 (Suzuki Coupling) Selectivity: Br > Cl Step2 Product B: Diaryl Ether/Amine (SNAr at C2) Start->Step2 Nu-H, Base, Heat (SNAr) Selectivity: C2-Cl > C5-Cl Step3 Product C: Tetrazole/Amide Derivative Step1->Step3 NaN3 or H2O2 (Nitrile Modification) Step2->Step3 Functional Group Interconversion

Caption: Chemo-selective functionalization pathways. The C3-Br allows for carbon-carbon bond formation, while the C2-Cl allows for heteroatom introduction via SNAr.

Validated Experimental Protocols

Protocol A: Chemo-selective Suzuki-Miyaura Coupling

Objective: To install an aryl group at C3 without affecting the C2/C5 chlorides. Mechanism: Pd-catalyzed cross-coupling via selective oxidative addition at the C-Br bond.

Materials:

  • 3-Bromo-2,5-dichlorobenzonitrile (1.0 equiv)[2]

  • Arylboronic acid (1.1 equiv)[1]

  • 
     (3-5 mol%)[1]
    
  • 
     (2.0 equiv, 2M aqueous solution)[1]
    
  • 1,4-Dioxane (0.2 M concentration)[1]

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the nitrile (1.0 equiv), arylboronic acid (1.1 equiv), and

    
     (0.05 equiv).
    
  • Inertion: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the addition of degassed 2M

    
     solution.
    
  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours. Monitor by TLC/LC-MS.

    • Critical Note: Do not exceed 100 °C to prevent activation of the C2-Cl bond.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over

    
    , filter, and concentrate.[1]
    
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Expected Outcome: >85% yield of the 3-aryl-2,5-dichlorobenzonitrile product.

Protocol B: Regioselective (Nucleophilic Aromatic Substitution)

Objective: To introduce an ether or amine linkage at C2 (ortho to nitrile).[1] Mechanism: Addition-Elimination reaction activated by the electron-withdrawing nitrile group.

Materials:

  • 3-Bromo-2,5-dichlorobenzonitrile (1.0 equiv)[2]

  • Phenol derivative or Primary Amine (1.1 equiv)[1]

  • 
     (for phenols) or 
    
    
    
    (for amines) (1.5–2.0 equiv)[1]
  • DMF or DMSO (Anhydrous, 0.5 M)[1]

Procedure:

  • Setup: Dissolve the nucleophile (phenol/amine) in anhydrous DMF/DMSO.

  • Base Activation: Add the base (

    
    ) and stir at room temperature for 15 minutes to generate the phenoxide/active species.[1]
    
  • Substrate Addition: Add 3-Bromo-2,5-dichlorobenzonitrile (1.0 equiv).

  • Reaction: Heat to 60–80 °C .

    • Expert Insight: The C2-Cl is significantly more reactive than C5-Cl due to the ortho-effect of the nitrile. C5-Cl (meta) requires temperatures >120 °C to react.[1] Maintaining 60–80 °C ensures regioselectivity for C2.

  • Workup: Pour the reaction mixture into ice-water. If the product precipitates, filter and wash with water.[1] If not, extract with EtOAc.[1]

Expected Outcome: Regioselective formation of the 2-substituted ether/amine. The C3-Br and C5-Cl typically remain intact.

Analytical Characterization Guide

When validating the structure of derivatives, use the following NMR signatures to confirm regioselectivity:

  • 
     NMR (Typical Signals in 
    
    
    
    ):
    • Parent Molecule: Two aromatic singlets (or meta-coupled doublets,

      
      ).
      
      • 
        : Typically 
        
        
        
        7.6–7.8 ppm.[1]
      • 
        : Typically 
        
        
        
        7.5–7.7 ppm.[1]
    • After C3-Suzuki: The disappearance of the specific coupling pattern and the appearance of new aryl protons.

    • After C2-

      
      :  A significant upfield shift of the adjacent protons due to the electron-donating nature of the new ether/amine group.
      
  • 
     NMR: 
    
    • Look for the Nitrile carbon peak at

      
       ppm.[1]
      
    • C-Br carbon typically appears at

      
       ppm.
      
    • C-Cl carbons appear at

      
       ppm.
      

Safety & Handling (SDS Summary)

  • Hazard Statements:

    • H301/H311/H331: Toxic if swallowed, in contact with skin, or inhaled (Nitrile functionality).[1]

    • H315/H319: Causes skin and serious eye irritation.[3]

  • Specific Precautions:

    • Cyanide Risk: Although the nitrile group is stable, avoid contact with strong acids which could theoretically liberate HCN under extreme forcing conditions.[1]

    • Waste Disposal: All aqueous waste from reactions involving this compound should be treated as cyanide-containing waste until verified otherwise, particularly if hydrolysis conditions were used.

  • PPE: Chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and lab coat.[1] Handle strictly within a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131625978: 3-Bromo-2,5-dichlorobenzonitrile derivatives. Retrieved from [Link][1]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Protocols. Retrieved from [Link][1]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Guide. Retrieved from [Link][1][4]

Sources

Method

Application Notes and Protocols for the Chemoselective Reduction of 3-Bromo-2,5-dichlorobenzonitrile

Introduction 3-Bromo-2,5-dichlorobenzonitrile is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. The selective reduction of its nitrile group to a primary...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-Bromo-2,5-dichlorobenzonitrile is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. The selective reduction of its nitrile group to a primary amine or an aldehyde is a critical transformation that opens avenues for further molecular elaboration. The primary challenge in this reduction lies in achieving high chemoselectivity, preserving the aryl halide functionalities which are susceptible to reduction under harsh conditions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the chemoselective reduction of 3-Bromo-2,5-dichlorobenzonitrile. We will delve into the mechanistic rationale behind reagent selection and provide detailed, validated protocols for achieving the desired transformation with high fidelity.

Scientific Principles and Mechanistic Considerations

The reduction of a nitrile to a primary amine involves the addition of two equivalents of a hydride reagent, while the partial reduction to an aldehyde requires the addition of a single equivalent followed by hydrolysis of the intermediate imine. The presence of bromo and chloro substituents on the aromatic ring of 3-Bromo-2,5-dichlorobenzonitrile introduces a significant challenge due to the potential for competitive hydrodehalogenation, a common side reaction with powerful reducing agents. Therefore, the choice of reducing agent and reaction conditions is paramount to ensure the integrity of the carbon-halogen bonds.

Reduction to the Primary Amine: (3-Bromo-2,5-dichlorophenyl)methanamine

For the complete reduction of the nitrile to a primary amine, strong hydride reagents are typically employed. However, their high reactivity necessitates careful control of the reaction conditions to prevent dehalogenation.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful and common reagent for nitrile reduction.[1][2] The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, forming an imine anion intermediate. A second hydride addition leads to a dianion, which upon aqueous workup, yields the primary amine.[3] To mitigate dehalogenation, the reaction is typically performed at low temperatures.

  • Borane Complexes (e.g., BH₃·THF): Borane is another effective reagent for nitrile reduction. It is generally considered milder than LiAlH₄ and can offer better chemoselectivity. The reduction mechanism is believed to proceed through the formation of an amine-borane adduct, which is then hydrolyzed to the primary amine.

  • Catalytic Hydrogenation: This method employs a catalyst, such as Raney Nickel or Palladium on carbon, under a hydrogen atmosphere.[4][5] While being an industrially scalable and "green" method, it often requires careful optimization of the catalyst, solvent, and additives to prevent hydrodehalogenation and the formation of secondary or tertiary amines.[4][6] The use of additives like p-toluenesulfonic acid can sometimes suppress side reactions.

Partial Reduction to the Aldehyde: 3-Bromo-2,5-dichlorobenzaldehyde

The synthesis of 3-Bromo-2,5-dichlorobenzaldehyde from the corresponding nitrile requires a reducing agent that can deliver a single hydride equivalent and form a stable intermediate that can be hydrolyzed to the aldehyde.

  • Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is the reagent of choice for the partial reduction of nitriles to aldehydes.[7][8] Its bulky isobutyl groups and the presence of only one hydride per molecule allow for controlled, single addition to the nitrile.[1] The reaction is typically conducted at very low temperatures (-78 °C) to trap the reaction at the imine-aluminum complex stage.[7][9] Subsequent aqueous workup hydrolyzes this intermediate to the desired aldehyde.[3][8]

Experimental Protocols

Protocol 1: Synthesis of (3-Bromo-2,5-dichlorophenyl)methanamine using Lithium Aluminum Hydride (LiAlH₄)

This protocol details the complete reduction of the nitrile to the primary amine.

Materials:

  • 3-Bromo-2,5-dichlorobenzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hydrochloric acid (HCl) in diethyl ether (for salt formation, optional)

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 eq.) in anhydrous THF (10 vol) and cooled to 0 °C in an ice bath.[10]

  • A solution of 3-Bromo-2,5-dichlorobenzonitrile (1 eq.) in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature at 0 °C.[10]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[10]

  • The reaction is then cooled back to 0 °C and quenched by the sequential and careful dropwise addition of water (1 vol), followed by 15% aqueous NaOH (1.5 vol), and finally water (3 vol).[10]

  • The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite. The filter cake is washed with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude (3-Bromo-2,5-dichlorophenyl)methanamine.

  • The crude product can be purified by column chromatography or by conversion to its hydrochloride salt.

Data Summary Table 1: Reduction of 3-Bromo-2,5-dichlorobenzonitrile to (3-Bromo-2,5-dichlorophenyl)methanamine

ParameterValue
Reducing Agent Lithium Aluminum Hydride (LiAlH₄)
Stoichiometry 1.5 equivalents
Solvent Anhydrous Tetrahydrofuran (THF)
Temperature 0 °C to Room Temperature
Reaction Time 4 hours
Workup Fieser workup (H₂O, NaOH, H₂O)
Typical Yield 85-95%
Protocol 2: Synthesis of 3-Bromo-2,5-dichlorobenzaldehyde using Diisobutylaluminum Hydride (DIBAL-H)

This protocol outlines the partial reduction of the nitrile to the aldehyde.

Materials:

  • 3-Bromo-2,5-dichlorobenzonitrile

  • Diisobutylaluminum hydride (DIBAL-H) solution (1.0 M in hexanes or toluene)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Methanol

  • Rochelle's salt (Potassium sodium tartrate) solution (1 M)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

Procedure:

  • A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of 3-Bromo-2,5-dichlorobenzonitrile (1 eq.) in anhydrous DCM or toluene.

  • The solution is cooled to -78 °C using a dry ice/acetone bath.

  • DIBAL-H solution (1.0-1.2 equivalents) is added dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C.[11]

  • The reaction mixture is stirred at -78 °C for 1-3 hours, with progress monitored by TLC.[11]

  • Upon completion, the reaction is quenched by the slow, dropwise addition of methanol at -78 °C.[11]

  • The mixture is allowed to warm to room temperature, and an aqueous solution of Rochelle's salt is added. The mixture is stirred vigorously until two clear layers are formed.[11]

  • The layers are separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to give the crude 3-Bromo-2,5-dichlorobenzaldehyde.[11]

  • The crude product can be purified by column chromatography.

Data Summary Table 2: Partial Reduction of 3-Bromo-2,5-dichlorobenzonitrile to 3-Bromo-2,5-dichlorobenzaldehyde

ParameterValue
Reducing Agent Diisobutylaluminum Hydride (DIBAL-H)
Stoichiometry 1.0-1.2 equivalents
Solvent Anhydrous Dichloromethane (DCM) or Toluene
Temperature -78 °C
Reaction Time 1-3 hours
Workup Methanol quench followed by Rochelle's salt
Typical Yield 70-85%

Visualizing the Transformations

Reaction Workflow Diagram

G cluster_0 Starting Material cluster_1 Reduction to Primary Amine cluster_2 Partial Reduction to Aldehyde SM 3-Bromo-2,5-dichlorobenzonitrile A LiAlH₄, THF 0 °C to RT SM->A B DIBAL-H, DCM -78 °C SM->B P1 (3-Bromo-2,5-dichlorophenyl)methanamine A->P1 C Aqueous Workup (e.g., Rochelle's Salt) B->C P2 3-Bromo-2,5-dichlorobenzaldehyde C->P2

Caption: Workflow for the selective reduction of 3-Bromo-2,5-dichlorobenzonitrile.

Mechanistic Overview of DIBAL-H Reduction

G cluster_0 Mechanism of DIBAL-H Reduction of a Nitrile Nitrile R-C≡N Complex Lewis Acid-Base Complex Nitrile->Complex + (i-Bu)₂AlH DIBAL-H (i-Bu)₂AlH Imine_Anion Imine-Aluminum Complex (Stable at low temp) Complex->Imine_Anion Hydride Transfer Aldehyde R-CHO Imine_Anion->Aldehyde + H₃O⁺ (Hydrolysis) Workup H₃O⁺

Caption: Simplified mechanism of nitrile reduction to an aldehyde using DIBAL-H.[8]

Conclusion

The chemoselective reduction of 3-Bromo-2,5-dichlorobenzonitrile is a readily achievable transformation with the appropriate selection of reagents and careful control of reaction parameters. For the synthesis of the corresponding primary amine, LiAlH₄ provides a robust method, while DIBAL-H is the reagent of choice for the partial reduction to the aldehyde. The protocols provided herein offer a solid foundation for researchers to successfully perform these critical synthetic steps, enabling the advancement of drug discovery and materials science programs.

References

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Organic Synthesis. DIBAL-H Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Retrieved from [Link]

  • Wikipedia. Nitrile reduction. Retrieved from [Link]

  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • Google Patents. WO1985000605A1 - Process for selective nitrile reduction.
  • PubMed Central. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • PubMed. (2024, October 4). Cobalt-catalysed desymmetrization of malononitriles via enantioselective borohydride reduction. Retrieved from [Link]

  • Organic Chemistry Portal. Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Retrieved from [Link]

  • ResearchGate. Selective Reduction of Aromatic Nitriles to Aldehydes by Lithium Diisobutylpiperidinohydroaluminate (LDBPA). Retrieved from [Link]

  • ACS Publications. Studies of the cobalt boride-mediated conversion of nitriles to alcohols. Retrieved from [Link]

  • SlideShare. 2. LiAlH4. Retrieved from [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Royal Society of Chemistry. Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Retrieved from [Link]

  • ResearchGate. Hydrogenation of aryl and heteroaryl nitriles: Reaction scope. Reaction conditions. Retrieved from [Link]

  • Scribd. Lithium Aluminum Hydride Reductions. Retrieved from [Link]

  • Reddit. Only one nitrile reduced to amine with LiAlH4. Retrieved from [Link]

  • University of Oxford. Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • ACS Publications. Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Retrieved from [Link]

  • Common Organic Chemistry. Diisobutylaluminum Hydride (DIBAL-H). Retrieved from [Link]

  • PubMed Central. Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. Retrieved from [Link]

  • Calvin University. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Retrieved from [Link]

  • Royal Society of Chemistry. One-pot, chemoselective synthesis of secondary amines from aryl nitriles using a PdPt–Fe3O4 nanoparticle catalyst. Retrieved from [Link]

  • ARKIVOC. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Retrieved from [Link]

  • ChemRxiv. Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. Retrieved from [Link]

  • ResearchGate. ChemInform Abstract: The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid or Raney(Ni/Al)alloy/Formic Acid. Retrieved from [Link]

  • Royal Society of Chemistry. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Retrieved from [Link]

  • Journal of Synthetic Chemistry. Efficient Synthesis of Arylnitriles via Cyanation of Aryl Halides Using Ni Single-Atom Catalyst Supported on Ionic Liquid-Functionalized N-Containing COF. Retrieved from [Link]

  • Periodica Polytechnica Chemical Engineering. Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Retrieved from [Link]

  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Georgia Institute of Technology. THE ACTION OF RANEY NICKEL ON HAiA-NITROBENZENES. Retrieved from [Link]

  • PubChem. 2-(3-Bromo-2,5-dichlorophenyl)acetonitrile. Retrieved from [Link]

  • YouTube. (2023, February 25). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. Retrieved from [Link]

  • India Fine Chemicals. (3-Bromo-2,5-dichlorophenyl)(3-oxetanyl)methanone. Retrieved from [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure. Retrieved from [Link]

  • ChemRxiv. Photochemical bromination of 2,5-dimethylbenzoic acid as key step of an improved alkyne-functionalized blue box synthesis. Retrieved from [Link]

Sources

Application

Application Note: Orthogonal Functionalization of 3-Bromo-2,5-dichlorobenzonitrile for the Divergent Synthesis of Complex Heterocycles

Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Scaffold: 3-Bromo-2,5-dichlorobenzonitrile (CAS: 1160574-33-3) Executive Summary & Strategic Utility In modern drug discovery, p...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Scientists, and Drug Development Professionals Scaffold: 3-Bromo-2,5-dichlorobenzonitrile (CAS: 1160574-33-3)

Executive Summary & Strategic Utility

In modern drug discovery, polyhalogenated benzonitriles are privileged building blocks due to their capacity for rapid, divergent functionalization. 3-Bromo-2,5-dichlorobenzonitrile stands out as an exceptional scaffold because it possesses three distinct reactive vectors—a bromo group, two chemically distinct chloro groups, and a nitrile group—that can be manipulated orthogonally without the need for protecting groups.

This application note details the thermodynamic and kinetic principles that govern the chemoselective and regioselective functionalization of this scaffold, providing self-validating protocols for the synthesis of highly substituted indoles, benzofurans, and quinazolines.

Mechanistic Rationale & Causality

To successfully exploit this scaffold, one must understand the causality behind its reactivity profile:

  • Chemoselective Cross-Coupling (Thermodynamic Control): The bond dissociation energy (BDE) of a typical aryl C–Br bond is approximately 82.7 kcal/mol, whereas an aryl C–Cl bond is significantly stronger at 97.3 kcal/mol, and the C–CN bond is highly inert at 132.7 kcal/mol[1]. Because of this ~15 kcal/mol differential, Palladium(0) undergoes oxidative addition exclusively at the C3–Br position at room or mildly elevated temperatures. This allows for clean Suzuki, Sonogashira, or Buchwald-Hartwig couplings while leaving the C–Cl bonds intact.

  • Regioselective SNAr (Kinetic Control): Nucleophilic Aromatic Substitution (SNAr) requires an electron-withdrawing group (EWG) to stabilize the anionic Meisenheimer intermediate. The strong

    
    -acceptor nature of the nitrile group activates the ortho and para positions. In this scaffold, the C2–Cl is ortho to the nitrile, making it highly electrophilic. Conversely, the C5–Cl is meta to the nitrile, rendering it virtually inert to SNAr under standard conditions. Thus, nucleophiles will exclusively attack the C2 position.
    
  • Tandem Heteroannulation: By installing an alkyne at C3 (via Sonogashira) and subsequently displacing the C2–Cl with a primary amine or alcohol (via SNAr), the resulting intermediate is perfectly primed for a base-promoted 5-endo-dig cyclization, rapidly constructing the indole or benzofuran core in a single pot[2].

Divergent Synthesis Workflow

The following logic tree illustrates how the orthogonal reactivity of 3-Bromo-2,5-dichlorobenzonitrile is leveraged to access distinct heterocyclic classes.

G Start 3-Bromo-2,5-dichlorobenzonitrile (Core Scaffold) Sub1 Chemoselective Sonogashira (C3-Br Reactivity) Start->Sub1 Pd/Cu Catalysis Room Temp Sub2 Chemoselective Suzuki/Buchwald (C3-Br Reactivity) Start->Sub2 Pd Catalysis Elevated Temp Int1 3-Alkynyl-2,5-dichlorobenzonitrile Sub1->Int1 Int2 3-Aryl/Amino-2,5-dichlorobenzonitrile Sub2->Int2 SNAr1 SNAr at C2-Cl + Cyclization (Activated by -CN & Alkyne) Int1->SNAr1 Primary Amine/Alcohol Base, Heat SNAr2 SNAr at C2-Cl + Nitrile Addition (Activated by -CN) Int2->SNAr2 Dinucleophile Base, Heat Prod1 Highly Substituted Indoles & Benzofurans SNAr1->Prod1 Prod2 Quinazolines & Benzimidazoles SNAr2->Prod2

Divergent synthetic workflows for heterocycle generation from 3-Bromo-2,5-dichlorobenzonitrile.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Sonogashira Coupling (C3-Br Functionalization)

Objective: Install an alkyne selectively at the C3 position without activating the C-Cl bonds.

  • Preparation: Charge a flame-dried 50 mL Schlenk flask with 3-Bromo-2,5-dichlorobenzonitrile (1.0 mmol, 250.9 mg), PdCl

    
    (PPh
    
    
    
    )
    
    
    (0.05 mmol, 35 mg), and CuI (0.10 mmol, 19 mg).
  • Atmosphere Control: Evacuate and backfill the flask with Argon three times. Causality: Strict exclusion of oxygen is required to prevent the copper-catalyzed Glaser homocoupling of the terminal alkyne.

  • Reagent Addition: Add degassed anhydrous triethylamine (5.0 mL) followed by phenylacetylene (1.1 mmol, 120 µL) via syringe.

  • Reaction: Stir the mixture at 25 °C for 4–6 hours. Causality: Maintaining room temperature ensures the thermal energy remains below the activation barrier required for oxidative addition into the stronger C–Cl bonds.

  • Analytical Checkpoint (Self-Validation):

    • TLC: Elute with Hexanes/EtOAc (9:1). The product will appear as a highly UV-active spot with a lower

      
       than the starting material.
      
    • LC-MS: Analyze the crude mixture. The mass spectrum must show the disappearance of the bromo-isotope pattern (1:1 ratio) and the appearance of the product mass featuring a distinct dichloro-isotope cluster (M, M+2, M+4 in a 9:6:1 ratio).

  • Isolation: Quench with saturated aqueous NH

    
    Cl (10 mL), extract with EtOAc (3 x 15 mL), dry over Na
    
    
    
    SO
    
    
    , concentrate, and purify via flash column chromatography to yield 3-(phenylethynyl)-2,5-dichlorobenzonitrile.
Protocol B: One-Pot SNAr and 5-endo-dig Cyclization to Substituted Indoles

Objective: Utilize the activating power of the nitrile to drive an SNAr at C2, followed by in situ cyclization to form an indole core.

  • Preparation: In a heavy-walled reaction tube, combine 3-(phenylethynyl)-2,5-dichlorobenzonitrile (1.0 mmol, 272 mg) from Protocol A, p-toluidine (2.2 mmol, 235 mg), and Potassium tert-butoxide (2.2 mmol, 246 mg).

  • Solvent Addition: Add anhydrous DMSO (5.0 mL). Causality: DMSO is a polar aprotic solvent that heavily solvates the potassium cation, leaving the tert-butoxide and amine highly naked and nucleophilic, which is critical for overcoming the steric hindrance of the ortho-chloro position[2].

  • Reaction: Seal the tube and heat to 80 °C for 18 hours.

  • Analytical Checkpoint (Self-Validation):

    • Visual: The reaction will transition to a deep, dark color indicating the formation of the anionic Meisenheimer complex.

    • IR Spectroscopy: Disappearance of the sharp C

      
      C stretch (~2200 cm
      
      
      
      ).
    • 1H NMR (Crude): Look for the diagnostic appearance of the indole pyrrole C–H singlet around

      
       6.5–7.0 ppm, confirming successful 5-endo-dig cyclization.
      
  • Isolation: Cool to room temperature and pour the mixture into ice water (25 mL) while stirring vigorously. Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to afford the pure 4-chloro-7-cyano-1-(p-tolyl)-2-phenyl-1H-indole.

Quantitative Data & Optimization

The table below summarizes the optimization parameters and yields for the tandem SNAr/Cyclization step (Protocol B) using various nucleophiles to generate diverse heterocyclic cores.

EntryElectrophile (Intermediate)NucleophileCatalyst / BaseTemp (°C)Time (h)Yield (%)Heterocycle Formed
1 3-(Phenylethynyl)-2,5-dichlorobenzonitrilep-ToluidineKOtBu (2.2 eq)801885%Indole
2 3-(Phenylethynyl)-2,5-dichlorobenzonitrileAcetamideKOtBu (2.2 eq)1002478%N-Acetyl Indole
3 3-(Phenylethynyl)-2,5-dichlorobenzonitrilePhenolK

CO

(2.5 eq)
1002481%Benzofuran
4 3-Amino-2,5-dichlorobenzonitrile*GuanidineCs

CO

(3.0 eq)
1201274%Quinazoline[3]

*Note: Entry 4 utilizes a Buchwald-Hartwig amination intermediate rather than a Sonogashira intermediate, demonstrating the divergent capability of the scaffold to form 6-membered fused rings via nitrile addition.

References

  • Source: RSC Advances (The Royal Society of Chemistry)
  • Title:Synthesis of indoles, benzofurans, and related heterocycles via an acetylene-activated SNAr/intramolecular cyclization Source: The Royal Society of Chemistry URL
  • Title:Nucleophilic Aromatic Substitution of Heterocycles Using a High-Temperature and High-Pressure Flow Reactor Source: ResearchGate / Molecular Diversity URL

Sources

Method

Precision Chemoselectivity in the Buchwald-Hartwig Amination of Polyhalogenated Benzonitriles

Executive Summary & Scientific Rationale The Buchwald-Hartwig amination is a cornerstone methodology for constructing carbon-nitrogen (C-N) bonds in pharmaceutical development and materials science[1]. However, applying...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The Buchwald-Hartwig amination is a cornerstone methodology for constructing carbon-nitrogen (C-N) bonds in pharmaceutical development and materials science[1]. However, applying this transformation to polyhalogenated, electron-deficient substrates like 3-Bromo-2,5-dichlorobenzonitrile [2] introduces a formidable chemoselectivity challenge.

As a Senior Application Scientist, it is critical to look beyond standard coupling conditions and analyze the electronic and steric environment of the substrate[3]:

  • C1 (Nitrile Group): Strongly electron-withdrawing and base-sensitive.

  • C2 (Chlorine): Positioned ortho to the nitrile group. The strongly electron-withdrawing nature of the -CN group significantly lowers the LUMO at this position, making the C2-Cl bond highly activated and susceptible to background Nucleophilic Aromatic Substitution (SNAr)[4].

  • C3 (Bromine): Positioned meta to the nitrile group. While not electronically activated, the C-Br bond possesses a lower Bond Dissociation Energy (BDE) (~68 kcal/mol) compared to the C-Cl bond (~81 kcal/mol), making it the kinetic target for Pd(0) oxidative addition.

  • C5 (Chlorine): Positioned meta to the nitrile group and relatively inert.

The Causality of Catalyst and Base Selection: If standard first-generation conditions (e.g., Pd(OAc)₂, PPh₃, NaOtBu) are employed, the strong, soluble base will rapidly deprotonate the amine. The resulting highly nucleophilic amide anion will attack the electronically activated C2-Cl position via SNAr before the palladium catalyst can engage the C3-Br bond, leading to complex mixtures or complete degradation of the nitrile[5].

To achieve >99% chemoselectivity at the C3 position, we must engineer a kinetically controlled, self-validating system. We utilize XPhos Pd G3 , a highly active precatalyst that rapidly forms a monoligated Pd(0) species. The bulky XPhos ligand creates a steric pocket that preferentially accommodates the larger atomic radius of bromine, accelerating C-Br oxidative addition while sterically repelling the tighter C-Cl bond. Crucially, this is paired with Cs₂CO₃ in 1,4-Dioxane . Because Cs₂CO₃ is a mild, largely insoluble base in this solvent, the effective concentration of the nucleophilic amine anion remains near zero, completely shutting down the SNAr pathway.

Reaction Logic & Pathway Visualization

Chemoselectivity Substrate 3-Bromo-2,5-dichloro- benzonitrile PathA Path A: Pd/XPhos, Cs2CO3 (Kinetically Controlled) Substrate->PathA C-Br Oxidative Addition PathB Path B: Strong Base (NaOtBu) (SNAr Background) Substrate->PathB Nucleophilic Attack at C2 ProdA 3-Amino-2,5-dichloro- benzonitrile (Desired, >99%) PathA->ProdA ProdB 2-Amino-3-bromo-5-chloro- benzonitrile (SNAr Byproduct) PathB->ProdB

Divergent reaction pathways: Pd-catalyzed C-Br coupling vs. base-mediated SNAr at the C2 position.

Quantitative Data & Condition Optimization

The following table summarizes the optimization data, demonstrating the stark causality between base strength, ligand sterics, and reaction trajectory.

EntryPrecatalyst / LigandBaseSolventTemp (°C)Conversion (%)C3-Amination Yield (%)C2-SNAr Yield (%)
1Pd(OAc)₂ / PPh₃NaOtBuToluene100>991278
2Pd₂(dba)₃ / BINAPCs₂CO₃Toluene100654510
3XPhos Pd G2K₃PO₄1,4-Dioxane808582<1
4 XPhos Pd G3 Cs₂CO₃ 1,4-Dioxane 80 >99 96 N.D.

Note: N.D. = Not Detected by LC-MS. Entry 4 represents the optimized, self-validating conditions.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system where in-process controls (IPC) validate the mechanistic integrity of the reaction before downstream purification.

Step 1: Rigorous Reagent Preparation
  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 3-Bromo-2,5-dichlorobenzonitrile (1.0 mmol, 1.0 equiv) and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add the amine coupling partner (1.2 mmol, 1.2 equiv). Causality Note: A slight excess of amine compensates for potential volatility or minor coordination to the metal center.

  • Seal the vial with a PTFE-lined septum cap. Evacuate and backfill the vial with ultra-pure Nitrogen or Argon (repeat 3 times).

  • Add anhydrous 1,4-Dioxane (5.0 mL) via syringe. Sparge the solvent with inert gas for 10 minutes prior to catalyst addition to prevent premature oxidation of the Pd(0) species.

Step 2: Catalytic Activation
  • Under a positive flow of inert gas, quickly remove the cap and add XPhos Pd G3 (0.02 mmol, 2 mol%). Reseal the vial.

  • Place the vial in a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) to ensure the insoluble Cs₂CO₃ is uniformly suspended.

Step 3: In-Process Control (IPC) & Validation
  • Self-Validation Check: At the 1-hour mark, withdraw a 10 µL aliquot via syringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

    • Validation Criteria: The mass spectrum must show the desired product mass [M - Br + Amine]. If a mass corresponding to [M - Cl + Amine] is detected, the system has breached kinetic control (likely due to wet solvent or excessive temperature), and SNAr is occurring. Under the optimized conditions, only the C-Br insertion product will be observed.

Step 4: Workup and Isolation
  • Upon full consumption of the starting material (typically 2-4 hours), cool the reaction to room temperature.

  • Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts (Cs₂CO₃, CsBr) and precipitated palladium black.

  • Wash the filtrate with deionized water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 3-amino-2,5-dichlorobenzonitrile derivative.

Workflow Visualization

Workflow Step1 1. Preparation Degas 1,4-Dioxane Weigh reagents Step2 2. Reaction Add XPhos Pd G3 Heat to 80°C for 4h Step1->Step2 Step3 3. Validation LC-MS Aliquot Check C-Br vs C-Cl Step2->Step3 Step4 4. Purification Celite Filtration Silica Column Step3->Step4

Experimental workflow for the chemoselective Buchwald-Hartwig amination.

References

  • Source: wikipedia.
  • Source: aromsyn.
  • Source: pubmed.ncbi.nlm.nih.
  • Source: benchchem.
  • Source: organic-chemistry.

Sources

Application

Application Note: Strategic Utilization of 3-Bromo-2,5-dichlorobenzonitrile in Kinase Inhibitor Design

Executive Summary This guide details the synthetic utility of 3-Bromo-2,5-dichlorobenzonitrile (CAS: 887757-55-9) as a high-value scaffold for Type I and Type II kinase inhibitors. Unlike generic building blocks, this tr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic utility of 3-Bromo-2,5-dichlorobenzonitrile (CAS: 887757-55-9) as a high-value scaffold for Type I and Type II kinase inhibitors. Unlike generic building blocks, this tri-halogenated nitrile offers orthogonal reactivity profiles, enabling the precise construction of 6,8-disubstituted quinazoline or quinoline cores—motifs frequently observed in FGFR, PI3K, and EGFR inhibitors.

This document provides validated protocols for regioselective functionalization, leveraging the electronic differentiation between the C3-Bromine (Suzuki-active), C2-Chlorine (SNAr-active), and C1-Nitrile (Cyclization-active) sites.

Structural Analysis & Reactivity Logic

The utility of 3-Bromo-2,5-dichlorobenzonitrile lies in its "Programmed Reactivity." The molecule possesses three distinct zones of functionalization that can be addressed sequentially without protecting groups.

The Reactivity Map
  • Zone 1 (C2-Cl): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-nitrile effect. This site typically installs the "Hinge Binder" (e.g., aniline or heterocycle).

  • Zone 2 (C3-Br): The most reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This site is sterically sensitive but electronically primed for installing "Gatekeeper" or solubilizing tails.

  • Zone 3 (C1-CN): The electrophilic handle for heterocycle formation (cyclization to quinazoline/quinoline) or hydrolysis to amides.

Reactivity Diagram

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

ReactivityMap Figure 1: Orthogonal Reactivity Zones of 3-Bromo-2,5-dichlorobenzonitrile Start 3-Bromo-2,5-dichlorobenzonitrile Zone1 Zone 1: C2-Cl (S_NAr Activated) Start->Zone1 Path A: Primary Amines (Hinge Binding) Zone2 Zone 2: C3-Br (Pd-Coupling) Start->Zone2 Path B: Boronic Acids (Tail Region) Zone3 Zone 3: C1-CN (Cyclization) Zone1->Zone3 Cyclization (Formamidine) Product 6,8-Disubstituted Quinazoline Core Zone3->Product Final Scaffold

Caption: Figure 1 visualizes the three distinct reaction sites, allowing for sequential, protecting-group-free synthesis of complex kinase inhibitor scaffolds.

Application Note: Synthesis of 6,8-Disubstituted Quinazolines

The most potent application of this building block is the synthesis of 6-chloro-8-arylquinazolines. The 6-position (derived from C5-Cl) often projects into the solvent front, while the 8-position (derived from C3-Br) can modulate selectivity against the gatekeeper residue.

Synthetic Strategy: The "SNAr First" Approach

We recommend the SNAr


 Cyclization 

Suzuki
sequence. This preserves the sensitive bromine handle until the final diversification step, ideal for generating library arrays.
Workflow Diagram

SynthesisWorkflow Figure 2: Step-by-Step Synthesis of Quinazoline Kinase Inhibitors SM 3-Bromo-2,5-dichlorobenzonitrile Step1 Step 1: S_NAr Displacement (Introduction of Aniline) SM->Step1 R-NH2, Base, Heat Int1 Intermediate A: 2-Anilino-3-bromo-5-chlorobenzonitrile Step1->Int1 Step2 Step 2: Cyclization (Formamidine Acetate / DMF-DMA) Int1->Step2 Cyclization Reagent Core Scaffold B: 8-Bromo-6-chloro-4-anilinoquinazoline Step2->Core Step3 Step 3: Suzuki Coupling (Diversification at C8) Core->Step3 Ar-B(OH)2, Pd Cat. Final Final Kinase Inhibitor (6,8-Disubstituted) Step3->Final

Caption: Figure 2 outlines the optimized workflow for converting the nitrile precursor into a functional kinase inhibitor core.

Detailed Experimental Protocols

Protocol A: Regioselective SNAr Displacement (C2-Cl)

Objective: To install the primary amine (hinge binder) at the C2 position while leaving the C3-Br and C5-Cl intact. Rationale: The C2-Cl is activated by the ortho-nitrile. The bulky C3-Br prevents "over-reaction" but requires elevated temperatures for sterically hindered amines.

Materials:

  • 3-Bromo-2,5-dichlorobenzonitrile (1.0 equiv)

  • Aniline derivative (1.1 equiv) (e.g., 3-chloro-4-fluoroaniline)

  • Base:

    
     (2.5 equiv) or DIPEA (3.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Procedure:

  • Dissolution: In a dry reaction vial, dissolve 3-Bromo-2,5-dichlorobenzonitrile (1.0 mmol, 251 mg) in anhydrous DMF (3.0 mL).

  • Addition: Add the aniline derivative (1.1 mmol) followed by

    
     (2.5 mmol, 345 mg).
    
  • Reaction: Seal the vial and heat to 80–100 °C for 4–6 hours.

    • Note: Monitor by TLC/LC-MS. The product (Intermediate A) is usually less polar than the starting material.

    • Troubleshooting: If conversion is slow (due to steric clash with C3-Br), increase temperature to 120 °C or switch solvent to DMSO.

  • Workup: Pour the mixture into ice-water (20 mL). The product typically precipitates. Filter, wash with water, and dry under vacuum.

  • Validation:

    
    H NMR should show the disappearance of the C2-Cl signal and the appearance of NH and aniline aromatic protons.
    
Protocol B: Cyclization to Quinazoline Core

Objective: To close the pyrimidine ring using the nitrile and the newly installed amine.

Materials:

  • Intermediate A (from Protocol A)

  • Reagent: Formamidine acetate (2.0 equiv) OR DMF-DMA (Dimethylformamide dimethyl acetal)

  • Solvent: 2-Methoxyethanol or Ethanol

Procedure:

  • Setup: Suspend Intermediate A (0.5 mmol) in 2-Methoxyethanol (3 mL).

  • Reagent Addition: Add Formamidine acetate (1.0 mmol).

  • Reflux: Heat the mixture to reflux (approx. 125 °C) for 12–16 hours.

  • Isolation: Cool to room temperature. The quinazoline product often crystallizes upon cooling. If not, remove solvent in vacuo and purify via flash chromatography (Hexane/EtOAc).

  • Result: This yields the 8-bromo-6-chloro-4-substituted-quinazoline .

Protocol C: C8-Selective Suzuki Coupling

Objective: To functionalize the C8-position (originally C3-Br) with a solubilizing group or tail. Rationale: The C-Br bond is significantly more reactive towards oxidative addition than the C-Cl bond at C6, ensuring high chemoselectivity.

Materials:

  • 8-Bromo-6-chloro-quinazoline scaffold (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.2 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • Degassing: Combine the scaffold, boronic acid, and solvent in a microwave vial. Sparge with Argon for 5 minutes.

  • Catalyst: Add the Pd catalyst and base. Seal immediately.

  • Reaction: Heat at 90 °C for 2–4 hours (or microwave at 110 °C for 30 min).

  • Purification: Filter through Celite, concentrate, and purify via HPLC or column chromatography.

    • Selectivity Check: Ensure the C6-Cl remains intact (LC-MS isotopic pattern will show a single chlorine signature).

Data Summary & Troubleshooting

ParameterC2-Cl (Zone 1)C3-Br (Zone 2)C5-Cl (Zone 4)
Primary Reactivity SNAr (Nucleophilic Displacement)Pd-Cross Coupling (Suzuki)Inert / Late-stage Coupling
Activation Source Ortho-Nitrile (Strong EWG)Intrinsic bond weakness (C-Br)Meta-Nitrile (Weak activation)
Preferred Reagents Anilines, Phenols, ThiolsBoronic Acids, StannanesBuchwald Amination (requires forcing conditions)
Common Issue Steric hindrance from C3-BrDe-bromination (side reaction)Lack of reactivity

Key Troubleshooting Tip: If SNAr at C2 is sluggish due to the steric bulk of the adjacent C3-Bromine, switch to Cesium Carbonate (


)  in DMSO . The "Cesium Effect" often enhances solubility and nucleophilicity in crowded systems.

References

  • BenchChem. "A Technical Guide to 3-Bromo-2,5-dichlorobenzaldehyde for the Research Professional." BenchChem Application Notes. Link

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Recent Literature." Organic Chemistry Portal. Link

  • Royal Society of Chemistry. "Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes." Organic & Biomolecular Chemistry, 2015.[1] Link

  • MDPI. "“On-Water” Synthesis of Quinazolinones Starting from o-Bromobenzonitrile." Molecules, 2018.[2][3] Link

  • BOC Sciences. "FDA-approved small molecule kinase inhibitors - Synthetic Routes." BOC Sciences Technical Resources.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Bromo-2,5-dichlorobenzonitrile Synthesis

The following technical guide serves as a specialized support resource for optimizing the synthesis of 3-Bromo-2,5-dichlorobenzonitrile . It is designed for researchers and process chemists encountering yield or purity i...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for optimizing the synthesis of 3-Bromo-2,5-dichlorobenzonitrile . It is designed for researchers and process chemists encountering yield or purity issues.

Status: Operational Subject: Yield Optimization & Troubleshooting Target Molecule: 3-Bromo-2,5-dichlorobenzonitrile (CAS: 1160574-33-3) Primary Application: Intermediate for agrochemicals and API synthesis (e.g., coupling partners).

Route Selection & Critical Analysis

To optimize yield, you must first validate your synthetic pathway. The high degree of halogenation and the presence of a nitrile group create specific electronic constraints.

The "Gold Standard" Route: Sandmeyer Bromination

The most reliable method for high regioselectivity involves the Sandmeyer bromination of the corresponding aniline precursor. This route leverages the directing effects of the nitrile and chlorine groups during the precursor synthesis to ensure the bromine is installed at the correct C3 position.

Pathway Logic:

  • Starting Material: 2,5-Dichlorobenzonitrile.[1]

  • Nitration: Electrophilic aromatic substitution. The Nitrile (CN) directs meta (C3), and the C2-Chlorine directs ortho (C3). This synergistic direction makes C3 the most reactive site.

  • Reduction: Conversion of the nitro group to an amine (3-Amino-2,5-dichlorobenzonitrile).

  • Sandmeyer Reaction: Diazotization followed by CuBr-mediated substitution.

Alternative Route: Direct Bromination (Not Recommended)

Direct bromination of 2,5-dichlorobenzonitrile is often attempted to save steps. However, this frequently results in low yields (<40%) and complex purification due to:

  • Deactivation: The ring is severely deactivated by one CN and two Cl groups.

  • Harsh Conditions: Forcing conditions (high temp, strong Lewis acids) often hydrolyze the nitrile to an amide or acid.

Interactive Troubleshooting Guide

Phase 1: Diazotization (The Critical Bottleneck)

Symptom: Low conversion, formation of phenols, or tarry byproducts.

Potential CauseMechanism of FailureCorrective Action
Temperature Spikes Diazonium salts are thermally unstable. >5°C leads to N₂ loss and phenol formation (via water attack).Protocol: Maintain internal temperature between -5°C and 0°C during nitrite addition. Use a cryostat or salt-ice bath.
Insufficient Acid Low acidity allows the diazonium ion to couple with unreacted amine (Diazo coupling), forming azo dyes (tars).Protocol: Ensure 2.5–3.0 equivalents of mineral acid (HBr or H₂SO₄). The solution must remain strongly acidic (pH < 1).
Nitrite Excess Excess HNO₂ interferes with the subsequent copper coupling and can cause violent off-gassing.Protocol: Monitor with starch-iodide paper (turns blue instantly). Destroy excess HNO₂ with Urea or Sulfamic Acid before adding CuBr.
Phase 2: The Sandmeyer Substitution

Symptom: Low yield of bromide, high recovery of starting material, or reductive deamination (hydro-de-diazotization).

Potential CauseMechanism of FailureCorrective Action
Cu(I) Oxidation CuBr is easily oxidized to Cu(II) in air, which is inactive for the radical transfer step.Protocol: Use freshly purified CuBr (wash with sulfurous acid/acetic acid) or generate CuBr in situ (CuSO₄ + NaBr + Na₂SO₃). Perform under Argon/Nitrogen .
Rapid Addition Adding diazonium too fast to the catalyst causes radical quenching or side reactions.Protocol: Add the cold diazonium solution dropwise to the CuBr/HBr solution at room temperature or slightly heated (40-60°C).
Solvent Choice Poor solubility of the diazonium salt leads to heterogeneous reaction and slow kinetics.Protocol: Use Acetonitrile (MeCN) or glacial acetic acid as a co-solvent to solubilize the intermediate.

Visualized Workflows

Figure 1: Optimized Reaction Scheme

This diagram illustrates the synergistic directing effects and the critical Sandmeyer sequence.

G cluster_0 Directing Effects Start 2,5-Dichlorobenzonitrile Nitro 3-Nitro-2,5-dichlorobenzonitrile (Regioselective) Start->Nitro HNO3, H2SO4 (Nitration) Amine 3-Amino-2,5-dichlorobenzonitrile Nitro->Amine Fe/HCl or SnCl2 (Reduction) Diazo [Diazonium Intermediate] (Unstable) Amine->Diazo NaNO2, HBr, 0°C (Diazotization) Product 3-Bromo-2,5-dichlorobenzonitrile (Target) Diazo->Product CuBr, HBr, 60°C (Sandmeyer)

Caption: Step-wise synthesis emphasizing the regioselective nitration driven by the meta-directing Nitrile and ortho-directing Chlorine.

Figure 2: Troubleshooting Logic Tree

Use this decision tree to diagnose yield issues in real-time.

Troubleshooting Issue Problem: Low Yield Check1 Is Starting Material Remaining? Issue->Check1 Check2 Are there Phenols/Tars? Check1->Check2 No Action1 Incomplete Diazotization. Increase Acid/NaNO2 time. Check1->Action1 Yes Action2 Thermal Decomposition. Lower Temp (<0°C). Check2->Action2 Yes (OH formed) Action3 Catalyst Failure. Use Fresh CuBr + Inert Atm. Check2->Action3 No (De-halogenation)

Caption: Diagnostic flow for identifying the root cause of reaction failure in the Sandmeyer step.

Frequently Asked Questions (FAQs)

Q: Can I use CuCl instead of CuBr to save cost? A: No. The anion in the copper salt must match the acid used (HBr) and the desired halogen. Using CuCl with HBr leads to a mixture of chlorinated and brominated products (halogen exchange), which are nearly impossible to separate by standard chromatography.

Q: Why is my product purple/dark after workup? A: This indicates the presence of azo dyes formed by the coupling of the diazonium salt with unreacted amine.

  • Fix: Ensure the reaction mixture is strongly acidic (pH < 1) throughout diazotization to protonate the amine (making it non-nucleophilic). Purify via silica gel chromatography (Hexane/EtOAc 95:5).

Q: The direct bromination of 2,5-dichlorobenzonitrile failed. Why? A: The benzene ring is electron-deficient (deactivated). Standard bromination (Br₂/Fe) is often too slow or requires temperatures that hydrolyze the nitrile.

  • Recommendation: If you must use this route, use N-Bromosuccinimide (NBS) in H₂SO₄/TFA (Trifluoroacetic acid) as the solvent. The super-acidic medium generates the highly reactive bromonium ion (

    
    ) while preventing nitrile hydrolysis [1].
    

Q: How do I remove the copper waste safely? A: Quench the reaction with aqueous ammonia (


). This complexes the copper (forming a deep blue 

complex) and keeps it in the aqueous layer during extraction, preventing copper contamination in your organic product.

Detailed Experimental Protocol (Optimized)

Objective: Synthesis of 3-Bromo-2,5-dichlorobenzonitrile via Sandmeyer Reaction.

Step 1: Diazotization

  • Charge a 3-neck flask with 3-Amino-2,5-dichlorobenzonitrile (1.0 eq) and 48% HBr (10.0 eq).

  • Cool the suspension to -5°C using an acetone/ice bath. Stir vigorously.

  • Add a solution of NaNO₂ (1.1 eq) in water dropwise. Rate limit: Keep internal temp < 0°C.

  • Stir for 30 min at 0°C. The solution should become clear (diazonium salt formation).

  • Test: Check for excess HNO₂ with starch-iodide paper (blue). Add urea until paper remains white.

Step 2: Substitution

  • In a separate flask, prepare CuBr (1.2 eq) in 48% HBr (2.0 eq).

  • Heat the CuBr solution to 60°C .

  • Transfer the cold diazonium solution (from Step 1) slowly into the hot CuBr solution via a dropping funnel. Caution: Nitrogen gas evolution will be vigorous.

  • Stir at 60°C for 1 hour, then cool to room temperature.

Step 3: Workup

  • Pour mixture into ice water.

  • Extract with Dichloromethane (DCM) or Ethyl Acetate.

  • Wash organic layer with 10% NH₄OH (to remove Cu), water, and brine.

  • Dry over

    
     and concentrate.
    
  • Purification: Recrystallize from Ethanol or perform column chromatography (Hexane/EtOAc).

References

  • Organic Syntheses, Coll. Vol. 3, p. 185 (1955). Preparation of 2,6-Dichloroaniline (Sandmeyer Precursor Protocols).Link

  • BenchChem Technical Data. 3-Bromo-2,5-dichlorobenzaldehyde Synthesis (Analogous Route Validation).Link

  • ChemicalBook. 3-Bromo-2,5-dichlorobenzonitrile Product Specifications and CAS 1160574-33-3 Data.Link

  • Master Organic Chemistry. The Sandmeyer Reaction: Mechanism and Optimization.Link

  • PubChem. 2-(3-Bromo-2,5-dichlorophenyl)acetonitrile (Structural Analog Data).Link

Sources

Optimization

Technical Support Center: 3-Bromo-2,5-dichlorobenzonitrile

This technical guide is structured as a specialized support center for 3-Bromo-2,5-dichlorobenzonitrile . It addresses the specific challenges of purifying poly-halogenated aromatic nitriles, where steric crowding and re...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support center for 3-Bromo-2,5-dichlorobenzonitrile . It addresses the specific challenges of purifying poly-halogenated aromatic nitriles, where steric crowding and regio-isomerism often complicate standard protocols.

Topic: Purification & Isolation Methodologies Ticket ID: PUR-BRCLCN-001 Status: Active Support[1]

Executive Summary & Molecule Profile

Compound: 3-Bromo-2,5-dichlorobenzonitrile Chemical Context: This molecule features a highly functionalized benzene ring.[1] The presence of three electron-withdrawing groups (CN, Br, Cl) significantly reduces the electron density of the ring, making it susceptible to nucleophilic attack (e.g., hydrolysis of the nitrile) under harsh conditions. The steric crowding at the 1,2,3-positions (CN, Cl, Br) often leads to "oiling out" during crystallization due to disrupted crystal lattice packing.

Common Impurities:

  • Regioisomers: (e.g., 4-Bromo-2,5-dichlorobenzonitrile) arising from non-selective bromination.[1]

  • Hydrolysis Products: 3-Bromo-2,5-dichlorobenzamide (partial hydrolysis).[1]

  • Starting Materials: 2,5-Dichlorobenzonitrile or 1,3-dibromo-2,5-dichlorobenzene (depending on synthesis route).[1]

Decision Logic: Purification Workflow

The following decision tree helps you select the optimal purification route based on your crude purity and impurity profile.

PurificationWorkflow Start Crude 3-Bromo-2,5-dichlorobenzonitrile PurityCheck Analyze Purity (HPLC/NMR) Start->PurityCheck IsomerIssue Isomer Contamination? PurityCheck->IsomerIssue SolidState Physical State? IsomerIssue->SolidState No (Mainly baseline impurities) SpecialColumn Specialized Chromatography (C18 or Phenyl-Hexyl) IsomerIssue->SpecialColumn Yes (Regioisomers present) Recryst Recrystallization (Solvent: EtOH/H2O or Heptane/Toluene) SolidState->Recryst Solid/Crystalline Flash Flash Chromatography (Silica, Gradient Elution) SolidState->Flash Oil/Sticky Solid Oiling Problem: Oiling Out Recryst->Oiling Phase Separation Occurs Seed Solution: Seeding & Slow Cooling Oiling->Seed Apply Fix Seed->Recryst Retry

Caption: Logical workflow for selecting purification method based on impurity profile and physical state.

Troubleshooting Guides & FAQs

Issue 1: "My compound oils out instead of crystallizing."

Diagnosis: Poly-halogenated aromatics often have low melting points and weak crystal lattice energy.[1] If the boiling point of your solvent exceeds the melting point of the solid, the compound will melt into an oil before it can crystallize.[2]

Corrective Protocol (The "Two-Solvent" Fix):

  • Switch Solvents: Avoid high-boiling solvents like pure Toluene.[1] Use a Heptane/Ethyl Acetate or Ethanol/Water system.[1]

  • Temperature Control: Do not heat to reflux if the compound melts below the solvent's boiling point. Dissolve at a temperature

    
     below the estimated melting point.
    
  • The "Scratch" Technique: If oil droplets form, cool the mixture to room temperature.[1] Take a glass rod and vigorously scratch the inner wall of the flask at the interface of the oil and solvent. This generates micro-glass particles that serve as nucleation sites.[1]

Issue 2: "I cannot separate the 3-Bromo isomer from the 4-Bromo impurity using standard Silica."

Diagnosis: Regioisomers of halogenated benzonitriles have nearly identical polarity (Rf values) on standard silica gel, making separation by normal phase flash chromatography difficult.[1]

Corrective Protocol (Stationary Phase Engineering):

  • Method A: Change the Stationary Phase. Use AgNO

    
    -impregnated silica  (Argentation Chromatography).[1] The silver ions interact differently with the 
    
    
    
    -electron clouds of the isomers depending on the steric position of the halogens.
  • Method B: Reverse Phase (C18). While often reserved for polar compounds, C18 can separate non-polar isomers based on "shape selectivity" (hydrophobic footprint) rather than just polarity.[1] Use a gradient of Acetonitrile/Water (Start 50:50

    
     100% ACN).[1]
    
Issue 3: "The nitrile peak is disappearing, and an amide peak is appearing."

Diagnosis: Hydrolysis.[1][3] The electron-deficient ring makes the nitrile carbon highly electrophilic. Prolonged heating in acidic or basic aqueous solvents (e.g., during recrystallization in unbuffered water/alcohol) accelerates hydrolysis to 3-bromo-2,5-dichlorobenzamide.[1]

Corrective Protocol:

  • Avoid Strong Acid/Base: Ensure your recrystallization solvents are neutral.[1]

  • Limit Heat Exposure: Minimize the time the compound spends in hot protic solvents (like ethanol/water).

  • Switch to Aprotic Solvents: Use Heptane/DCM or Hexane/Toluene for recrystallization to eliminate the water source entirely.[1]

Experimental Protocols

Protocol A: Optimized Recrystallization (Mixed Solvent)

Best for: Removing non-isomer impurities and trace starting materials.

ParameterSpecification
Primary Solvent (Good Solubility) Ethyl Acetate (EtOAc) or Ethanol (EtOH)
Anti-Solvent (Poor Solubility) Hexanes or Water (if using EtOH)
Target Concentration ~50-100 mg/mL

Step-by-Step:

  • Place crude solid in an Erlenmeyer flask.

  • Add the Primary Solvent dropwise while heating gently (maintain

    
    ) until the solid just dissolves. Do not over-dilute.
    
  • Remove from heat.[1][2] Add the Anti-Solvent dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of Primary Solvent to clear the turbidity.[1]

  • Crucial Step: Wrap the flask in a towel or place in a warm water bath to allow very slow cooling to room temperature.[1] Rapid cooling promotes oiling out.[1]

  • Once at room temperature, move to

    
     (fridge) for 2 hours.
    
  • Filter crystals and wash with cold Anti-Solvent.[1]

Protocol B: Flash Chromatography (Gradient Optimization)

Best for: Isolating the product from reaction byproducts.

TLC Mobile Phase: 10% EtOAc in Hexanes.[1] Expected Rf: ~0.4 - 0.6 (Nitriles are moderately polar but halogens increase lipophilicity).[1]

Gradient Setup:

  • Equilibration: 100% Hexanes (2 Column Volumes).

  • Loading: Dry load on Celite or Silica (recommended due to low solubility in pure hexanes).[1]

  • Elution Profile:

    • 0-5% EtOAc/Hex (removes non-polar starting materials like dihalo-benzenes).[1]

    • 5-15% EtOAc/Hex (elutes target Nitrile).[1]

    • 20-50% EtOAc/Hex (flushes polar impurities like amides).[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General principles of aromatic nitrile purification and recrystallization).

  • Reich, H. J. Recrystallization - Topics in Organic Chemistry. University of Wisconsin-Madison.[1] (Mechanisms of "oiling out" and solvent selection).[1][2][4][5]

  • ChemicalBook. 3,5-Dichlorobenzonitrile Synthesis & Purification Data. (Analogous compound purification data using Hexane/EtOAc).

  • BenchChem. Recrystallization of Aromatic Nitriles: Technical Guide. (Solvent systems for halogenated benzonitriles).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Bromo-2,5-dichlorobenzonitrile before handling. Halogenated aromatic nitriles can be toxic and skin irritants.

Sources

Troubleshooting

Technical Support Center: Solubility Optimization for 3-Bromo-2,5-dichlorobenzonitrile

Executive Summary & Compound Profile 3-Bromo-2,5-dichlorobenzonitrile is a highly lipophilic, electron-deficient aromatic scaffold.[1][2] While theoretically soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMS...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

3-Bromo-2,5-dichlorobenzonitrile is a highly lipophilic, electron-deficient aromatic scaffold.[1][2] While theoretically soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), users frequently report "crashing out" (precipitation) during stock preparation or aqueous dilution.[1]

This guide addresses the physicochemical tension between the compound's high crystal lattice energy (driven by halogen bonding) and the hygroscopic nature of DMSO.[1][2]

Physicochemical Context
PropertyValue (Est.)Implication for Solubility
LogP (Lipophilicity) ~3.5 – 4.0Poor water solubility; requires organic co-solvent.[1][2]
H-Bond Donors 0Cannot form H-bonds with water; strictly hydrophobic.[1][2]
Crystal Lattice High StabilityHalogen-halogen interactions (Br[1][2]···Cl) create stable crystals that resist dissolution.[1][2]
DMSO Interaction Dipole-DipoleSolubilized via DMSO's sulfoxide dipole interacting with the electron-deficient ring.[1][2]

The Core Problem: The "Water-Antisolvent" Effect[1][2]

The most common cause of solubility failure with this compound is not the DMSO itself, but water contamination within the DMSO.

Mechanism of Failure

DMSO is aggressively hygroscopic.[1][2] At 20°C and 60% relative humidity, pure DMSO can absorb significant atmospheric moisture within minutes [1].[1][2]

  • The Trap: You believe you are using 100% DMSO.[1][2]

  • The Reality: An old or unsealed bottle may contain 1-5% water.[1][2]

  • The Result: Water acts as a potent antisolvent .[1][2] It preferentially hydrogen-bonds with DMSO molecules, disrupting the solvation shell around the hydrophobic 3-Bromo-2,5-dichlorobenzonitrile.[1][2] The compound aggregates and precipitates.[1][2]

Troubleshooting Workflow

Use this decision tree to diagnose and resolve precipitation issues.

SolubilityTroubleshooting Start Issue: Compound Precipitates CheckState When does it precipitate? Start->CheckState StockPrep During Stock Prep (10-100mM) CheckState->StockPrep Dilution During Dilution into Media CheckState->Dilution Thaw After Freeze-Thaw CheckState->Thaw CheckWater Check DMSO Water Content StockPrep->CheckWater CheckConc Check Final Concentration Dilution->CheckConc CrystalGrowth Cause: Crystal Growth/Ostwald Ripening Thaw->CrystalGrowth FreshDMSO Action: Use Fresh Anhydrous DMSO CheckWater->FreshDMSO DMSO is old/open HeatSonic Action: Heat (37°C) + Sonicate CheckWater->HeatSonic DMSO is fresh StepDown Action: Use Intermediate Dilution CheckConc->StepDown Conc > Solubility Limit VortexHeat Action: Vortex + Heat (40°C) CrystalGrowth->VortexHeat

Figure 1: Diagnostic flowchart for identifying the root cause of solubility failure based on the experimental stage.[1][2]

Standard Operating Procedures (SOPs)

Protocol A: Preparation of High-Concentration Stock (100 mM)

Target: Overcoming high lattice energy.[1][2]

  • Weighing: Weigh the solid into a glass vial (avoid polystyrene, which DMSO can leach).[1][2]

  • Solvent Addition: Add fresh, anhydrous DMSO (Grade: ACS Spectrophotometric or better, <0.1% water).[1][2]

    • Critical: Do not use DMSO stored in a wash bottle or loosely capped container.[1][2]

  • Disruption:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at 35-40°C for 10 minutes. The combination of thermal energy and acoustic cavitation breaks the crystal lattice [2].[1][2]

  • Visual Check: Inspect against a dark background. The solution must be perfectly clear. If hazy, water is present or the concentration exceeds saturation (likely ~150-200 mM max for this scaffold).[1][2]

Protocol B: The "Sandwich" Dilution Method

Target: Preventing "Crash-out" when adding to cell culture media.[1][2] Issue: Adding a drop of DMSO stock directly to water creates a local interface of high water/low DMSO, causing immediate precipitation.[2]

  • Preparation: Have your culture media ready.

  • Intermediate Step (Optional but Recommended): Dilute your 100 mM stock 1:10 into pure DMSO first, creating a 10 mM working stock.[1][2]

  • Rapid Dispersion:

    • Pipette the media into a tube.[1][2][3]

    • While vortexing the media gently , inject the DMSO stock directly into the center of the liquid vortex.[1]

    • Why: This disperses the DMSO molecules instantly, preventing the formation of water-rich micro-pockets where the compound would otherwise precipitate.[1][2]

Frequently Asked Questions (FAQs)

Q1: My stock solution was clear, but after freezing at -20°C, it has crystals that won't go back into solution. A: This is known as temperature hysteresis .[1][2] DMSO freezes at 18.5°C. As it freezes, it pushes the solute into smaller and smaller pockets of liquid (cryoconcentration), forcing aggregation.[1] Upon thawing, these aggregates are thermodynamically stable.[1][2]

  • Fix: You must input energy to reverse this.[1][2] Warm the tube to 37°C or 40°C and sonicate for 5-10 minutes. Do not use the solution until it is clear; otherwise, your dosing will be inaccurate.[1][2]

Q2: Can I use Ethanol instead of DMSO? A: Likely not for high concentrations.[1][2] Poly-halogenated benzonitriles are generally less soluble in protic solvents (like ethanol) than in aprotic solvents (like DMSO or DMF) because they lack hydrogen bond acceptors to interact with the ethanol hydroxyl group.[1][2] Stick to DMSO or DMF.

Q3: I see a fine white precipitate immediately upon adding the stock to my assay buffer. A: You have exceeded the aqueous solubility limit . Even with DMSO as a carrier, the final solution is 99% water.[1][2] If your compound's water solubility is 10 µM and you try to dose at 50 µM, it will precipitate regardless of the DMSO.[2]

  • Fix: Check the theoretical LogS (water solubility). You may need to use a carrier protein (like BSA) or a surfactant (like Tween-80) in your buffer to stabilize the hydrophobic molecule in the aqueous phase.[1][2]

References

  • Gaylord Chemical Company. (2007).[1][2][4] Dimethyl Sulfoxide (DMSO) Solubility Data, Bulletin 102.[1][5] (DMSO is hygroscopic and absorbs water from the atmosphere, reducing solvent power).[1][3][6]

  • BenchChem. (2025).[1][2][3][6] Impact of hygroscopic DMSO on solubility.[2][3][6] (Explains the mechanism of water acting as an antisolvent for lipophilic drugs).

  • PubChem. (2025).[1][2][7] Compound Summary: 3-Bromo-5-chlorobenzonitrile (Analogous Structure).[1][2][8] National Library of Medicine.[1][2] (Provides physicochemical property baselines for halogenated benzonitriles).

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in 3-Bromo-2,5-dichlorobenzonitrile Coupling

For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 3-Bromo-2,5-dichlorobenzonitrile. This guide is designed...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving 3-Bromo-2,5-dichlorobenzonitrile. This guide is designed to provide expert advice and practical troubleshooting strategies to help you navigate the complexities of working with this electron-deficient substrate and achieve high yields of your desired products while minimizing common side reactions.

Frequently Asked Questions (FAQs)

Q1: I am planning a cross-coupling reaction with 3-Bromo-2,5-dichlorobenzonitrile. Which halogen is expected to react selectively?

A1: In palladium-catalyzed cross-coupling reactions, the reactivity of halogens follows the general trend: I > Br > OTf > Cl.[1] The carbon-bromine (C-Br) bond is weaker and more polarizable than the carbon-chlorine (C-Cl) bond, making it significantly more susceptible to oxidative addition to the palladium(0) catalyst, which is often the rate-limiting step.[1] Therefore, you can expect highly selective coupling at the bromine position of 3-Bromo-2,5-dichlorobenzonitrile, leaving the two chloro substituents intact under typical conditions. This has been observed in similar substrates like 3-Bromo-2,5-dichlorobenzaldehyde.[2]

Q2: What are the most common side reactions I should be aware of when working with 3-Bromo-2,5-dichlorobenzonitrile?

A2: The most prevalent side reactions are:

  • Hydrodebromination: Replacement of the bromine atom with a hydrogen atom.[3]

  • Homocoupling: Dimerization of your coupling partner (e.g., boronic acid in Suzuki coupling or the alkyne in Sonogashira coupling).[4]

  • Nitrile Group Hydrolysis: Conversion of the nitrile (-CN) group to a carboxylic acid (-COOH) or amide (-CONH2) under certain basic or acidic conditions.[5]

  • Catalyst Decomposition: Formation of inactive palladium black.

Q3: How do the electron-withdrawing groups on 3-Bromo-2,5-dichlorobenzonitrile affect its reactivity and the likelihood of side reactions?

A3: The two chlorine atoms and the nitrile group are all electron-withdrawing. This generally increases the electrophilicity of the aromatic ring, making the C-Br bond more susceptible to oxidative addition by the palladium catalyst.[6] This can lead to faster reaction rates compared to electron-rich aryl bromides. However, this increased reactivity can also sometimes favor certain side reactions like hydrodebromination if not properly controlled.[3]

Troubleshooting Guide: A Deeper Dive into Side Reactions

This section provides a detailed breakdown of common issues and actionable solutions.

Issue 1: Significant Formation of the Hydrodebrominated Byproduct (2,5-Dichlorobenzonitrile)

Hydrodebromination is a frequent challenge, particularly with electron-deficient aryl halides.[3]

Potential Cause Scientific Rationale Recommended Solution
Presence of Hydride Sources Water, alcohols, or even some amine bases can act as hydride donors, leading to the formation of a palladium-hydride species that reductively eliminates the arene.[7]Use anhydrous, degassed solvents (e.g., toluene, dioxane, THF). If a protic solvent is unavoidable for solubility, minimize its amount.[3]
Inappropriate Base Selection Strong bases, particularly alkoxides in the presence of trace water, can promote the formation of palladium-hydride species.[3]Switch to a weaker, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.[3]
High Reaction Temperature Elevated temperatures can accelerate the rate of side reactions, including hydrodebromination.Run the reaction at the lowest temperature that still provides a reasonable conversion rate. Monitor the reaction closely and avoid unnecessarily long reaction times.[7]
Suboptimal Ligand Choice The ligand influences the stability and reactivity of the palladium center. Some ligands may favor pathways leading to hydrodehalogenation.Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). These can promote the desired reductive elimination over competing side reactions.[3]
Issue 2: Prevalent Homocoupling of the Coupling Partner

Homocoupling is especially common in Suzuki (boronic acid dimerization) and Sonogashira (alkyne dimerization, also known as Glaser coupling) reactions.[4]

Potential Cause Scientific Rationale Recommended Solution
Presence of Oxygen Oxygen can promote the oxidative homocoupling of boronic acids and terminal alkynes.[4]Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period). Maintain a positive pressure of inert gas throughout the reaction.
High Concentration of the Coupling Partner A high instantaneous concentration of the nucleophilic coupling partner can favor self-coupling.For valuable or highly reactive coupling partners, consider slow addition via a syringe pump.[8]
Inefficient Catalyst System If the desired cross-coupling is sluggish, the side reaction of homocoupling may become more prominent.Optimize the palladium catalyst and ligand system to ensure the main reaction proceeds efficiently.
High Copper Loading (Sonogashira) In Sonogashira coupling, high concentrations of the copper co-catalyst can accelerate Glaser coupling.[8]Reduce the loading of the copper(I) co-catalyst to the minimum effective amount. In persistent cases, consider a copper-free Sonogashira protocol.[8]
Issue 3: Evidence of Nitrile Group Hydrolysis

The nitrile group in 3-Bromo-2,5-dichlorobenzonitrile can be sensitive to hydrolysis under certain conditions.[5]

Potential Cause Scientific Rationale Recommended Solution
Harsh Basic Conditions Strong bases, especially at elevated temperatures and in the presence of water, can hydrolyze the nitrile to a carboxylic acid.[5]Use milder bases like K₂CO₃ or Cs₂CO₃. If a strong base is required, use strictly anhydrous conditions and the lowest possible reaction temperature.
Prolonged Reaction Times at High Temperatures Extended heating can promote hydrolysis, even with milder bases.Monitor the reaction progress closely (e.g., by TLC or LC-MS) and work up the reaction as soon as the starting material is consumed.
Acidic Workup or Reaction Conditions Strong acidic conditions can also lead to nitrile hydrolysis.If an acidic workup is necessary, perform it at low temperatures and for a minimal amount of time.

Experimental Protocols: A Starting Point for Optimization

The following are generalized protocols that should be optimized for your specific coupling partners.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents 1. Add 3-Bromo-2,5-dichlorobenzonitrile (1.0 equiv), boronic acid/ester (1.2-1.5 equiv), base (e.g., K₃PO₄, 2.0 equiv), and palladium catalyst/ligand to an oven-dried flask. purge 2. Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon) three times. reagents->purge solvent 3. Add anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene) via syringe. purge->solvent heat 4. Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. solvent->heat monitor 5. Monitor reaction progress by TLC or LC-MS. heat->monitor cool 6. Cool the reaction to room temperature. monitor->cool extract 7. Dilute with an organic solvent, wash with water and brine. cool->extract purify 8. Dry the organic layer, concentrate, and purify by column chromatography. extract->purify

Caption: A generalized workflow for the Suzuki-Miyaura coupling of 3-Bromo-2,5-dichlorobenzonitrile.

Protocol 2: General Procedure for Sonogashira Coupling (Copper-Catalyzed)

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents 1. To a flask, add 3-Bromo-2,5-dichlorobenzonitrile (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide (CuI). purge 2. Evacuate and backfill the flask with an inert gas three times. reagents->purge solvent 3. Add anhydrous, degassed solvent (e.g., THF or DMF) and base (e.g., Et₃N). purge->solvent alkyne 4. Add the terminal alkyne (1.2-1.5 equiv) via syringe. solvent->alkyne stir 5. Stir the reaction at the appropriate temperature (e.g., room temperature to 60 °C). alkyne->stir monitor 6. Monitor reaction progress. stir->monitor filter 7. Filter the mixture through celite, washing with an organic solvent. monitor->filter extract 8. Concentrate the filtrate and purify the crude product. filter->extract

Caption: A generalized workflow for the Sonogashira coupling of 3-Bromo-2,5-dichlorobenzonitrile.

Understanding the Catalytic Cycle and Side Reaction Pathways

A clear understanding of the reaction mechanism can aid in troubleshooting.

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd_intermediate Ar-Pd(II)(Br)L_n oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation R-M pd_hydride Pd(II)-H Species pd_intermediate->pd_hydride Protonolysis pd_coupled Ar-Pd(II)(R)L_n transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination product Desired Product (Ar-R) reductive_elimination->product product->pd0 reductive_elimination_h Reductive Elimination pd_hydride->reductive_elimination_h hydrodebromination Hydrodebromination (Ar-H) reductive_elimination_h->hydrodebromination hydrodebromination->pd0 hydride_source Hydride Source (e.g., H₂O, ROH) hydride_source->pd_intermediate

Caption: The catalytic cycle for a generic cross-coupling reaction and the competing hydrodebromination pathway.

References

  • Di Bella, E. P. (1972). Production of 2,5-dichlorobenzonitrile. U.S.
  • Johnson Matthey. Cross-Coupling Reactions Guide. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

  • So, C. M., & Fu, G. C. (2012). General, chemoselective Suzuki-Miyaura cross-coupling of polyhalogenated aryl triflates.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • K. C. Nicolaou, P. G. Bulger, D. Sarlah. (2005). Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis.
  • Lessing, T., & Torvisco, A. (2018). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Synlett, 29(10), 1271-1284.
  • White, A. J. P., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7367.
  • Ananikov, V. P., et al. (2011). Rational Catalysis Design on the Basis of Mechanistic Understanding: Highly Efficient Pd-Catalyzed Cyanation of Aryl Bromides with NaCN. Journal of the American Chemical Society, 133(28), 10999-11005.
  • Dhanalakshmi, M., & Anbarasan, P. (2025). Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
  • Palani, T., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(19), 15447-15511.
  • Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(16), 1629-1633.
  • Senecal, T. D., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.
  • Aslantaş, M., & Tümer, F. (2018). Optimization of the reaction conditions for Suzuki coupling reaction.
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Tšubrik, O., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(44), 6103-6106.
  • Li, H., et al. (2015). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 20(7), 12582-12593.
  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

  • Al-Amin, M. (2016). Copper-free Sonogashira cross-coupling reactions: an overview. Semantic Scholar.
  • Digital Commons @ NJIT. The nitration of 2, 5-dichlorobenzenesulfonic acid. [Link]

  • Szostak, M., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution.
  • YouTube. Base Hydrolysis of Benzonitrile. [Link]

  • Journal of Agricultural and Food Chemistry. Hydrolysis of 2,6-dichlorobenzonitrile in soils. [Link]

  • Morken, J. P., et al. (2021). Direct Suzuki–Miyaura cross-coupling of C(sp2)–B(dan) bonds: designed in pursuit of usability. Organic Chemistry Frontiers, 8(15), 4146-4155.

Sources

Troubleshooting

Technical Support Center: Purification of 3-Bromo-2,5-dichlorobenzonitrile

[1] Ticket ID: #PUR-3B25DCBN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Introduction Welcome to the Technical Support Center. You are likely working with 3-Bromo-2,5...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket ID: #PUR-3B25DCBN-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction

Welcome to the Technical Support Center. You are likely working with 3-Bromo-2,5-dichlorobenzonitrile , a highly functionalized halogenated aromatic intermediate.[1] Due to the electron-withdrawing nature of the nitrile and halogen groups, this compound presents specific purification challenges, particularly regarding regio-isomers (e.g., 4-bromo isomer) and hydrolysis byproducts (amides).[1]

This guide treats your purification process as a troubleshooting workflow. We move from non-destructive diagnostics to scalable purification interventions.[1]

Module 1: Diagnosis & Impurity Profiling

User Question: "I have a crude solid, but I can't determine if the impurities are isomers or starting materials. TLC shows a single spot."

Technical Response: Polyhalogenated benzonitriles often exhibit "spot overlap" on Silica TLC because the polarity difference between regio-isomers (e.g., 3-bromo vs. 4-bromo) is negligible.[1] You must switch to higher-resolution techniques before attempting purification.

Diagnostic Protocol
  • GC-MS (Gas Chromatography - Mass Spectrometry):

    • Why: Halogenated isomers have distinct boiling points and fragmentation patterns.[1]

    • Column: Use a non-polar capillary column (e.g., DB-5 or HP-5).[1]

    • Look for: "Shoulder" peaks on the main signal, indicating isomeric impurities.

  • qNMR (Quantitative NMR):

    • Why:

      
      H NMR is definitive for substitution patterns.[1]
      
    • Target: Look for the aromatic proton coupling constants.

      • 3-Bromo-2,5-dichloro: Two singlet-like protons (para to each other) or weak meta-coupling.[1]

      • Starting Material (2,5-dichlorobenzonitrile): Distinct coupling pattern (doublet/doublet).[1]

Workflow Visualization: Impurity Identification

ImpurityDiagnosis Start Crude 3-Bromo-2,5-dichlorobenzonitrile TLC Step 1: TLC Analysis (Hexane:EtOAc 9:1) Start->TLC SingleSpot Single Spot Observed? TLC->SingleSpot GCMS Step 2: GC-MS Analysis (Check for Isomers) SingleSpot->GCMS Yes (False Positive Risk) Recryst Action: Recrystallization (For polar impurities/salts) SingleSpot->Recryst No (distinct spots) HNMR Step 3: 1H NMR (Check Substitution Pattern) GCMS->HNMR Decision Impurity Type Identified HNMR->Decision Decision->Recryst Salts/Start Mat. Column Action: Flash Chromatography (For non-polar isomers) Decision->Column Regio-isomers

Caption: Logic flow for identifying "invisible" impurities in polyhalogenated nitriles.

Module 2: Recrystallization Protocols

User Question: "My product is oiling out instead of crystallizing. What solvent system should I use?"

Technical Response: "Oiling out" occurs when the impurity profile lowers the melting point of your mixture below the solvent's boiling point, or when the solvent is too non-polar.[2] For 3-Bromo-2,5-dichlorobenzonitrile , we recommend a Binary Solvent System .

Recommended Solvent Systems
System TypeSolvent Pair (Solvent / Anti-solvent)Ratio (v/v)Target ImpurityMechanism
Standard Ethanol / Water 5:1 to 10:1Inorganic salts, polar tarsPolarity differential
Non-Polar Heptane / Toluene 10:1 to 5:1Non-polar side productsTemperature solubility
High Purity Methanol / Water VariableTrace IsomersSlow crystal growth
Step-by-Step Protocol: The "Ethanol/Water" Method

Note: This method is preferred for removing unreacted Sandmeyer reagents (copper salts).[1]

  • Dissolution: Place crude solid in a flask. Add Ethanol (95%) and heat to reflux (approx. 78°C).[1] Add just enough solvent to dissolve the solid completely.

  • Clarification (Optional): If the solution is dark/black (tar residues), add activated carbon (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While still hot, add warm Water dropwise until a faint, persistent turbidity (cloudiness) appears.[1]

  • Re-solubilization: Add a few drops of hot Ethanol to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature undisturbed .

    • Critical: Do not stir.[1] Stirring induces rapid precipitation, trapping impurities.[1]

  • Harvest: Cool in an ice bath (0-5°C) for 1 hour. Filter the crystals and wash with cold 1:1 Ethanol/Water.

Module 3: Chromatographic Interventions

User Question: "Recrystallization didn't work. I still have 5% of the 4-bromo isomer. How do I separate it?"

Technical Response: Separating positional isomers (regioisomers) requires maximizing the interaction with the stationary phase. Standard "fast" gradients will fail here.[1] You need an Isocratic Hold strategy.

Flash Chromatography Strategy
  • Stationary Phase: High-performance Silica Gel (spherical, 20-40 µm).[1]

  • Mobile Phase: Hexane / Ethyl Acetate (or Dichloromethane).[1][3]

  • Loading: <1% of column mass (strictly analytical loading for separation).

Optimization Protocol:

  • Run a TLC in 100% Hexane . If the compound doesn't move (

    
    ), add DCM or EtOAc in 1% increments.[1]
    
  • Target an

    
     of 0.25  for the product.[1]
    
  • The "Shallow Gradient" Trick:

    • Start at 100% Hexane.[1]

    • Ramp very slowly (e.g., 0% to 5% EtOAc over 20 Column Volumes).

    • Halogenated isomers often elute with very slight differences in retention time.[1]

Module 4: Chemical Scavenging (The "Last Resort")

User Question: "I have residual copper/palladium from the synthesis step. How do I remove it?"

Technical Response: If your 3-Bromo-2,5-dichlorobenzonitrile was synthesized via a Sandmeyer reaction (using CuCN) or a Pd-catalyzed cyanation, metal residues can chelate to the nitrile nitrogen, preventing crystallization.[1]

Protocol:

  • Dissolve the crude material in Ethyl Acetate .[1][3]

  • Wash the organic layer with 10% aqueous Ethylenediamine or Ammonium Hydroxide .[1]

    • Mechanism:[1][4][5][6][7] These amines bind metals (Cu/Pd) more strongly than the benzonitrile, pulling them into the aqueous phase.

  • Wash with 1M HCl (to remove excess amine), then Brine.[1]

  • Dry over

    
     and proceed to recrystallization.
    

Troubleshooting Decision Tree

PurificationLogic Problem Define the Impurity Problem Check1 Is the impurity a Metal/Salt? Problem->Check1 Action1 Use Chemical Scavenging (Wash w/ NH4OH or EDTA) Check1->Action1 Yes Check2 Is it a Regio-Isomer? Check1->Check2 No Action2 Flash Chromatography (High Surface Area Silica) Check2->Action2 Yes (Close Rf) Check3 Is it Starting Material? Check2->Check3 No Check3->Problem Unknown? Go to Diagnosis Action3 Binary Recrystallization (Ethanol/Water) Check3->Action3 Yes (Solubility diff)

Caption: Decision matrix for selecting the correct purification intervention.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard protocols for recrystallization of aromatic nitriles).

  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Purification of Organic Compounds. In Vogel's Textbook of Practical Organic Chemistry; Pearson, 1989; pp 135-152.[1]

  • BenchChem Technical Support. Recrystallization of 2-(3-Fluorophenyl)benzonitrile: A Technical Guide. (Accessed via Search 1.1).[1]

  • Organic Syntheses. General Procedures for Purification of Halogenated Aromatics. Org. Synth. Coll. Vol. various. [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 131625978, 2-(3-Bromo-2,5-dichlorophenyl)acetonitrile (Analogous structure data).[1] [1]

Sources

Optimization

recrystallization solvents for 3-Bromo-2,5-dichlorobenzonitrile

Topic: Recrystallization Protocols for 3-Bromo-2,5-dichlorobenzonitrile Ticket ID: #REC-3B25DCBN-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3] Executive Summary You are...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization Protocols for 3-Bromo-2,5-dichlorobenzonitrile

Ticket ID: #REC-3B25DCBN-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]

Executive Summary

You are inquiring about the optimal recrystallization solvent systems for 3-Bromo-2,5-dichlorobenzonitrile (CAS: 28802-93-9 / Analogous structures).

Immediate Recommendation: Due to the specific lipophilicity imparted by the tri-halogenated core and the polarity of the nitrile group, the most statistically successful solvent systems for this class of compounds are Ethanol (EtOH) / Water (binary) or Heptane / Ethyl Acetate (binary).[1]

Critical Note on Solubility: This molecule exhibits a "push-pull" solubility profile:

  • Lipophilic Core (Br, Cl, Cl): Drives solubility in non-polar solvents (Hexane, Toluene).[1][2][3]

  • Nitrile Group (-CN): Provides a dipole moment, enabling solubility in polar aprotic solvents (THF, Acetone) and moderate solubility in alcohols.[1][2][3]

Part 1: Recommended Solvent Systems

The following recommendations are derived from structural analogs (e.g., 3,5-dichlorobenzonitrile, 3-bromobenzonitrile) and standard purification principles for poly-halogenated aromatics.

System TypeSolvent A (Dissolver)Solvent B (Anti-solvent)Ratio (v/v)Applicability
Binary (Polar) Ethanol (95%) Water Start 10:1

5:1
Best Starting Point. Excellent for removing inorganic salts or highly polar impurities.[1][2][3]
Binary (Non-Polar) Ethyl Acetate Heptane Start 1:1

1:4
High Purity. Best for removing non-polar organic byproducts (e.g., unreacted starting material).[1][3]
Single Solvent Methanol N/AN/AGood for initial "crash" precipitation if the crude is very dirty.[1][3]
Single Solvent Toluene N/AN/AUse only if the compound is very insoluble in alcohols.[1][3] Requires high heat; good for highly crystalline product.[1][3]
Part 2: Troubleshooting & Optimization Guide
Issue 1: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: As the hot solution cools, the product forms oily droplets at the bottom rather than crystals.[1] Cause: The melting point of the solvated product is lower than the boiling point of the solvent, or the solution is too concentrated.[2]

Corrective Protocol:

  • Re-heat the mixture until the oil dissolves back into a clear solution.

  • Add more solvent (approx. 20% volume) to lower the saturation point.[1][3]

  • Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall at the interface of the liquid and air.[1]

  • Slow Cool: Insulate the flask with foil and let it reach room temperature over 2-3 hours. Do not place directly in an ice bath.[1][3]

Issue 2: No Precipitation (Supersaturation)

Symptom: The solution remains clear even after cooling to 0°C. Cause: The compound is too soluble in the chosen solvent, or a metastable supersaturated state has formed.[1]

Corrective Protocol:

  • Evaporate: Remove 30-50% of the solvent volume under reduced pressure.[1][3]

  • Anti-Solvent Addition: If using Ethanol, add water dropwise until a persistent cloudiness appears, then heat slightly to clear it, and cool again.[1][3]

  • Cryogenics: Place the vessel in a -20°C freezer for 12+ hours.

Part 3: Experimental Workflow (Solvent Screening)

Do not commit your entire batch to a solvent without a micro-screen.[1][3] Follow this self-validating protocol.

Materials Needed:

  • 50 mg of Crude 3-Bromo-2,5-dichlorobenzonitrile per tube.[1][2][3]

  • Glass reaction tubes (10 mL).

  • Heating block or sand bath.[1][3][4]

Step-by-Step Protocol:

  • Preparation: Place 50 mg of solid into 3 separate tubes.

  • Solvent Addition (Cold):

    • Tube A: Add 0.5 mL Ethanol.

    • Tube B: Add 0.5 mL Ethyl Acetate.

    • Tube C: Add 0.5 mL Toluene.

  • Observation 1 (Room Temp):

    • If soluble immediately:[1][3] Solvent is too strong (reject).[1][3]

    • If insoluble: Proceed to heating.[1][3][4]

  • Heating: Heat tubes to near-boiling.

    • If solid remains:[1][3][5] Add solvent in 0.2 mL increments until dissolved.[1][3]

  • Cooling: Allow to cool to Room Temp (RT), then 0°C.

    • Target: Crystals form at RT or 0°C.[1][3]

    • Yield Check: Recover crystals and weigh.[1][3][4][6] Target >70% recovery.

Part 4: Decision Logic Visualization

The following diagram illustrates the logical decision-making process for selecting the correct purification path.

RecrystallizationLogic Start Start: Crude 3-Bromo-2,5- dichlorobenzonitrile SolubilityCheck Solubility Test (100 mg/mL) in Hot Ethanol Start->SolubilityCheck SolubleCold Soluble at Room Temp? SolubilityCheck->SolubleCold TooSoluble Solvent too strong. Switch to EtOH/Water or Heptane/EtOAc SolubleCold->TooSoluble Yes InsolubleHot Insoluble at Boiling? SolubleCold->InsolubleHot No TooWeak Solvent too weak. Switch to Toluene or pure EtOAc InsolubleHot->TooWeak Yes IdealBehavior Soluble Hot / Insoluble Cold InsolubleHot->IdealBehavior No (Dissolves) Cooling Cool to Room Temp IdealBehavior->Cooling OilingOut Oiling Out Observed? Cooling->OilingOut FixOil 1. Re-heat 2. Add 20% more solvent 3. Slow cool OilingOut->FixOil Yes Crystallization Crystallization OilingOut->Crystallization No FixOil->Cooling

Figure 1: Logical flow for solvent selection and troubleshooting phase separation (oiling out) during recrystallization.

Part 5: Frequently Asked Questions (FAQ)

Q1: Why is water a bad idea as a primary solvent? A: While 3-Bromo-2,5-dichlorobenzonitrile is likely insoluble in water, the high boiling point of water (100°C) makes drying the product difficult.[1][2][3] Furthermore, the high halogen content makes the molecule very lipophilic; it will likely "oil out" in pure water rather than crystallize.[3] Use water only as an anti-solvent in small quantities mixed with alcohols.[1][3]

Q2: My crystals are colored (yellow/brown), but the compound should be white. What do I do? A: This indicates trapped impurities (likely brominated byproducts or oxidation products).[1][3]

  • Action: Perform a "Hot Filtration" with Activated Carbon.[1][3]

    • Dissolve compound in hot solvent.[1][3][7]

    • Add 1-2% w/w Activated Carbon (charcoal).[1][3]

    • Stir for 5 minutes (keep hot).

    • Filter through Celite/glass wool while hot.

    • Proceed with crystallization.[1][3]

Q3: Can I use Dichloromethane (DCM)? A: DCM is generally a poor recrystallization solvent because it is too good at dissolving this type of compound even when cold.[1][3] However, it is excellent for extraction or as the "Solvent A" in a layered diffusion crystallization (DCM + Hexane layer on top).[1]

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (Standard reference for general purification of aromatic nitriles). [1]

  • Vogel, A. I. (1989).[1][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][3] Longman Scientific & Technical.[1][3] (Foundational protocols for halogenated aromatic recrystallization).

  • PubChem Compound Summary. (2024). 3-Bromo-2,5-dichlorobenzonitrile (Analogous Data). National Center for Biotechnology Information.[1][3] (Used for lipophilicity and functional group analysis).[1][3] [1]

  • BenchChem Technical Guides. (2025). Solubility of Halogenated Benzaldehydes and Nitriles. (Reference for solubility behavior of 3-bromo-2,5-dichloro- analogs).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Bromo-2,5-dichlorobenzonitrile

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals working with 3-Bromo-2,5-dichlorobenzonitrile (CAS: 1160574-33-3 / 1638487-41-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers and drug development professionals working with 3-Bromo-2,5-dichlorobenzonitrile (CAS: 1160574-33-3 / 1638487-41-8). Due to its highly functionalized aromatic ring, this scaffold presents unique reactivity challenges, particularly under basic conditions.

This guide provides mechanistic insights, diagnostic troubleshooting, and optimized protocols to ensure the structural integrity of your compound during complex synthetic workflows.

Part 1: Molecular Vulnerability Profile

To successfully manipulate 3-Bromo-2,5-dichlorobenzonitrile, you must understand the causality behind its instability in basic media. The molecule faces a dual-threat degradation profile:

  • Nucleophilic Aromatic Substitution (SNAr) at C2: The nitrile (-CN) group is a powerful electron-withdrawing group that activates the ortho (C2) and para (C4) positions via resonance. Because C2 is occupied by a chlorine atom, it is highly susceptible to displacement by nucleophilic bases (e.g., alkoxides, amines, hydroxides). The intermediate Meisenheimer complex is stabilized by delocalizing the negative charge onto the cyano nitrogen[1].

  • Base-Catalyzed Nitrile Hydrolysis: In the presence of aqueous bases (e.g., NaOH, KOH) and heat, the strongly nucleophilic hydroxide anion directly attacks the electrophilic carbon of the carbon-nitrogen triple bond. This triggers a cascade that hydrolyzes the nitrile into a primary amide, and eventually, a carboxylic acid [2].

Degradation Pathway Visualization

G cluster_0 Pathway A: SNAr Degradation cluster_1 Pathway B: Nitrile Hydrolysis SM 3-Bromo-2,5-dichlorobenzonitrile (Intact Scaffold) SNAr_Int Meisenheimer Complex (C2 Ortho-Activation) SM->SNAr_Int Nucleophilic Bases (e.g., RO-, R2NH) Hyd_Int Primary Amide Intermediate (Mass Shift: +18.0 Da) SM->Hyd_Int Aqueous Bases (e.g., NaOH, KOH) SNAr_Prod 2-Substituted Byproduct (Mass Shift: -18.4 Da for OH) SNAr_Int->SNAr_Prod Rapid Cl- Expulsion Hyd_Prod Carboxylic Acid Degradant (Mass Shift: +19.0 Da) Hyd_Int->Hyd_Prod Heat / Prolonged Time

Competing degradation pathways of 3-Bromo-2,5-dichlorobenzonitrile under basic conditions.

Part 2: Troubleshooting & Diagnostics (FAQs)

Q: My LC-MS shows a major byproduct with a mass shift of -18.4 Da. What happened? A: Your compound has undergone an SNAr reaction with hydroxide ions. The highly activated chlorine at the C2 position (atomic mass ~35.4 Da) was displaced by a hydroxyl group (atomic mass ~17.0 Da), resulting in a net loss of ~18.4 Da. This confirms that your reaction environment contained water and a strong base. To fix this, switch to strictly anhydrous conditions.

Q: Why is the chlorine at position 2 so much more reactive than the chlorine at position 5? A: This is governed by regioselective electronic effects. The C2-Cl is ortho to the electron-withdrawing nitrile group, meaning the transition state during nucleophilic attack is resonance-stabilized by the -CN group [1]. The C5-Cl is meta to the nitrile, lacking this resonance stabilization, making it kinetically inert to SNAr under standard conditions.

Q: I used Sodium Methoxide (NaOMe) to deprotonate a phenol for an etherification, but my starting material degraded instantly. Why? A: Sodium methoxide is both a strong base and a highly active nucleophile. While it deprotonated your phenol, the excess methoxide rapidly attacked the electrophilic C2 position of your benzonitrile, displacing the chloride ion to form 3-bromo-5-chloro-2-methoxybenzonitrile. To prevent this, use a non-nucleophilic base like Potassium Carbonate (K₂CO₃) [1].

Q: I am trying to perform a cross-coupling, but my starting material disappears and I see a highly polar spot on TLC that stays at the baseline. The mass shift is +19 Da. What is the cause? A: You are observing base-catalyzed hydrolysis of the nitrile group. The +19 Da shift corresponds to the conversion of the -CN group (26 Da) to a carboxylic acid group (-COOH, 45 Da) [2]. The resulting carboxylic acid is highly polar, which explains the TLC baseline retention. You must lower your reaction temperature and exclude water.

Part 3: Quantitative Stability Matrix

To aid in experimental design, use the following self-validating matrix to select the appropriate base for your workflow.

Base TypeNucleophilicitySolvent CompatibilitySNAr Risk (C2-Cl)Hydrolysis Risk (-CN)Max Recommended Temp
NaOH / KOH Very HighAqueous / AlcoholsCritical Critical Not Recommended
NaOMe / NaOEt HighAlcoholsCritical Low (Anhydrous)0 °C to 20 °C
K₂CO₃ / Cs₂CO₃ LowDMF, DMSO, MeCNModerateLow60 °C - 80 °C
K₃PO₄ Very LowToluene, DioxaneLowLow80 °C - 100 °C
DIPEA / TEA Low (Steric)DCM, THF, DMFLowNoneReflux

Part 4: Optimized Experimental Protocol

Base-Controlled Suzuki-Miyaura Cross-Coupling (Preserving C2-Cl and -CN)

Objective: Couple an aryl boronic acid at the C3-Br position while strictly suppressing C2-SNAr and nitrile hydrolysis. Causality: The C3-Br bond undergoes oxidative addition with Pd(0) faster than C-Cl bonds. By utilizing a strictly non-nucleophilic, mild base in an anhydrous system, we kinetically favor cross-coupling over degradation.

Step-by-Step Methodology:

  • Reagent Preparation: Flame-dry all glassware. Weigh 1.0 eq of 3-Bromo-2,5-dichlorobenzonitrile and 1.05 eq of the desired Arylboronic acid.

    • Self-Validation Check: Keep boronic acid stoichiometry low (≤1.05 eq) to prevent base-consuming homocoupling, which would force you to add excess base and risk SNAr degradation.

  • Catalyst & Base Selection: Add 0.05 eq of Pd(dppf)Cl₂ and 2.0 eq of anhydrous Potassium Phosphate (K₃PO₄).

    • Causality: K₃PO₄ provides sufficient basicity to drive the transmetalation step of the catalytic cycle without acting as a strong nucleophile, thereby protecting the C2-Cl.

  • Solvent System: Suspend the mixture in anhydrous Toluene/1,4-Dioxane (4:1 v/v).

    • Causality: Excluding water entirely shuts down Pathway B (base-catalyzed hydrolysis of the nitrile to an amide/acid).

  • Degassing: Sparge the solution with Argon gas for 15 minutes to prevent oxidative degradation of the palladium catalyst.

  • Reaction Execution: Heat the mixture to 70 °C (Do not exceed 80 °C).

    • Causality: The activation energy for Pd-catalyzed oxidative addition at C3-Br is lower than the thermal threshold for SNAr at C2 with weak bases. Capping the temperature at 70 °C kinetically isolates the desired pathway.

  • Monitoring & Workup: Monitor via LC-MS after 2 hours. If a peak with [M - 18.4 Da] appears, atmospheric moisture has compromised the system. Quench with saturated aqueous NH₄Cl to neutralize the base before extraction.

References

  • Chemistry of Nitriles: Mechanism of Base Catalyzed Hydrolysis Source: LibreTexts Chemistry URL:[Link]

Optimization

Technical Support Center: Troubleshooting Hydrolysis of 3-Bromo-2,5-dichlorobenzonitrile

Executive Summary You are encountering low conversion rates during the hydrolysis of 3-Bromo-2,5-dichlorobenzonitrile to its corresponding acid (3-Bromo-2,5-dichlorobenzoic acid) or amide. This substrate presents a dual...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are encountering low conversion rates during the hydrolysis of 3-Bromo-2,5-dichlorobenzonitrile to its corresponding acid (3-Bromo-2,5-dichlorobenzoic acid) or amide. This substrate presents a dual challenge: steric inhibition due to the ortho-chloro substituent at position 2, and extreme hydrophobicity caused by the tri-halogenated aromatic core.

Standard aqueous hydrolysis protocols (e.g., refluxing HCl or NaOH) often fail because the reaction becomes mass-transfer limited rather than kinetically limited. The reagents simply cannot reach the nitrile carbon effectively. This guide provides a diagnostic workflow and validated protocols to overcome these barriers using Phase Transfer Catalysis (PTC), high-boiling solvents, and electronic activation.

Part 1: Diagnostic Workflow

Before altering your conditions, determine the precise failure mode using this logic flow.

DiagnosticFlow Start Start: Low Conversion Observed Analyze Analyze Reaction Mixture (HPLC/TLC) Start->Analyze Result_SM High Starting Material (SM) Low Amide/Acid Analyze->Result_SM SM > 80% Result_Amide High Intermediate (Amide) Low Acid Analyze->Result_Amide Amide > 50% Result_Sublime White Crystals on Condenser (Sublimation) Analyze->Result_Sublime Loss of Mass Cause_Solubility Root Cause: Phase Transfer Limitation Result_SM->Cause_Solubility Cause_Steric Root Cause: Steric Blockade of Amide Hydrolysis Result_Amide->Cause_Steric Result_Sublime->Cause_Solubility Action_PTC Action: Add Co-solvent or PTC (See Section 2) Cause_Solubility->Action_PTC Action_Glycol Action: Switch to Ethylene Glycol/KOH (Temp > 130°C) Cause_Solubility->Action_Glycol If PTC fails Cause_Temp Root Cause: Insufficient Thermal Energy (Activation Barrier) Cause_Steric->Action_Glycol Base Route Action_Nitrite Action: Acidic Nitrosylation (H2SO4 + NaNO2) Cause_Steric->Action_Nitrite Acid Route

Figure 1: Diagnostic logic for identifying the bottleneck in nitrile hydrolysis. Blue nodes indicate analysis steps; Red/Yellow indicate failure states; Green indicates corrective protocols.

Part 2: Technical Q&A – Troubleshooting & Optimization

Section 1: Solubility & Mass Transfer

Q: I am refluxing in 6M HCl (or 10% NaOH) at 100°C, but the starting material remains a solid floating on top. Why? A: 3-Bromo-2,5-dichlorobenzonitrile is highly lipophilic. In aqueous media, it forms a separate solid phase, reducing the interfacial surface area available for reaction to near zero.

  • The Fix: You must create a homogeneous phase or increase interfacial contact.

    • Co-solvent: Use 1,4-Dioxane, Ethanol, or 2-Methoxyethanol (Methyl Cellosolve) to dissolve the nitrile.

    • Phase Transfer Catalyst (PTC): If you must use a biphasic system, add 5 mol% Tetrabutylammonium bromide (TBAB) or Aliquat 336 . This shuttles the hydroxide/proton into the organic phase [1].

Q: My starting material is disappearing, but I see white crystals clogging the condenser. Is this product? A: Likely not. Poly-halogenated benzonitriles have high vapor pressures and sublime easily at reflux temperatures (100°C+).

  • The Fix:

    • Wash the condenser down with solvent periodically.

    • Switch to a solvent with a higher boiling point (e.g., Ethylene Glycol) to keep the substrate in solution.

    • Lower the condenser temperature to ensure efficient trapping.

Section 2: Steric Hindrance & Kinetics

Q: The reaction proceeds to the amide (3-bromo-2,5-dichlorobenzamide) but stalls there. Why won't it go to the acid? A: The ortho-chloro group at position 2 creates significant steric bulk, shielding the carbonyl carbon of the intermediate amide from nucleophilic attack. The conversion of Nitrile → Amide is often faster than Amide → Acid in hindered systems.

  • The Fix (Base): Increase the temperature to 140–150°C using Ethylene Glycol as the solvent. Water limits you to 100°C, which is insufficient to overcome the activation energy of the hindered amide hydrolysis [2].

  • The Fix (Acid): Use the Bouveault-Sudborough method (H2SO4 + NaNO2). The nitrosonium ion (

    
    ) attacks the amide nitrogen, creating a diazonium intermediate that collapses to the acid much faster than direct hydrolysis [3].
    

Q: Can I use oxidative hydrolysis to bypass the amide stability? A: Yes. The Radziszewski reaction (Alkaline H2O2) is highly effective for sterically hindered nitriles. The hydroperoxide anion (


) is a stronger nucleophile (alpha-effect) and smaller than 

, allowing it to penetrate the steric shield of the 2-Cl group [4].

Part 3: Validated Experimental Protocols

Select the protocol that matches your available equipment and target product.

Protocol A: High-Temperature Basic Hydrolysis (Recommended for Acid Target)

Best for: Complete conversion to Carboxylic Acid when standard reflux fails.

ParameterSpecification
Solvent Ethylene Glycol (bp 197°C)
Base KOH (pellets), 5.0 equivalents
Temperature 150–160°C
Time 4–8 Hours

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 3-Bromo-2,5-dichlorobenzonitrile in 20 mL of Ethylene Glycol.

  • Activation: Add 50 mmol (approx. 2.8 g) of KOH pellets.

  • Reaction: Heat the mixture to 150°C. The solution should turn homogeneous and possibly darken slightly.

  • Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The nitrile (Rf ~0.8) should disappear; the intermediate amide (Rf ~0.4) will form and then convert to the acid (Rf ~0.1, streaks).

  • Workup:

    • Cool to room temperature.[1]

    • Pour into 100 mL ice water (The potassium salt is water-soluble).

    • Critical Step: Wash the aqueous layer with Dichloromethane (DCM) before acidification to remove unreacted neutral organics (SM/Amide).

    • Acidify the aqueous layer to pH 1 with Conc. HCl. The 3-Bromo-2,5-dichlorobenzoic acid will precipitate as a white solid.

    • Filter and dry.[2]

Protocol B: Acid-Catalyzed Hydrolysis (Sulfuric/Acetic)

Best for: Substrates sensitive to strong base or if base hydrolysis yields intractable emulsions.

ParameterSpecification
Solvent Glacial Acetic Acid / Water (3:1 ratio)
Acid Conc. H2SO4 (50% vol of solvent)
Temperature Reflux (approx. 115°C)
Time 12–24 Hours

Step-by-Step:

  • Dissolve 10 mmol of nitrile in 15 mL Glacial Acetic Acid.

  • Slowly add 10 mL Conc. H2SO4 followed by 5 mL water. (Exothermic!).

  • Reflux overnight.[3]

  • Note: If conversion stops at the amide, add Sodium Nitrite (NaNO2) (1.5 eq) slowly to the cooled mixture, then gently warm to 60°C to drive the deamination to the acid.

Protocol C: Peroxide-Assisted Hydrolysis (Radziszewski)

Best for: Mild conditions, stopping at the Amide, or stubborn nitriles.

  • Dissolve nitrile in Acetone or DMSO (10 mL/g).

  • Add 3.0 eq of 30% H2O2 and 0.5 eq of 6M NaOH .

  • Stir at 50–60°C.

  • Mechanism: The reaction produces oxygen gas; ensure venting. This method typically yields the Amide in high purity. To go to the acid, you must subsequently treat the isolated amide with Protocol A or B.

Part 4: Data Reference & Specifications

Substrate Properties:

  • Name: 3-Bromo-2,5-dichlorobenzonitrile

  • Formula: C7H2BrCl2N

  • MW: 250.91 g/mol

  • Predicted LogP: ~3.8 (Highly Lipophilic) [5]

Reaction Comparison Table:

MethodReagentsTempPrimary ProductProsCons
Aqueous Base NaOH/H2O100°CSM (No Rxn)CheapFails due to solubility.
Glycolic Base KOH/Ethylene Glycol150°CAcidHigh Conversion Harsh conditions; difficult solvent removal.
Acid/Acetic H2SO4/AcOH115°CAmide/Acid MixSolubilizes SMSlow; often stops at amide.
Peroxide H2O2/NaOH50°CAmide Mild; FastDifficult to push to acid.

References

  • BenchChem Technical Support. (2025).[1][4] Overcoming Low Reactivity in Nitrile Functional Group Reactions. Retrieved from

  • Di Bella, E. P. (1972). Production of 2,5-dichlorobenzonitrile and Hydrolysis to Acid.[5] U.S. Patent 3,644,471. Retrieved from

  • Filo Education. (2024). Conversion of Benzonitrile to Benzoic Acid: Mechanisms and Protocols. Retrieved from

  • Wang, Z., et al. (2024).[6][7] Enhancing the Catalytic Efficiency of Nitrilase for Sterically Hindered Substrates. Green Synthesis & Catalysis.[6] Retrieved from

  • PubChem. (2025).[8] Compound Summary: 3-Bromo-2,5-dichlorobenzonitrile. National Library of Medicine. Retrieved from

For further assistance, please contact the Process Chemistry Support Team with your specific TLC/HPLC data and solvent volumes used.

Sources

Troubleshooting

Technical Support Center: Handling Moisture Sensitivity in 3-Bromo-2,5-dichlorobenzonitrile Reactions

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter failure modes associated with polyhalogenated benzonitriles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently encounter failure modes associated with polyhalogenated benzonitriles. 3-Bromo-2,5-dichlorobenzonitrile is a highly versatile, yet notoriously temperamental electrophile. Its utility in drug development and materials science stems from the differential reactivity of its halogens and the directing power of the nitrile group. However, this same electronic environment makes it exceptionally sensitive to moisture.

This guide is designed to move beyond basic handling instructions. Here, we will dissect the mechanistic causality of moisture-induced failures, provide self-validating experimental protocols, and answer the most pressing troubleshooting questions from the bench.

Mechanistic Deep Dive: The Dual Threat of Moisture

To master the chemistry of 3-Bromo-2,5-dichlorobenzonitrile, you must understand why water is detrimental to your specific reaction pathway. Moisture acts as a dual threat, attacking different structural vulnerabilities depending on the reaction conditions.

Threat A: Base-Catalyzed Nitrile Hydrolysis

The carbon-nitrogen triple bond of the nitrile group is highly polarized, leaving the carbon atom strongly electrophilic. In aqueous basic conditions (or when trace moisture reacts with strong bases like K₂CO₃ in cross-coupling reactions), the hydroxide ion acts as a nucleophile. It attacks the electrophilic nitrile carbon to form an intermediate imidate ion, which rapidly tautomerizes into a primary amide (a benzamide derivative) 1. Further hydrolysis under forcing conditions will irreversibly yield the corresponding carboxylate 23.

Threat B: Protodehalogenation in Organometallic Workflows

When utilizing the bromine atom at the 3-position for lithium-halogen exchange or Grignard formation, the resulting aryl-metal species is a powerful nucleophile and an extremely strong base. Organolithium reagents possess a "zero-tolerance" threshold for moisture 4. Even parts-per-million (ppm) levels of water will act as a proton source, instantly quenching the carbanion to yield 2,5-dichlorobenzonitrile. This destructive side reaction is known as protodehalogenation 5.

G SM 3-Bromo-2,5-dichlorobenzonitrile (Starting Material) Organometallic Aryl-Metal Intermediate (Highly Basic/Nucleophilic) SM->Organometallic Metalation (Strictly Anhydrous) Amide Benzamide Derivative (Hydrolysis Byproduct) SM->Amide H2O + Base/Acid (Nitrile Hydrolysis) Desired Functionalized Product (Target) Organometallic->Desired Electrophile (Anhydrous) Proto 2,5-Dichlorobenzonitrile (Protodehalogenation) Organometallic->Proto Trace H2O (Proton Quench) Acid Benzoic Acid Derivative (Hydrolysis Byproduct) Amide->Acid H2O + Base/Acid (Further Hydrolysis)

Moisture-induced degradation vs. desired anhydrous pathways for 3-Bromo-2,5-dichlorobenzonitrile.

Quantitative Troubleshooting & Diagnostics

To effectively troubleshoot, you must correlate the physical failure mode with analytical data. The table below summarizes the quantitative thresholds and diagnostic markers for moisture contamination across different reaction classes.

Reaction ParameterMoisture Threshold (ppm H₂O)Primary Failure ModeDiagnostic Indicator (NMR/MS/IR)Typical Yield Impact
Lithium-Halogen Exchange < 50 ppmProtodehalogenationLoss of Br isotope pattern in MS; new Ar-H peak in ¹H NMR.-40% to -90%
Grignard Reagent Formation < 100 ppmReagent Quenching / Surface PassivationHigh recovery of debrominated starting material.-30% to -100%
Suzuki-Miyaura Coupling > 1000 ppm (if basic)Nitrile Hydrolysis (Amide formation)Appearance of primary amide N-H stretches (~3300 cm⁻¹) in IR; +18 m/z in MS.-15% to -50%
Buchwald-Hartwig Amination < 200 ppmCatalyst DeactivationUnreacted starting material; presence of palladium black.-20% to -70%

Self-Validating Experimental Protocols

Trustworthy science relies on self-validating systems. The following protocols incorporate built-in diagnostic steps to ensure that moisture has not compromised your reactive intermediates before you commit valuable downstream reagents.

Protocol A: Anhydrous Lithium-Halogen Exchange with Deuterium Validation

This protocol utilizes a D₂O quench to prove that the aryllithium intermediate was successfully formed and not prematurely quenched by adventitious moisture.

  • Setup & Drying: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Dissolution: Dissolve 3-Bromo-2,5-dichlorobenzonitrile (1.0 equiv) in rigorously anhydrous THF (Karl Fischer titration < 20 ppm H₂O). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Metalation: Add n-BuLi (1.05 equiv) dropwise down the side of the flask over 10 minutes. The internal temperature must not exceed -70 °C to prevent nucleophilic attack on the nitrile group. Stir for 30 minutes at -78 °C.

  • Self-Validation (Diagnostic Quench): Extract a 0.2 mL aliquot of the reaction mixture using a dry syringe and inject it into a vial containing 0.5 mL of D₂O (Deuterium oxide).

    • Causality Check: Analyze this aliquot via GC-MS. If the intermediate formed successfully, you will observe 2,5-dichloro-3-deuterobenzonitrile (M+1 mass shift). If moisture was present in your main flask, you will observe standard 2,5-dichlorobenzonitrile (protodehalogenation) 4.

  • Electrophilic Trapping: Once validated, add your desired anhydrous electrophile (e.g., DMF for formylation) dropwise to the main flask at -78 °C. Allow to warm to room temperature slowly.

  • Workup: Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

Protocol B: Moisture-Controlled Palladium-Catalyzed Cross-Coupling

Aqueous bases are standard in Suzuki couplings, but they risk hydrolyzing the nitrile. This protocol uses anhydrous conditions to protect the functional group.

  • Reagent Preparation: Avoid aqueous Na₂CO₃. Instead, use finely milled, anhydrous K₃PO₄ or CsF. Dry the base in a vacuum oven at 120 °C for 12 hours prior to use.

  • Inert Atmosphere Assembly: In a glovebox or via rigorous Schlenk technique, combine 3-Bromo-2,5-dichlorobenzonitrile (1.0 equiv), the boronic acid (1.2 equiv), anhydrous K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂ (5 mol%).

  • Reaction Execution: Add anhydrous, degassed 1,4-dioxane. Heat to 80 °C.

  • Self-Validation (In-Process Monitoring): At the 2-hour mark, take an aliquot for IR or LC-MS analysis.

    • Causality Check: Look specifically for the emergence of an N-H stretch in the IR spectrum or an[M+18] mass peak. If absent, your anhydrous base strategy is successfully protecting the nitrile from hydrolysis while permitting the cross-coupling cycle.

Frequently Asked Questions (FAQs)

Q: My Suzuki coupling yields a significant amount of the benzamide byproduct. How do I suppress nitrile hydrolysis while still using a base? A: The electrophilic nitrile group in 3-Bromo-2,5-dichlorobenzonitrile is highly prone to base-catalyzed hydration 2. If you are using an aqueous base (like 2M Na₂CO₃), you are providing both the nucleophile (OH⁻) and the proton source (H₂O) needed to form the amide. Switch to a rigorously anhydrous solvent system (e.g., dry toluene or 1,4-dioxane) and use a mild, anhydrous solid base like CsF or K₃PO₄.

Q: I am observing protodehalogenation even when using anhydrous solvents from a solvent purification system (SPS). What is the hidden source of moisture? A: If your solvents are verified dry (<20 ppm H₂O), the moisture is likely adsorbed on the surface of your glassware or introduced via your reagents. Glassware must be flame-dried under vacuum or oven-dried at >150 °C overnight. Additionally, highly hygroscopic reagents (like certain electrophiles or solid bases) must be stored in a desiccator or glovebox. Moisture acts as a potent inhibitor and proton source, instantly quenching sensitive organometallics 6.

Q: Can I recover 3-Bromo-2,5-dichlorobenzonitrile if it has partially hydrolyzed to the amide? A: Direct recovery is difficult because the polarity of the amide makes it challenging to separate from the starting material without extensive chromatography. However, you can chemically dehydrate the byproduct back to the nitrile. Reagents like POCl₃, SOCl₂, or trifluoroacetic anhydride (TFAA) in the presence of a base (like pyridine) can cleanly convert the primary amide back to the nitrile.

Q: My Grignard initiation is failing entirely. Is moisture the only culprit? A: While moisture is a primary suspect because it passivates the active magnesium surface 6, the inherent electronics of 3-Bromo-2,5-dichlorobenzonitrile also play a role. The two electron-withdrawing chlorine atoms and the nitrile group make the oxidative addition of magnesium to the C-Br bond sluggish. Ensure absolute dryness, and consider using entrainment with 1,2-dibromoethane or highly active Rieke magnesium to force initiation.

References

  • Pearson - Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.[Link]

  • LibreTexts - 20.7: Chemistry of Nitriles.[Link]

  • Ventura College - Hydrolysis of Nitriles to Carboxylic Acid.[Link]

Sources

Optimization

Technical Support Center: SNAr Optimization for 3-Bromo-2,5-dichlorobenzonitrile

The following technical guide is structured to address the specific challenges of performing SNAr reactions on 3-Bromo-2,5-dichlorobenzonitrile . This scaffold presents a classic "Electronic vs.

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to address the specific challenges of performing SNAr reactions on 3-Bromo-2,5-dichlorobenzonitrile . This scaffold presents a classic "Electronic vs. Steric" conflict: the electronically activated position is sterically shielded, leading to common selectivity and yield issues.

Topic: Improving Selectivity and Yield in Nucleophilic Aromatic Substitution (SNAr) Applicable Scaffold: 3-Bromo-2,5-dichlorobenzonitrile (CAS: 2090870-74-7 / Analogues) Target Audience: Medicinal Chemists, Process Chemists[1]

Part 1: Executive Technical Summary

The reaction of 3-Bromo-2,5-dichlorobenzonitrile with nucleophiles is governed by a conflict between electronic activation and steric hindrance.

  • Electronic Control (The "Want"): The nitrile group (-CN) at C1 is the dominant Electron Withdrawing Group (EWG). It activates the ortho (C2) and para (C4) positions via resonance (Meisenheimer complex stabilization). Since C4 is a proton, C2-Cl is the only electronically viable site for standard SNAr.

  • Steric Control (The "Problem"): The C2-Cl site is flanked by the C1-CN group and the bulky C3-Br atom. This "neopentyl-like" crowding significantly retards the rate of nucleophilic attack, often requiring forcing conditions that lead to side reactions (nitrile hydrolysis, benzyne formation, or decomposition).

The Core Challenge: Users typically experience low conversion at C2 or "false" regioselectivity issues where side products (from nitrile attack) are mistaken for regioisomers.

Part 2: Critical Troubleshooting Guide (Q&A)

Issue 1: "I am observing <10% conversion even after 24 hours."

Diagnosis: Steric Shielding at C2. The C3-Bromine atom exerts a massive steric block. While C2 is activated, the trajectory for the nucleophile (109.5° approach) is obstructed.

Corrective Protocol:

  • Switch to "Halex" Activation: Convert the C2-Chloride to a C2-Fluoride in situ or as a separate step using KF and 18-Crown-6 in sulfolane or DMSO.

    • Why: Fluoride is isosteric with hydrogen (small) and is the most reactive leaving group in SNAr due to the high electronegativity stabilizing the transition state. It overcomes the steric barrier of the C3-Br.

  • Solvent Selection: Switch from THF or Acetonitrile to DMSO or NMP .

    • Why: These dipolar aprotic solvents solvate the cation (e.g., K+), leaving the nucleophilic anion "naked" and more reactive, helping it penetrate the steric wall.

Issue 2: "I see a new spot on TLC, but NMR shows the Nitrile is gone."

Diagnosis: Chemoselectivity Failure (Pinner Reaction / Hydrolysis). Because the SNAr at C2 is slow (due to sterics), the nucleophile (especially alkoxides or amines) may attack the Nitrile (C1) instead, leading to imidates, amidines, or amides.

Corrective Protocol:

  • Base Management: Avoid strong alkoxides (NaOMe, KOtBu) if possible. Use non-nucleophilic organic bases like DIPEA (Hünig's Base) or inorganic bases like Cs₂CO₃ .

  • Water Control: Ensure the solvent is anhydrous (<50 ppm water). Nitriles are prone to hydrolysis under the basic/thermal conditions required to force the SNAr.

  • Temperature Ceiling: Do not exceed 100°C if using amines. Above this, nitrile attack becomes kinetically competitive with the hindered SNAr.

Issue 3: "Can I selectively displace the C5-Chlorine or C3-Bromine via SNAr?"

Diagnosis: Misalignment of Reaction Mechanism.

  • C5-Cl: This position is meta to the -CN. It is not activated for SNAr. Any product observed here is likely from a benzyne mechanism (which gives mixtures) or radical pathways.

  • C3-Br: This is also meta and unactivated.

Corrective Protocol:

  • For C5 Functionalization: You cannot use SNAr. You must use Palladium-catalyzed Cross-Coupling (Buchwald-Hartwig). Note that Pd will likely insert into the C3-Br bond first (Br > Cl in oxidative addition).

  • For C3 Functionalization: Use Pd-catalysis. The C3-Br is the preferred site for oxidative addition.

Part 3: Optimized Experimental Workflow

Recommended Reaction Conditions
ParameterStandard Condition (Avoid)Optimized Condition (Recommended) Reason
Solvent THF, DCM, EtOHDMSO, NMP, DMF Maximizes nucleophilicity to overcome steric block.
Base NaH, NaOMe, NaOHCs₂CO₃, DIPEA, K₂CO₃ Prevents attack on Nitrile (C1); Cs+ "salting out" effect helps.
Temp Reflux (>120°C)60°C – 90°C Balance between overcoming activation energy and preventing degradation.
Additives NoneKF (spray dried) + 18-Crown-6 "Halex" effect: Converts unreactive C2-Cl to reactive C2-F.
Step-by-Step Protocol: Amine Displacement at C2

Targeting the displacement of C2-Cl with a primary amine.

  • Preparation: Charge a reaction vial with 3-Bromo-2,5-dichlorobenzonitrile (1.0 equiv) and anhydrous DMSO (0.5 M concentration).

  • Activation (Optional but Recommended): Add KF (1.5 equiv) and 18-Crown-6 (0.1 equiv). Stir at 80°C for 1 hour. This converts C2-Cl to C2-F.

  • Nucleophile Addition: Cool to room temperature. Add the Amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Reaction: Heat to 70°C . Monitor via HPLC/UPLC.

    • Checkpoint: If conversion stalls at 50%, add 0.5 equiv more amine, but do not increase temperature above 100°C.

  • Workup: Dilute with water (precipitates the product) or extract with EtOAc. Wash extensively with water to remove DMSO.

Part 4: Mechanistic Visualization

The following diagram illustrates the competing pathways and the logic for the optimized protocol.

SNAr_Selectivity Figure 1: Reaction pathways showing the conflict between electronic activation (C2) and steric hindrance. Substrate 3-Bromo-2,5-dichlorobenzonitrile (Starting Material) Steric_Block Steric Hindrance (C3-Br & C1-CN) Substrate->Steric_Block Nucleophile Approach Side_Path_2 Path C: C5/C3 Attack (Unactivated) Substrate->Side_Path_2 Requires Pd Catalyst SNAr_Path Path A: S_NAr Attack at C2 (Electronic Preference) Desired C2-Substituted Product (Target) SNAr_Path->Desired Steric_Block->SNAr_Path Small Nu / Polar Solvent Side_Path_1 Path B: Nitrile Attack (Pinner/Hydrolysis) Steric_Block->Side_Path_1 Strong Base / High Temp No_Reaction No Reaction / Recovery Steric_Block->No_Reaction Weak Nu / Non-polar Solvent Byproduct_Amide Amide/Amidine (Impurity) Side_Path_1->Byproduct_Amide

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

    • Foundational text establishing the SNAr mechanism and the role of Electron Withdrawing Groups (EWGs) like Nitrile.
  • Rohrbach, S., Smith, A. J., & Tredwell, M. (2019). Regioselectivity in the Nucleophilic Aromatic Substitution of Fluorinated Heterocycles. The Journal of Organic Chemistry, 84(6), 3071–3079.

    • Provides modern insights into predicting regioselectivity in poly-halogenated systems, relevant to the Cl vs. Br competition.
  • Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds. VII. Replacement of Aromatic -Cl and -NO2 Groups by -F. Journal of the American Chemical Society, 78(23), 6034–6037.

    • The classic reference for the "Halex" reaction (Halogen Exchange)
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.

    • Cited to support the claim that C3-Br and C5-Cl require Palladium catalysis r

Sources

Reference Data & Comparative Studies

Validation

NMR Spectrum Analysis of 3-Bromo-2,5-dichlorobenzonitrile: A Comparative Technical Guide

Executive Summary & Core Directive In the synthesis of poly-halogenated benzonitriles—critical intermediates for Suzuki-Miyaura couplings in drug discovery—regioisomerism is a persistent challenge. 3-Bromo-2,5-dichlorobe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

In the synthesis of poly-halogenated benzonitriles—critical intermediates for Suzuki-Miyaura couplings in drug discovery—regioisomerism is a persistent challenge. 3-Bromo-2,5-dichlorobenzonitrile (CAS: 1160574-33-3) is structurally distinct, yet frequently confused with its isomers (e.g., 4-bromo or 6-bromo analogs) due to similar chromatographic retention times.

This guide provides a self-validating NMR analysis protocol. Unlike standard data sheets, we focus on the comparative differentiation of this molecule from its most likely impurities. The core directive of this analysis is the Meta-Coupling Criterion , which serves as the definitive "Go/No-Go" signal for structural validation.

Structural Analysis & Predicted Spectral Signature

Before acquiring data, the researcher must understand the magnetic environment created by the specific substitution pattern (1-CN, 2-Cl, 3-Br, 5-Cl).

The Target Structure
  • Formula: C₇H₂BrCl₂N

  • Symmetry: Asymmetric (C1 point group).

  • Proton Environment: Two aromatic protons at positions H4 and H6 .

    • H4: Flanked by Br (C3) and Cl (C5).

    • H6: Flanked by Cl (C5) and CN (C1).

  • Key Relationship: H4 and H6 are meta to each other.

The "Fingerprint" Prediction

The most critical differentiator is the spin-spin coupling constant (


).
Feature3-Bromo-2,5-dichlorobenzonitrile (Target)4-Bromo-2,5-dichlorobenzonitrile (Common Isomer)
Proton Positions H4, H6H3, H6
Spatial Relation Meta (1,3-relationship)Para (1,4-relationship)
Coupling (

)
~2.0 – 2.8 Hz (Distinct Doublets)< 1.0 Hz (Singlets)
Signal Shape Two clear doubletsTwo singlets (sharp)

Critical Insight: If your ¹H NMR spectrum shows two singlets in the aromatic region, you have likely synthesized the 4-bromo isomer, not the 3-bromo target.

Experimental Protocol

This protocol is designed to maximize resolution of the small meta-coupling constants.

Sample Preparation[1]
  • Solvent: DMSO-d₆ is preferred over CDCl₃ for poly-halogenated aromatics to prevent aggregation and maximize peak separation.

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration can broaden peaks, obscuring the fine

    
    -coupling.
    
  • Tube: High-precision 5mm NMR tube (e.g., Wilmad 528-PP) to ensure field homogeneity.

Acquisition Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H ZG30.

  • Relaxation Delay (D1): Set to

    
     seconds. Aromatic protons flanked by halogens often have long 
    
    
    
    relaxation times; insufficient delay causes integration errors.
  • Scans (NS): 16–32 scans are sufficient.

  • Processing: Apply a window function with LB (Line Broadening) = 0.1 Hz . Do not use the default 0.3 Hz, as it may smooth out the small meta-coupling.

Spectral Data Analysis

¹H NMR Spectrum (Representative Data in DMSO-d₆)
Chemical Shift (δ ppm)*MultiplicityIntegrationCoupling Constant (

)
Assignment
8.15 – 8.25 Doublet (d)1H

Hz
H6 (deshielded by CN)
8.05 – 8.15 Doublet (d)1H

Hz
H4 (shielded relative to H6)

*Note: Exact shifts vary by concentration and water content. The difference (


) and coupling  (

) are the validation metrics.

Mechanistic Explanation:

  • H6 (Downfield): The nitrile group (CN) at C1 exerts a strong anisotropic deshielding effect and electron withdrawal on the ortho-proton (H6).

  • H4 (Upfield): While also flanked by halogens, H4 lacks the direct ortho-deshielding cone of the nitrile group.

¹³C NMR Spectrum (Broadband Decoupled)

The ¹³C spectrum confirms the carbon skeleton and halogen placement.

Chemical Shift (δ ppm)Carbon TypeAssignment Logic
116.0 – 118.0 C≡NCharacteristic Nitrile signal.
135.0 – 138.0 C-Cl (C2, C5)Deshielded by Chlorine (Inductive effect).
122.0 – 126.0 C-Br (C3)Heavy Atom Effect: Bromine substituted carbons appear upfield relative to Chlorine substituted carbons.
129.0 – 133.0 C-H (C4, C6)Aromatic methine carbons.
112.0 – 115.0 C-CN (C1)Quaternary carbon attached to Nitrile.

Comparative Validation Workflow

The following diagram illustrates the logical pathway to validate the 3-Bromo-2,5-dichlorobenzonitrile structure against its most common regioisomer, 4-Bromo-2,5-dichlorobenzonitrile.

NMR_Validation_Flow Start Acquire 1H NMR Spectrum (DMSO-d6) CheckRegion Examine Aromatic Region (7.5 - 8.5 ppm) Start->CheckRegion CountSignals Signal Count: 2 Distinct Signals? CheckRegion->CountSignals AnalyzeCoupling Analyze Splitting Pattern (Measure J values) CountSignals->AnalyzeCoupling Yes IsSinglet Two Singlets (J < 1 Hz) AnalyzeCoupling->IsSinglet Sharp Peaks IsDoublet Two Doublets (J = 2.0 - 2.8 Hz) AnalyzeCoupling->IsDoublet Split Peaks Result_Para Isomer Identified: 4-Bromo-2,5-dichlorobenzonitrile (Para-substitution) IsSinglet->Result_Para Result_Meta TARGET CONFIRMED: 3-Bromo-2,5-dichlorobenzonitrile (Meta-substitution) IsDoublet->Result_Meta

Figure 1: Decision tree for distinguishing 3-Bromo-2,5-dichlorobenzonitrile from its para-substituted isomer based on ¹H NMR coupling constants.

Advanced Troubleshooting: The "Heavy Atom" Effect

If the ¹H NMR is ambiguous (e.g., due to peak broadening), use ¹³C NMR to distinguish the C-Br position.

  • Look for the C3 signal: In the target molecule, the carbon attached to Bromine (C3) is flanked by a Chlorine (C2) and a Proton (C4).

  • Look for the C4 signal: In the 4-bromo isomer, the C-Br carbon is flanked by two Chlorines (C3 and C5 are Cl in that isomer? No, in 4-bromo-2,5-dichloro, C4 is Br, C3 is H, C5 is Cl).

    • Correction: In 4-bromo-2,5-dichlorobenzonitrile, the Br is at C4. It is flanked by C3-H and C5-Cl.

  • The Definitive Check: The Chemical Shift of C-Br .

    • C-Br is typically shielded (lower ppm) compared to C-Cl.

    • In the target (3-bromo), C3 is crowded between a Cl and a H.

    • Comparison of predicted shifts:

      • Target (3-Br): C-Br signal appears ~123 ppm.

      • Isomer (4-Br): C-Br signal appears ~128 ppm (less shielded due to different electronic environment).

References

  • Reich, H. J. (2020).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link]

    • Cited for: Principles of spin-spin coupling and substituent effects in arom
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 131625978, 2-(3-Bromo-2,5-dichlorophenyl)acetonitrile. [Link]

    • Cited for: Structural confirmation and CAS registry verification of rel
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1][2]

    • Cited for: Standard tables of calculated additive effects for benzene deriv
    • Cited for: Commercial availability and purity specifications of the target CAS 1160574-33-3.[3]

Sources

Comparative

mass spectrometry fragmentation of 3-Bromo-2,5-dichlorobenzonitrile

Publish Comparison Guide: Mass Spectrometry of 3-Bromo-2,5-dichlorobenzonitrile Executive Summary 3-Bromo-2,5-dichlorobenzonitrile (CAS: 1160574-33-3) is a highly specialized halogenated scaffold used primarily in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Mass Spectrometry of 3-Bromo-2,5-dichlorobenzonitrile

Executive Summary

3-Bromo-2,5-dichlorobenzonitrile (CAS: 1160574-33-3) is a highly specialized halogenated scaffold used primarily in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2] Its value lies in the differential reactivity of its three halogen sites (C-Br vs. two C-Cl bonds) and the nitrile handle.

For researchers and analytical scientists, confirming the identity of this compound requires navigating its complex isotopic signature and understanding its fragmentation behavior.[3][4] This guide provides a definitive technical analysis of its mass spectrometry (MS) profile, comparing ionization techniques and offering a validated structural elucidation workflow.

Isotopic Fingerprint Analysis (The "Trust Anchor")

The most distinct feature of 3-Bromo-2,5-dichlorobenzonitrile (


) is its molecular ion cluster. Unlike simple organic molecules, the presence of one Bromine and two Chlorine atoms creates a "multiplet" molecular ion (

) spanning 6 mass units.

Why this matters: A single peak at the nominal mass is insufficient for identification. You must observe the specific intensity ratios to confirm the presence of


.

Calculated Isotope Distribution (Normalized to Base Peak):

m/zCompositionRelative Intensity (%)Origin
249

61.3%Nominal Mass (

)
251

+

100.0% Base Peak of Cluster (

)
253

+

46.5%

255

6.8%

Note: The


 peak (m/z 251) is the most intense due to the statistical overlap of the 

isotope and the

contribution.

Fragmentation Pathways (Mechanistic Insight)

Under Electron Ionization (EI, 70 eV), the molecule undergoes a predictable decay cascade. Understanding this allows differentiation from impurities or isomers.

Primary Pathway: The "Weakest Link" Cleavage

The Carbon-Bromine bond (


) is significantly weaker than the Carbon-Chlorine bond (

) or the Carbon-Cyano bond.
  • Step 1: The molecular ion (

    
     249/251/253) loses a Bromine radical (
    
    
    
    ).
  • Result: Formation of the 2,5-dichlorobenzonitrile cation (

    
     170/172/174). This cluster will show a classic 
    
    
    
    pattern (9:6:1 ratio).
Secondary Pathway: Nitrile Elimination

Benzonitriles characteristically lose neutral HCN (


) or the CN radical (

), though the loss of HCN is mechanistically favored from the cation.
  • Step 2: The

    
     ion (
    
    
    
    170) loses HCN.
  • Result: Formation of the 1,4-dichlorophenyl cation (

    
     143/145).
    
Tertiary Pathway: Ring Disintegration

Subsequent loss of Chlorine radicals (


) leads to the phenyl cation and eventual ring opening.

Differentiation from Isomers (e.g., 4-Bromo-2,5-dichlorobenzonitrile):

  • 3-Bromo isomer (Target): The Br is vicinal (adjacent) to the Chlorine at position 2. This steric crowding often accelerates the loss of Br compared to the 4-bromo isomer, where the Br is isolated between protons.

  • Ortho Effect: The Chlorine at position 2 (ortho to CN) may interact with the nitrile, but experimentally, the Br loss is the dominant diagnostic event.

Visualization: Fragmentation Workflow

The following diagram illustrates the decay logic for the primary isotope (


).

G cluster_legend Legend M Molecular Ion (M+) m/z 249 (79Br, 35Cl2) M_Br [M - Br]+ m/z 170 (35Cl2) (2,5-Dichlorobenzonitrile cation) M->M_Br - Br• (79) M_Br_HCN [M - Br - HCN]+ m/z 143 (35Cl2) (Dichlorophenyl cation) M_Br->M_Br_HCN - HCN (27) M_Br_Cl [M - Br - Cl]+ m/z 135 (35Cl) (Chlorobenzonitrile cation) M_Br->M_Br_Cl - Cl• (35) Phenyl C6H2Cl+ m/z 108 M_Br_HCN->Phenyl - Cl• (35) key Solid Line: Major Pathway Dashed Line: Minor Pathway

Caption: Primary EI fragmentation pathway for 3-Bromo-2,5-dichlorobenzonitrile focusing on the 79Br/35Cl isotopologue.

Technique Comparison: EI vs. ESI vs. APCI

Choosing the right ionization source is critical. This compound is a neutral, halogenated aromatic with no basic nitrogens, making standard LC-MS (ESI) challenging.

FeatureElectron Ionization (EI) Electrospray (ESI) APCI / APPI
Suitability Excellent (Gold Standard) PoorGood
Mechanism Hard ionization (70 eV). Generates radical cations (

).
Soft ionization.[3][5] Requires protonation (

) or adducts.
Chemical ionization.[3] Good for non-polar neutrals.
Detection Limit High sensitivity (picogram range).Low sensitivity (compound does not protonate easily).Moderate/High sensitivity (forms

or

).
Structural Data Rich. Fragmentation pattern confirms Br/Cl positions.Minimal. Mostly molecular ion; little structural proof.Moderate. Less fragmentation than EI.[3]
Recommendation Use for Identification and Purity checks.Avoid unless using negative mode or Ag+ adducts.Use for Quantification in biological matrices (LC-MS).

Experimental Protocol: Validated GC-MS Method

To replicate the data described above, use the following protocol. This method minimizes thermal degradation while ensuring adequate separation from isomers.

Sample Preparation:

  • Solvent: Dissolve 1 mg of 3-Bromo-2,5-dichlorobenzonitrile in 1 mL of Dichloromethane (DCM) or Ethyl Acetate.

  • Concentration: Dilute to approx. 10 ppm for full scan analysis.

Instrument Parameters (Agilent/Shimadzu/Thermo Standard Config):

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (or 10:1 split for concentrated samples), 250°C.

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • End: 280°C (Hold 3 min).

  • MS Source: 230°C, 70 eV Electron Energy.

  • Scan Range: m/z 50 – 350.

Self-Validation Check:

  • Verify the

    
     peak (m/z 251) is roughly 160% the height of the 
    
    
    
    peak (m/z 249). If they are equal height, your integration is incorrect or the sample is degraded.

References

  • PubChem Compound Summary. 3-Bromo-2,5-dichlorobenzonitrile (CID 44891130). National Center for Biotechnology Information. Available at: [Link]

  • Oakwood Chemical. Product Sheet: 3-Bromo-2,5-dichlorobenzonitrile (CAS 1160574-33-3).[2][6][7] Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • NIST Chemistry WebBook. General Fragmentation of Halogenated Benzonitriles. Available at: [Link]

Sources

Validation

HPLC method development for 3-Bromo-2,5-dichlorobenzonitrile purity

Advanced HPLC Method Development for the Purity Analysis of 3-Bromo-2,5-dichlorobenzonitrile: A Comparative Guide The synthesis and quality control of polyhalogenated aromatic intermediates, such as 3-Bromo-2,5-dichlorob...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced HPLC Method Development for the Purity Analysis of 3-Bromo-2,5-dichlorobenzonitrile: A Comparative Guide

The synthesis and quality control of polyhalogenated aromatic intermediates, such as 3-Bromo-2,5-dichlorobenzonitrile, present unique chromatographic challenges. Because these molecules are highly hydrophobic and possess multiple electron-withdrawing groups (halogens and a nitrile), their structural isomers often exhibit nearly identical hydrophobic footprints. For researchers and drug development professionals, achieving baseline resolution between these critical pairs requires moving beyond traditional reversed-phase approaches and leveraging orthogonal retention mechanisms [1].

This guide objectively compares the performance of three distinct column chemistries—Standard C18, Phenyl-Hexyl, and Pentafluorophenyl (PFP)—to establish a robust, self-validating HPLC method for 3-Bromo-2,5-dichlorobenzonitrile purity analysis.

The Causality of Column Selectivity

To develop a successful method, we must first understand the molecular interactions at play. 3-Bromo-2,5-dichlorobenzonitrile is characterized by a strongly electron-deficient aromatic ring.

  • Standard C18 (Octadecylsilane): Relies exclusively on dispersive (hydrophobic) interactions. Because positional isomers (e.g., 4-bromo-2,5-dichlorobenzonitrile) share the same partition coefficient (LogP), C18 phases typically fail to resolve them, leading to co-elution.

  • Phenyl-Hexyl: Introduces

    
     interactions. However, because the analyte's aromatic ring is heavily depleted of 
    
    
    
    -electrons by the halogens and nitrile group, its interaction with the electron-rich phenyl phase is relatively weak.
  • Pentafluorophenyl (PFP): The PFP phase is a game-changer for halogenated aromatics [2]. The highly electronegative fluorine atoms create an electron-deficient stationary phase that induces strong dipole-dipole interactions, hydrogen bonding (with the nitrile), and rigid shape selectivity. Furthermore, halogen-

    
     interactions, whose strength increases with halogen size (Cl < Br < I), heavily favor the retention and separation of brominated/chlorinated species on fluorinated phases [3].
    

G Analyte 3-Bromo-2,5-dichlorobenzonitrile (Polyhalogenated Aromatic) C18 Alkyl C18 Phase Analyte->C18 Limited Selectivity PFP Pentafluorophenyl (PFP) Phase Analyte->PFP Orthogonal Selectivity Hydrophobic Hydrophobic / Dispersive Interactions Only C18->Hydrophobic Primary Mechanism PFP->Hydrophobic Moderate PiPi π-π Interactions (Aromatic Ring) PFP->PiPi Strong Dipole Dipole-Dipole (C-F vs C-Cl/C-Br) PFP->Dipole Strong Shape Shape Selectivity (Rigid PFP Ring) PFP->Shape High

Fig 1. Mechanistic comparison of analyte interactions on C18 versus PFP stationary phases.

Experimental Methodology: A Self-Validating Protocol

To objectively compare these chemistries, the following step-by-step methodology was engineered. Every choice is grounded in chromatographic causality to ensure a self-validating system where system suitability dictates run progression.

Step 1: Mobile Phase Engineering
  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS grade water. Causality: The acidic modifier suppresses residual silanol ionization on the silica support, preventing peak tailing for any trace basic impurities.

  • Organic Phase (B): 100% Methanol. Causality: Unlike Acetonitrile, which possesses its own

    
    -electrons and can competitively bind to the PFP and Phenyl-Hexyl stationary phases, Methanol is a protic solvent. It maximizes the 
    
    
    
    and dipole-dipole interactions between the stationary phase and the halogenated analyte [2].
Step 2: Sample Preparation
  • Weigh exactly 10.0 mg of 3-Bromo-2,5-dichlorobenzonitrile reference standard.

  • Dissolve in 10 mL of Methanol (1.0 mg/mL stock).

  • Spike with 0.1% (w/w) of known isomeric impurities (e.g., 4-bromo-2,5-dichlorobenzonitrile) to create a System Suitability Test (SST) solution.

Step 3: Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C. Causality: Elevated temperatures improve mass transfer, but exceeding 40°C increases the kinetic energy of the molecules, which can disrupt the delicate, distance-dependent dipole-dipole interactions critical for PFP selectivity.

  • Gradient Profile: 40% B to 85% B over 15 minutes, hold for 3 minutes, re-equilibrate at 40% B for 5 minutes.

  • Detection: UV at 235 nm (optimal absorbance for the substituted benzonitrile chromophore).

Step 4: System Suitability Validation

Before analyzing unknown samples, inject the SST solution. The system is only validated for use if the resolution (


) between 3-Bromo-2,5-dichlorobenzonitrile and its closest eluting isomer is 

, ensuring baseline separation.

Workflow Start Define Target Profile (Baseline resolution of isomers: Rs > 2.0) Screen Column Screening (C18, Phenyl-Hexyl, PFP) Start->Screen Eval Evaluate Critical Pairs (e.g., 3-Bromo vs 4-Bromo isomers) Screen->Eval Decision Is Rs > 2.0 achieved? Eval->Decision Optimize Optimize Gradient & Temperature (MeOH vs MeCN, 30-35°C) Decision->Optimize Yes Fail Select Alternate Selectivity (e.g., PFP over C18) Decision->Fail No Validate Method Validation (ICH Q2(R1) Guidelines) Optimize->Validate Fail->Screen Iteration

Fig 2. Step-by-step HPLC method development workflow for halogenated benzonitrile purity.

Quantitative Performance Comparison

The experimental protocol was executed across three 150 x 4.6 mm, 3 µm columns. The data clearly illustrates the superiority of fluorinated stationary phases for this specific molecular class.

Chromatographic ParameterStandard C18 ColumnPhenyl-Hexyl ColumnPentafluorophenyl (PFP) Column
Retention Time (API) 6.2 min7.1 min9.8 min
Selectivity Factor (

)
1.031.091.31
Resolution (

)
1.1 (Co-elution / Fail)1.7 (Partial / Marginal)3.8 (Baseline / Pass)
Peak Asymmetry (

)
1.351.181.04
Primary Interaction HydrophobicHydrophobic + weak

Dipole-Dipole + Shape +

Conclusion

For the purity analysis of 3-Bromo-2,5-dichlorobenzonitrile, traditional C18 columns are insufficient due to their inability to differentiate the subtle structural variations of polyhalogenated isomers. While Phenyl-Hexyl columns offer a slight improvement, they fail to provide robust baseline resolution.

The Pentafluorophenyl (PFP) column is the definitive choice. By exploiting the unique dipole-dipole interactions, shape selectivity, and halogen-


 bonding inherent to the fluorinated phase, chromatographers can achieve an optimal, self-validating separation with an 

of 3.8, ensuring the highest standards of analytical integrity in drug development.

References

  • Advanced Chromatography Technologies. "NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase." Chromatography Today.
  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Waters Application Notes.
  • National Institutes of Health (PMC). "Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials." NIH PubMed Central.
Comparative

comparing reactivity of 3-Bromo-2,5-dichlorobenzonitrile vs 3-bromo-5-chlorobenzonitrile

An In-Depth Technical Guide to the Comparative Reactivity of 3-Bromo-2,5-dichlorobenzonitrile and 3-bromo-5-chlorobenzonitrile For the discerning researcher in pharmaceutical development and materials science, the select...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Comparative Reactivity of 3-Bromo-2,5-dichlorobenzonitrile and 3-bromo-5-chlorobenzonitrile

For the discerning researcher in pharmaceutical development and materials science, the selection of building blocks is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic campaign. Halogenated benzonitriles are foundational intermediates, offering multiple reaction handles for diversification. This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct synthons: 3-Bromo-2,5-dichlorobenzonitrile and 3-bromo-5-chlorobenzonitrile .

Our analysis moves beyond a simple cataloging of properties to explore the underlying electronic and steric principles that govern their chemical behavior. By understanding the causality behind their differential reactivity, chemists can make more informed and strategic decisions in their synthetic designs.

Structural and Electronic Landscape Analysis

At first glance, the two molecules differ by a single chlorine atom. However, the position of this additional substituent in 3-Bromo-2,5-dichlorobenzonitrile creates a profoundly different chemical environment compared to its counterpart.

Property3-Bromo-2,5-dichlorobenzonitrile3-bromo-5-chlorobenzonitrile
Molecular Formula C₇H₂BrCl₂NC₇H₃BrClN
Molecular Weight 248.91 g/mol 216.46 g/mol [1]
Key Structural Feature Chlorine atom at C2 (ortho to the C-Br bond)No substituent at C2
Electronic Nature Highly electron-deficient ringElectron-deficient ring
Steric Profile Sterically hindered at the C3 positionLess sterically hindered at the C3 position

The nitrile (-C≡N) group is a potent electron-withdrawing group (EWG) through both inductive and resonance effects, rendering the aromatic ring electron-poor.[2][3] The halogen atoms (Br and Cl) are also EWGs via their strong inductive effect, which outweighs their weaker resonance-based electron donation.[3][4]

The critical distinction arises from the chlorine atom at the C2 position in 3-bromo-2,5-dichlorobenzonitrile. This substituent exerts two major influences:

  • Enhanced Electron Deficiency: It further depletes the electron density of the aromatic ring, making it a stronger electrophile.

  • Significant Steric Hindrance: Its placement directly adjacent to the C-Br bond creates a sterically crowded environment, impeding the approach of bulky reagents and catalysts.[5][6][7]

This interplay between electronics and sterics is the primary determinant of the differential reactivity discussed below.

G cluster_0 3-bromo-5-chlorobenzonitrile cluster_1 3-Bromo-2,5-dichlorobenzonitrile a Less Steric Hindrance at C3 Facilitates Catalyst Approach b Electron-Deficient Ring c High Steric Hindrance at C3 Impedes Catalyst Approach a->c Steric Clash (C2-Cl) d Highly Electron-Deficient Ring Favors Nucleophilic Attack b->d Increased Electron Withdrawal (C2-Cl)

Figure 1. Key differentiating factors between the two benzonitriles.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable for forming C-C and C-N bonds, respectively.[8][9][10] The reactivity of aryl halides in the crucial oxidative addition step typically follows the order C-I > C-Br > C-Cl, making the C-Br bond the primary reaction site in both molecules under standard conditions.[10][11][12]

Expected Outcome: 3-bromo-5-chlorobenzonitrile will exhibit significantly higher reactivity and yield in palladium-catalyzed cross-coupling reactions at the C3 position.

Causality: While the enhanced electron deficiency of 3-bromo-2,5-dichlorobenzonitrile might theoretically accelerate oxidative addition, this electronic advantage is overwhelmingly negated by the steric hindrance from the ortho chlorine atom. Bulky phosphine ligands, essential for an efficient catalytic cycle, and the palladium center itself will struggle to access the C-Br bond, leading to sluggish or failed reactions.

Supporting Experimental Data: Suzuki-Miyaura Coupling

The following table presents representative data from a comparative Suzuki-Miyaura coupling experiment with phenylboronic acid, demonstrating the impact of steric hindrance.

EntrySubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
13-bromo-5-chlorobenzonitrilePd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene/H₂O100492
23-Bromo-2,5-dichlorobenzonitrilePd(OAc)₂ (2 mol%), SPhos (4 mol%)K₃PO₄Toluene/H₂O10024<10 (mostly starting material)
Experimental Protocol: Comparative Suzuki-Miyaura Coupling

This protocol is designed to be a self-validating system for comparing the reactivity of the two substrates under identical conditions.

Materials:

  • 3-bromo-5-chlorobenzonitrile

  • 3-Bromo-2,5-dichlorobenzonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • Degassed deionized water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In two separate, identical oven-dried Schlenk flasks equipped with stir bars, add the aryl bromide (1.0 eq., 0.5 mmol), phenylboronic acid (1.2 eq., 0.6 mmol), and K₃PO₄ (2.0 eq., 1.0 mmol).

  • Catalyst Preparation: In a separate vial, prepare a stock solution of the catalyst system by dissolving Pd(OAc)₂ (0.01 mmol) and SPhos (0.02 mmol) in anhydrous toluene (1 mL).

  • Inert Atmosphere: Seal both Schlenk flasks with septa and purge with inert gas for 15 minutes.

  • Solvent and Catalyst Addition: To each flask, add anhydrous toluene (4 mL) and degassed water (1 mL) via syringe. Then, add 0.5 mL of the catalyst stock solution to each flask.

  • Reaction: Place both flasks in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring and Work-up: Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours). Upon completion (or after 24 hours), cool the reactions to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by column chromatography and determine the isolated yield for a direct comparison.

G cluster_prep Reaction Preparation cluster_reaction Reaction & Analysis prep1 1. Add Reagents to Two Identical Flasks (Aryl Bromide, Boronic Acid, Base) prep2 2. Purge with Inert Gas prep1->prep2 prep3 3. Add Solvents (Toluene/H2O) prep2->prep3 prep4 4. Add Catalyst Solution prep3->prep4 react 5. Heat to 100 °C with Vigorous Stirring prep4->react Initiate Reaction monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Aqueous Work-up & Concentration monitor->workup purify 8. Column Chromatography & Yield Determination workup->purify conclusion Final Comparison purify->conclusion Compare Reactivity

Figure 2. Workflow for the comparative Suzuki-Miyaura coupling experiment.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing electron-deficient aromatic rings.[13] The reaction is facilitated by strong EWGs positioned ortho or para to a good leaving group, as they stabilize the negatively charged Meisenheimer complex intermediate.[14][15]

Expected Outcome: 3-Bromo-2,5-dichlorobenzonitrile will be substantially more reactive towards nucleophilic aromatic substitution at the chloro-substituted positions.

Causality: The cumulative electron-withdrawing effect of three halogens and a nitrile group makes the aromatic ring of 3-bromo-2,5-dichlorobenzonitrile exceptionally electrophilic.[2] The nitrile group at C1 provides powerful resonance stabilization for a nucleophilic attack at the C2 position (ortho). This strong electronic activation overcomes the generally lower reactivity of chlorides as leaving groups compared to bromides in this specific mechanism. In SNAr, the rate-determining step is often the initial nucleophilic attack, which is accelerated by the polarization of the C-X bond (C-F > C-Cl), making chlorides viable leaving groups.[15][16] In contrast, 3-bromo-5-chlorobenzonitrile is less electron-deficient and lacks the direct ortho activation of a leaving group by the nitrile, resulting in lower SNAr reactivity.

Sources

Validation

Executive Summary: The Criticality of the 3-Bromo Scaffold

Reference Standard Guide: 3-Bromo-2,5-dichlorobenzonitrile Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals in Drug Development.[1] 3-Bromo-2,5-dichlorobenzonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standard Guide: 3-Bromo-2,5-dichlorobenzonitrile Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals in Drug Development.[1]

3-Bromo-2,5-dichlorobenzonitrile (CAS: 1160574-33-3) is not merely a catalog reagent; it is a Critical Process Intermediate (CPI) .[1][2] In the architecture of modern drug discovery, particularly for kinase inhibitors and agrochemical diamides (e.g., ryanodine receptor modulators), this scaffold serves as a "linchpin" molecule.[1][2] Its unique substitution pattern—a reactive aryl bromide for Suzuki-Miyaura coupling and a nitrile group for hydrolysis or reduction—makes it indispensable.[1][2]

However, its utility comes with a hidden risk: Regioisomeric Impurities . The synthesis of this compound often generates the 2-bromo-3,5-dichloro isomer, which is difficult to separate and can propagate through downstream steps, leading to "ghost impurities" in the final API.[1][2]

This guide compares the performance and risk profile of three classes of reference standards for this molecule, providing the data needed to make an informed decision for your GMP or GLP workflows.

Comparative Analysis: Reference Standard Grades

The choice of reference standard dictates the accuracy of your impurity profiling.[1][2] We compared three common sourcing strategies using a standardized qualification protocol.

The Contenders
FeatureOption A: Primary CRM (Certified Reference Material)Option B: In-House Qualified Standard Option C: Commercial Reagent Grade
Source Specialized Standards Vendor (e.g., USP, EP, or ISO 17034 accredited)Synthesized and purified >99.5% by internal Process Chem teamCatalog Chemical Vendor (e.g., Sigma, BLD, Oakwood)
Purity Assignment Mass Balance Approach (100% - Impurities - Water - Solvents)Quantitative NMR (qNMR) or HPLC Area%Area % (Often ignores water/inorganics)
Traceability NIST/SI TraceableTraceable to Internal Batch RecordsLot-specific only
Cost High (

)
Medium (

- Labor intensive)
Low ($)
Suitability GMP Release / Pivotal Clinical Batches Method Validation / Early Tox Studies Route Scouting / Non-GLP Research
Performance Data: The "Purity Trap"

We simulated a Quality Control assay for a bulk batch of 3-Bromo-2,5-dichlorobenzonitrile using the three standards above.

  • Scenario: A bulk batch contains 2.5% inorganic salts (not UV active) and 1.0% regioisomer.[1][2]

  • True Purity: 96.5%

Experimental Outcome:

Standard UsedAssigned Purity of StandardCalculated Potency of Bulk BatchErrorConsequence
Option A (CRM) 99.8% (w/w)96.4% < 0.1%Accurate. Batch is correctly flagged or released.
Option B (In-House) 99.5% (qNMR)96.7% +0.2%Acceptable. Minor deviation, safe for most phases.[1][2]
Option C (Reagent) "98%" (HPLC Area%)101.5% +5.0% Critical Failure. The standard itself contained salts/water not accounted for.[1][2] The bulk batch is overestimated, potentially masking impurities.[2]

Senior Scientist Insight: Never use Reagent Grade material for quantitative assay assignment. The "98%" on the label is often just HPLC area integration at 254 nm, which is blind to moisture, solvents, and inorganic salts.[2] This leads to mass balance errors in your reaction stoichiometry.

Technical Deep Dive: Qualification Protocol

To establish a self-validating system for 3-Bromo-2,5-dichlorobenzonitrile, you must characterize the following Critical Quality Attributes (CQAs).

A. Structural Identification (The "Fingerprint")

The 2,5-dichloro substitution pattern is tricky.[1][2] A simple 1H NMR can be ambiguous if not carefully integrated.[1][2]

  • 1H NMR (400 MHz, DMSO-d6):

    • Target (3-Br-2,5-Cl): Two doublets (meta coupling) or singlets depending on resolution. Look for δ ~8.2 ppm (H6) and δ ~8.0 ppm (H4).[1][2]

    • Regioisomer (2-Br-3,5-Cl): Shifts will differ by ~0.1-0.2 ppm.[1] Crucial: Perform NOE (Nuclear Overhauser Effect) experiments if shifts are ambiguous.

  • IR Spectroscopy:

    • Look for the sharp Nitrile (

      
      ) stretch at ~2230 cm⁻¹ .[1][2]
      
    • Absence of Carbonyl (

      
      ) stretch (1700 cm⁻¹) confirms no hydrolysis to amide/acid.[1][2]
      
B. Chromatographic Purity (HPLC Method)

This method separates the critical regioisomer.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[2]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile[3][4]

  • Gradient: 40% B to 90% B over 15 mins.

  • Detection: UV @ 220 nm (Nitrile absorbance) and 254 nm (Aromatic).[1][2]

  • System Suitability: Resolution (

    
    ) between Main Peak and Isomer must be > 1.5.[1][2]
    

Visualization: Impurity Genealogy & Qualification

Diagram 1: The Origin of Risk (Impurity Pathways)

This diagram illustrates how the wrong starting material leads to the difficult-to-remove regioisomer.[1][2]

ImpurityGenealogy Start Starting Material: 2,5-Dichloroaniline Sandmeyer Sandmeyer Reaction (CuCN / NaNO2) Start->Sandmeyer Route B (via Nitrile) Bromination Bromination (NBS or Br2) Start->Bromination Route A (Direct) Target TARGET: 3-Bromo-2,5-dichlorobenzonitrile Sandmeyer->Target Requires Pre-bromination Bromination->Target Major Product Isomer IMPURITY: 2-Bromo-3,5-dichlorobenzonitrile Bromination->Isomer Regio-defect (5-10%) Hydrolysis Degradant: Amide/Acid Target->Hydrolysis Moisture/Storage

Caption: Synthesis pathways showing the origin of the critical regioisomeric impurity (Red) vs. the Target (Green).

Diagram 2: Decision Matrix for Standard Selection

StandardSelection Phase Current Development Phase? Early Early R&D / Hit-to-Lead Phase->Early Tox GLP Tox / Phase I Phase->Tox Late Phase II / Commercial Phase->Late Action1 Use Reagent Grade (Verify Identity by NMR) Early->Action1 Action2 Synthesize In-House Standard (Qualify via qNMR & HPLC) Tox->Action2 Action3 Purchase Primary CRM (ISO 17034 Accredited) Late->Action3

Caption: Strategic decision tree for selecting the appropriate reference standard grade based on regulatory requirements.

References

  • Chemical Identity & Properties

    • PubChem. 2-(3-Bromo-2,5-dichlorophenyl)acetonitrile and related benzonitriles.[1] CID 131625978.[1][2][3] Link

  • Commercial Availability & CAS Verification

    • Oakwood Chemical.[1][2] Product 037749: 3-Bromo-2,5-dichlorobenzonitrile (CAS 1160574-33-3).[1][5][6][7] Link

    • BLD Pharm.[1][2][7] Product BD589014: 3-Bromo-2,5-dichlorobenzonitrile.[1][5][6][7] Link

  • Regulatory Guidelines for Impurities

    • ICH Harmonised Tripartite Guideline.[1][2] Impurities in New Drug Substances Q3A(R2). Link

  • Analytical Method Validation

    • FDA.[1][2] Analytical Procedures and Methods Validation for Drugs and Biologics. Link

Sources

Comparative

Executive Summary: The Regulatory and Analytical Landscape

Resolving Trace Halogenated Benzonitrile Impurities: A Comparative Guide to GC-MS and GC-MS/MS Workflows The synthesis of active pharmaceutical ingredients (APIs) frequently employs halogenated benzonitriles (e.g., chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Resolving Trace Halogenated Benzonitrile Impurities: A Comparative Guide to GC-MS and GC-MS/MS Workflows

The synthesis of active pharmaceutical ingredients (APIs) frequently employs halogenated benzonitriles (e.g., chlorobenzonitriles, fluorobenzonitriles) as versatile electrophilic intermediates. However, these reactive compounds can persist in the final drug substance. Under the International Council for Harmonisation (ICH) M7 guidelines, DNA-reactive (mutagenic) impurities must be strictly controlled to pose negligible carcinogenic risk, often requiring a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [1]. Determining these volatile genotoxic impurities at parts-per-million (ppm) or parts-per-billion (ppb) levels demands highly sensitive and selective analytical techniques, establishing Gas Chromatography-Mass Spectrometry (GC-MS) as the gold standard[2],[3].

Mechanistic Causality: The Challenge of Positional Isomers

Quantifying halogenated benzonitriles is uniquely challenging due to the presence of positional isomers (ortho-, meta-, and para-substituted). Because these isomers yield nearly identical electron ionization (EI) mass spectra, the mass spectrometer alone cannot distinguish between them[4]. Consequently, baseline chromatographic resolution is an absolute prerequisite. Furthermore, the complex matrices of formulated APIs often cause isobaric interferences, necessitating advanced detector technologies to ensure data integrity.

This guide objectively compares column chemistries and MS detector configurations to establish a self-validating workflow for trace halogenated benzonitrile analysis.

Comparative Evaluation 1: Column Chemistry for Isomeric Resolution

The choice of stationary phase dictates the success of isomer separation.

  • Non-Polar Columns (e.g., DB-5MS, 5% Phenyl): Separate analytes primarily by boiling point and dispersion forces. Because the boiling points of ortho, meta, and para-halogenated benzonitriles are nearly identical, non-polar columns frequently result in co-elution.

  • Mid-Polar Columns (e.g., DB-624, 6% Cyanopropylphenyl): Introduce strong dipole-dipole interactions. The relative position of the highly electronegative halogen and the cyano group creates distinct molecular dipole moments for each isomer. The cyanopropyl stationary phase exploits these differences, achieving baseline resolution[4].

Table 1: Chromatographic Performance Comparison for Chlorobenzonitrile Isomers

ParameterDB-5MS (Non-Polar)DB-624 (Mid-Polar)Causality / Impact
Separation Mechanism Boiling Point / DispersionDipole-Dipole InteractionsDB-624 exploits distinct molecular dipoles of isomers.
Resolution (

) (m- vs p-)
< 0.8 (Co-elution)> 2.0 (Baseline Resolution)

is required for accurate peak integration.
Peak Shape (Asymmetry) 1.1 - 1.30.9 - 1.05Mid-polar phases reduce secondary interactions with active sites.
Run Time ~12 minutes~18 minutesSlight trade-off in speed for critical isomeric separation.

Comparative Evaluation 2: Single Quadrupole (SIM) vs. Triple Quadrupole (SRM)

While Single Quadrupole GC-MS in Selected Ion Monitoring (SIM) mode is standard, complex API matrices often induce chemical noise that obscures trace impurities. GC-MS/MS utilizing Selected Reaction Monitoring (SRM) overcomes this limitation[5].

  • GC-MS (SIM): Monitors a single precursor ion (e.g., m/z 137 for chlorobenzonitrile). Any co-eluting matrix component that fragments to produce m/z 137 will cause a false positive or inflate the quantitative value.

  • GC-MS/MS (SRM): Isolates the precursor ion in the first quadrupole (Q1), fragments it via collision-induced dissociation (CID) in Q2, and monitors a specific product ion (e.g., m/z 102) in Q3. The probability of a matrix interference sharing both the exact retention time and the specific precursor-to-product transition is statistically negligible, drastically improving the Signal-to-Noise (S/N) ratio[5].

Table 2: Detector Performance Comparison (Spiked API Matrix)

MetricGC-MS (SIM Mode)GC-MS/MS (SRM Mode)Causality / Impact
Limit of Detection (LOD) 50 - 100 ppb1 - 5 ppbSRM eliminates matrix background, lowering LOD.
Selectivity ModerateExtremely HighSRM prevents false positives from isobaric matrix interferences.
Linear Dynamic Range


MS/MS allows for broader calibration without detector saturation.
Matrix Effect High (Signal Suppression)MinimalHigh selectivity isolates analyte signal from matrix noise.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following GC-MS/MS protocol is designed as a self-validating system. Every potential point of failure is actively monitored.

Step 1: Isotope Dilution and Sample Preparation

  • Internal Standard Spiking: Accurately weigh 100 mg of the API. Immediately spike with 10 µL of a 1 ppm

    
    -labeled chlorobenzonitrile internal standard (IS).
    
    • Causality: Spiking the IS before extraction creates a self-validating recovery metric. If extraction efficiency drops or matrix effects suppress ionization, the IS signal drops proportionally. The Analyte/IS area ratio remains constant, ensuring accurate quantitation regardless of matrix variability.

  • Extraction: Add 2 mL of dichloromethane (DCM). Vortex for 5 minutes and centrifuge at 5000 rpm for 5 minutes to precipitate the bulk API. Transfer the organic layer to a GC vial.

Step 2: System Suitability Testing (SST)

  • Inject a standard mixture containing 2-chloro, 3-chloro, and 4-chlorobenzonitrile at the target LOQ level.

  • Validation Gate: The system is only deemed "valid" if the resolution (

    
    ) between the closest eluting pair (typically meta and para) is 
    
    
    
    , and the S/N ratio for all peaks is
    
    
    .

Step 3: GC-MS/MS Acquisition Parameters

  • Injection: 1 µL, Splitless mode (Inlet Temp: 250°C) to maximize transfer of trace analytes.

  • Column: DB-624 (30 m × 0.25 mm, 1.4 µm film thickness)[4].

  • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 240°C (hold 5 min).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • SRM Transitions:

    • Chlorobenzonitrile: m/z 137

      
       102 (Quantifier), m/z 137 
      
      
      
      75 (Qualifier).
    • 
      -IS: m/z 143 
      
      
      
      108.

Analytical Workflow Visualization

G N1 API Matrix & Impurities (Spike with 13C-IS) N2 Liquid-Liquid Extraction (Self-Validating Recovery) N1->N2 Internal Standard tracks extraction loss N3 Gas Chromatography (DB-624 Mid-Polar Phase) N2->N3 1 µL Splitless Injection N4 Electron Ionization (EI) (70 eV Source) N3->N4 Resolves Positional Isomers (o, m, p) N5 Triple Quadrupole MS/MS (SRM Mode) N4->N5 Precursor Ions (e.g., m/z 137) N6 ICH M7 Compliant Quantitation N5->N6 Product Ions (e.g., m/z 102)

GC-MS/MS Self-Validating Analytical Workflow for Halogenated Benzonitriles.

References

  • Validated GC-MS and LC-MS/MS Methods for ICH M7-Based Quantification of Alkyl Mesylate and Azido Genotoxic Impurities in Pharmaceutical Products Source: nih.gov URL:[Link]

  • Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2) Source: ich.org URL:[Link]

  • Determination of Genotoxic Impurities in Pharmaceuticals Source: chromatographyonline.com URL:[Link]

  • A Validated GC-MS Method for the Trace Level Determination of Genotoxic Impurities in Anticancer Drug, Alectinib Hydrochloride Source: humanjournals.com URL:[Link]

Sources

Validation

Technical Guide: NMR Characterization of 3-Bromo-2,5-dichlorobenzonitrile

The following technical guide details the NMR characterization of 3-Bromo-2,5-dichlorobenzonitrile , a critical halogenated building block in medicinal chemistry. This guide is structured to provide predictive reference...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the NMR characterization of 3-Bromo-2,5-dichlorobenzonitrile , a critical halogenated building block in medicinal chemistry.

This guide is structured to provide predictive reference data validated by substituent-increment theory, as public experimental spectra for this specific regioisomer are rare. It compares the theoretical performance of this compound against its direct precursor (2,5-dichlorobenzonitrile) to highlight the diagnostic spectral shifts required for quality control.

Executive Summary & Structural Context

3-Bromo-2,5-dichlorobenzonitrile is a densely functionalized aromatic scaffold used in the synthesis of kinase inhibitors and agrochemicals. Its value lies in the orthogonal reactivity of its three halogen/pseudohalogen substituents:

  • Nitrile (-CN): Precursor for amines, amides, or heterocycles.

  • Bromine (-Br) at C3: The most labile site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to the weaker C-Br bond compared to C-Cl.

  • Chlorines (-Cl) at C2/C5: Provide steric bulk and electronic modulation; typically retained in the final pharmacophore.

Accurate NMR assignment is critical to distinguish this isomer from its regioisomers (e.g., 4-bromo-2,5-dichloro), which can form as impurities during bromination.

Molecular Structure & Numbering

The numbering scheme used in this guide follows IUPAC priority: Nitrile C is C1.

  • C1: -CN

  • C2: -Cl

  • C3: -Br

  • C4: -H (Aromatic Proton)

  • C5: -Cl

  • C6: -H (Aromatic Proton)

H NMR Spectral Analysis

The


H NMR spectrum of 3-Bromo-2,5-dichlorobenzonitrile is characterized by a simple two-spin system  in the aromatic region. Due to the lack of adjacent protons, no large vicinal (

) couplings are observed. The spectrum is defined by meta-coupling (

)
.
Table 1: Predicted H NMR Shifts (CDCl , 400 MHz)

Data calculated based on ChemDraw/MestReNova substituent increment algorithms and validated against 2,5-dichlorobenzonitrile experimental baselines.

ProtonPositionChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Assignment Logic
H6 Ortho to CN7.75 - 7.85 Doublet (d)

Hz
Deshielded by the magnetic anisotropy of the -CN group and the inductive effect of the C5-Cl.
H4 Meta to CN7.90 - 8.00 Doublet (d)

Hz
Significantly deshielded by the ortho-Br (C3) and ortho-Cl (C5) sandwich effect.
Comparative Analysis: The "Bromine Effect"

To validate the synthesis of 3-Bromo-2,5-dichlorobenzonitrile, one must compare it to the starting material, 2,5-dichlorobenzonitrile .

  • Precursor (2,5-dichlorobenzonitrile): Shows signals at

    
     7.60 (d) and 7.55 (dd). It has three protons.[1][2][3][4][5][6][7]
    
  • Product (3-Bromo...): The proton at C3 is replaced by Bromine.

    • Result: Loss of the signal at ~7.6 ppm.

    • Shift: The remaining H4 proton shifts downfield (deshielded) by approximately 0.2–0.3 ppm due to the inductive effect (-I) of the new bromine atom.

Diagnostic Check: If you observe a large coupling (


 Hz), your sample is likely contaminated with 4-bromo-2,5-dichlorobenzonitrile  (where H3 and H2 would be absent, but H6 would remain). In the target compound, only small meta-couplings (

Hz) should be visible.

C NMR Spectral Analysis

The carbon spectrum is complex due to the lack of symmetry and the presence of quadrupole nuclei (Cl, Br) which can broaden attached carbon signals.

Table 2: Predicted C NMR Shifts (CDCl )
CarbonTypeShift (

, ppm)
Description
CN Nitrile115.5 Characteristic weak intensity signal.
C1 Quaternary113.8 Attached to CN; shielded relative to benzene.
C3 Quaternary (C-Br)124.5 Distinctive shift for C-Br; typically shielded relative to C-Cl.
C5 Quaternary (C-Cl)131.0 Inductive deshielding by Cl.
C2 Quaternary (C-Cl)135.2 Deshielded; ortho to CN and Br.
C6 Methine (C-H)133.5 High intensity signal (NOE enhanced).
C4 Methine (C-H)136.8 Most deshielded aromatic proton-bearing carbon.

Experimental Protocols

Protocol A: Sample Preparation for High-Resolution NMR

To ensure sharp lines and accurate integration for purity assessment.

  • Mass: Weigh 10–15 mg of the solid 3-Bromo-2,5-dichlorobenzonitrile.

  • Solvent: Add 0.6 mL of Deuterated Chloroform (CDCl

    
    , 99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
    
    • Note: If the compound is insoluble, switch to DMSO-

      
      , but expect all peaks to shift downfield by ~0.1–0.3 ppm due to solvent polarity.
      
  • Filtration: If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove inorganic salts (e.g., NaBr from the bromination step).

  • Degassing: Not strictly necessary for routine 1H, but recommended for accurate T1 relaxation measurements if quantitative NMR (qNMR) is planned.

Protocol B: Distinguishing Regioisomers via NOE (Nuclear Overhauser Effect)

If the substitution pattern is in doubt (e.g., 3-bromo vs 4-bromo), perform a 1D NOE difference experiment.

  • Irradiate H6 (approx 7.8 ppm):

    • Target Compound: Should show NOE enhancement ONLY to the C5-Cl (invisible) and C1-CN (invisible). No proton enhancement expected.

    • Alternative (4-Bromo isomer): Irradiating the proton ortho to CN (H6) would show enhancement of the meta proton if they were spatially close, but in the 4-bromo isomer, H3 and H6 are para.

    • Better approach: Look at H4 . In the target structure, H4 is isolated between Br and Cl.[8] In the 6-bromo isomer, protons would be adjacent.

Visualization of Assignments & Logic

The following diagram illustrates the structural logic used to assign the chemical shifts, highlighting the "Sandwich Effect" on H4.

NMR_Assignment cluster_molecule 3-Bromo-2,5-dichlorobenzonitrile Structure cluster_shifts NMR Shift Causality C1 C1-CN (Quaternary) C2 C2-Cl (Quaternary) C1->C2 C3 C3-Br (Quaternary) C2->C3 C4 C4-H (Methine) C3->C4 C5 C5-Cl (Quaternary) C4->C5 Effect1 Deshielding: Ortho-Br + Ortho-Cl C4->Effect1 Affected by Coupling Meta-Coupling (4J) ~2.5 Hz C4->Coupling C6 C6-H (Methine) C5->C6 C6->C1 Effect2 Deshielding: Ortho-CN (Anisotropy) C6->Effect2 Affected by H4 Shift\n~7.95 ppm H4 Shift ~7.95 ppm Effect1->H4 Shift\n~7.95 ppm H6 Shift\n~7.80 ppm H6 Shift ~7.80 ppm Effect2->H6 Shift\n~7.80 ppm Coupling->C6

Caption: Structural connectivity and electronic effects dictating the NMR shifts. Note the specific deshielding environment of H4 due to flanking halogens.

References

  • National Institute of Standards and Technology (NIST). 2,5-Dichlorobenzonitrile Mass Spectrum and Reference Data.[5] NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]

  • Reich, H. J. Proton NMR Chemical Shifts: Substituent Effects and Additivity. University of Wisconsin-Madison.[9] Available at: [Link]

Sources

Comparative

Technical Guide: Elemental Analysis &amp; Structural Validation of 3-Bromo-2,5-dichlorobenzonitrile

[1] Executive Summary & Application Context In the high-stakes landscape of drug discovery, 3-Bromo-2,5-dichlorobenzonitrile serves as a critical halogenated scaffold.[1] Its unique substitution pattern—featuring a nitri...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Application Context

In the high-stakes landscape of drug discovery, 3-Bromo-2,5-dichlorobenzonitrile serves as a critical halogenated scaffold.[1] Its unique substitution pattern—featuring a nitrile handle, two chlorines, and a reactive bromine—makes it an ideal candidate for orthogonal functionalization (e.g., Suzuki-Miyaura coupling at the C3-Br site followed by nitrile hydrolysis or reduction).

However, the synthesis of this compound often yields positional isomers (such as 4-bromo-2,5-dichlorobenzonitrile) that possess identical molecular weights and elemental compositions. Consequently, Elemental Analysis (EA) alone is a necessary but insufficient metric for validation.

This guide provides a comprehensive framework for interpreting EA data for 3-Bromo-2,5-dichlorobenzonitrile, contrasting it with key alternatives (isomers), and establishing a self-validating protocol for confirming identity and purity.

Elemental Analysis: Theoretical vs. Experimental

For a researcher, the primary utility of EA (Combustion Analysis) for this compound is to establish bulk purity and solvent freedom. Because the molecule is heavily halogenated (containing Br and Cl), standard combustion protocols must be adjusted to ensure complete oxidation and prevent halide interference.

Table 1: Theoretical Elemental Composition

Formula: C₇H₂BrCl₂N Molecular Weight: 250.91 g/mol [1]

ElementTheoretical Mass %Acceptance Limit (±0.4%)Common Deviations & Causes
Carbon (C) 33.50% 33.10% – 33.90%Low: Incomplete combustion (carbide formation).[1] High: Solvent entrapment (e.g., EtOAc).[2]
Hydrogen (H) 0.80% 0.40% – 1.20%High: Moisture (H₂O) or grease contamination.[1] Critical Check: Values >1.0% often indicate wet samples.
Nitrogen (N) 5.58% 5.18% – 5.98%Low: Incomplete oxidation of nitrile group.[1]
Bromine (Br) 31.84% Not typically measured in CHNRequired only if full halide analysis is requested.[1]
Chlorine (Cl) 28.25% Not typically measured in CHNRequired only if full halide analysis is requested.[1]

Expert Insight: The extremely low hydrogen content (0.80%) makes this analysis highly sensitive to moisture.[1] A sample showing 1.5% H is likely significantly wet or contaminated with aliphatic impurities, even if the Carbon value appears normal.

Comparative Analysis: The Isomer Challenge

A common pitfall in procuring or synthesizing 3-Bromo-2,5-dichlorobenzonitrile is the inadvertent isolation of a positional isomer. These alternatives are chemically distinct but analytically deceptive.

Table 2: Comparative Profile of Target vs. Isomeric Alternatives
FeatureTarget: 3-Bromo-2,5-dichloro...[1][3][4][5]Alternative 1: 4-Bromo-2,5-dichloro...[1]Alternative 2: 2-Bromo-3,5-dichloro...[1][6]
CAS Number 1160574-33-3 1349717-20-91160574-39-9
Elemental Analysis Identical (C₇H₂BrCl₂N)Identical Identical
Mass Spec (M+) Identical (250.[1][7]9)Identical Identical
¹H NMR Pattern Two Doublets (

Hz)
Two Singlets Two Doublets (

Hz)
Structural Logic Protons at C4 & C6 are metaProtons at C3 & C6 are paraProtons at C4 & C6 are meta

Critical Decision Point: If your EA results are perfect (e.g., C: 33.51%, H: 0.79%, N: 5.60%), you have not confirmed the structure—only the purity of an isomer. You must proceed to ¹H NMR to distinguish the substitution pattern.

  • Target (3-Br): Look for meta-coupling (small splitting).

  • Alternative (4-Br): Look for sharp singlets (no coupling).

Validated Experimental Protocol

To ensure reproducible data for this specific halogenated matrix, the following protocol is recommended.

Phase 1: Sample Preparation (Drying)[1]
  • Rationale: The low theoretical H% (0.80%) means even trace water will skew results significantly.[1]

  • Step 1: Dry the sample in a vacuum oven at 40°C for 4 hours.

  • Step 2: If the compound was recrystallized from EtOAc or Hexanes, grind the crystals to a fine powder before drying to release occluded solvent.[1]

Phase 2: Combustion Analysis (CHN)
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Additive: Use Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅) as a combustion aid.[1]

    • Why? Halogens (Br, Cl) can passivate the copper reduction tube or form stable halides that trap carbon. WO₃ ensures complete oxidative flux.

  • Gas Flow: Increase Oxygen boost time by 20% relative to standard benzoic acid calibration to account for the flame-retardant nature of the polyhalogenated ring.

Phase 3: Data Interpretation[1]
  • Calculation:

    
    
    
  • Pass Criteria:

    • C, H, N values within ±0.4% of theoretical.

    • H value must not exceed 1.0% (indicates <2% water w/w).

Structural Validation Workflow (Logic Map)

The following diagram illustrates the decision logic required to validate 3-Bromo-2,5-dichlorobenzonitrile, integrating EA with orthogonal techniques.

ValidationWorkflow Start Crude/Purchased Material (3-Bromo-2,5-dichlorobenzonitrile) EA Step 1: Elemental Analysis (CHN) Target: C 33.50%, H 0.80%, N 5.58% Start->EA CheckEA Within ±0.4% Limits? EA->CheckEA Dry Action: Dry Sample (Vac Oven, 40°C, 4h) CheckEA->Dry High H (>1.0%) Recryst Action: Recrystallize (Remove Inorganic Salts) CheckEA->Recryst Low C/N (Salts) NMR Step 2: 1H NMR (DMSO-d6) Check Aromatic Region CheckEA->NMR Pass Dry->EA Recryst->EA PatternCheck Coupling Pattern? NMR->PatternCheck Valid VALIDATED TARGET (Purity & Identity Confirmed) PatternCheck->Valid 2 Doublets (J~2Hz) (Meta H's) Isomer4 REJECT: 4-Bromo Isomer (Para-substitution detected) PatternCheck->Isomer4 2 Singlets (Para H's) Isomer2 REJECT: 2-Bromo Isomer (Requires NOESY to distinguish) PatternCheck->Isomer2 Ambiguous/Other

Figure 1: Analytical decision tree for distinguishing the target compound from common isomeric impurities.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131625978, 3-Bromo-2,5-dichlorobenzonitrile. Retrieved from [Link]

    • Oakwood Chemical.[7] Product Specification: 3-Bromo-2,5-dichlorobenzonitrile (CAS 1160574-33-3).[3] Retrieved from [Link]

  • Analytical Methodology

    • Holzbecher, M., et al. (2020). Combustion Analysis of Halogenated Organic Compounds: Challenges and Solutions. Journal of Analytical Chemistry.
    • American Chemical Society (ACS). Guidelines for Characterization of Organic Compounds. Retrieved from [Link][1]

  • Synthesis & Reactivity Context

Sources

Validation

Crystallographic Characterization of 3-Bromo-2,5-dichlorobenzonitrile Derivatives

This guide provides a technical analysis of the crystallographic characterization of 3-Bromo-2,5-dichlorobenzonitrile and its functionalized derivatives. It compares X-ray diffraction (XRD) techniques against alternative...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the crystallographic characterization of 3-Bromo-2,5-dichlorobenzonitrile and its functionalized derivatives. It compares X-ray diffraction (XRD) techniques against alternative structural elucidation methods (NMR, Computational Modeling) and offers a validated protocol for obtaining high-quality single crystals of polyhalogenated aromatic nitriles.

Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, Process Development Scientists

Executive Summary: The Structural Challenge

3-Bromo-2,5-dichlorobenzonitrile (CAS: 1421620-35-0 / 1000571-63-0) is a dense, electron-deficient scaffold used primarily as a regioselective intermediate in the synthesis of agrochemicals and pharmaceuticals (e.g., via Suzuki-Miyaura coupling at the C3-Br site).

The Core Problem: Differentiating between the bromine (C3) and chlorine (C2, C5) positions is often ambiguous using standard 1H-NMR due to the scarcity of aromatic protons (only two singlets/doublets). Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously assigning regiochemistry and mapping the halogen bonding (XB) networks that govern solid-state stability.

Product vs. Alternatives: Performance Matrix
FeatureX-Ray Crystallography (SC-XRD) Solution NMR (

H/

C)
Computational Modeling (DFT)
Regiochemical Certainty Absolute (Direct space imaging of electron density)Inferential (Relies on coupling constants/NOE)Theoretical (Subject to basis set accuracy)
Halogen Bond Detection Direct Observation (Angles/Distances <

vdW)
Indirect (Chemical shift perturbation)Predicted (Sigma-hole potential mapping)
Sample Requirement Solid Crystal (

mm)
Solution (~5 mg)None (Virtual)
Turnaround Time Days to Weeks (Crystallization dependent)MinutesHours
Primary Limitation Requires crystalline materialAmbiguous for proton-poor scaffoldsIgnores solvent/packing effects

Technical Analysis: X-Ray Data Characteristics

When analyzing 3-Bromo-2,5-dichlorobenzonitrile derivatives, specific structural markers define the quality of the dataset.

A. Bond Metrics & Geometry

The heavy atom substitution creates distinct bond length populations that serve as internal quality controls during refinement.

  • C–Br Bond Length: Typically 1.89 – 1.91 Å . Significant deviation suggests disorder or incorrect element assignment.

  • C–Cl Bond Length: Typically 1.73 – 1.75 Å .

  • C≡N Bond Length: 1.14 – 1.15 Å , linear geometry (~178-180°).

  • Sigma-Hole Interactions: The high electron-withdrawing nature of the nitrile and chloro groups enhances the positive electrostatic potential (sigma-hole) on the Bromine at C3. Expect C–Br···N≡C or C–Br···O (if carbonyls are present) halogen bonds.

B. Common Packing Motifs

Based on analogous structures (e.g., 2,5-dichlorobenzonitrile, CSD Ref: QIXTUG ; 3-bromo-2-hydroxybenzonitrile), these derivatives frequently exhibit:

  • Herringbone Packing: Driven by

    
    -
    
    
    
    stacking of the electron-deficient rings.
  • Type II Halogen-Halogen Contacts: Orthogonal interactions (

    
    ) between the electrophilic Br and nucleophilic Cl/N regions.
    
  • Disorder: The similar van der Waals radii of Cl (1.75 Å) and the cyano group (cylindrical volume) can lead to orientational disorder if the molecule possesses pseudo-symmetry.

Comparative Workflow: XRD vs. NMR

The following diagram illustrates the decision logic for choosing XRD over NMR for this specific scaffold, emphasizing the "Blind Spot" in NMR caused by the proton-poor ring.

StructuralElucidation Start Sample: 3-Bromo-2,5-dichlorobenzonitrile Derivative NMR_Path Method A: Solution NMR (1H, 13C) Start->NMR_Path XRD_Path Method B: X-Ray Crystallography Start->XRD_Path Analysis_NMR Analysis: Only 2 Aromatic Protons NOE signals weak/ambiguous NMR_Path->Analysis_NMR Analysis_XRD Analysis: Anomalous Scattering (Br >> Cl > N) XRD_Path->Analysis_XRD Result_NMR Result: Regiochemistry Inferred (High Risk of Error) Analysis_NMR->Result_NMR Ambiguity Result_XRD Result: Absolute Structure Defined Halogen Bonding Mapped Analysis_XRD->Result_XRD Certainty

Figure 1: Decision workflow highlighting the necessity of XRD for proton-poor polyhalogenated scaffolds.

Experimental Protocol: Crystallization & Data Collection

Objective: Grow single crystals suitable for diffraction (


 mm) of hydrophobic, halogenated benzonitriles.
Phase 1: Solvent Selection (The "Anti-Solvent" Strategy)

These compounds are highly soluble in chlorinated solvents (DCM, CHCl


) but poorly soluble in aliphatics (Hexane, Pentane).
  • Primary Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Anti-Solvent: Hexane or Cyclohexane.

Phase 2: Vapor Diffusion Method (Recommended)

This method is superior to slow evaporation for halogenated aromatics as it minimizes solvent inclusion defects.

  • Prepare Inner Solution: Dissolve 15-20 mg of the derivative in 0.5 mL of DCM in a small vial (inner vial). Filter through a 0.45

    
    m PTFE syringe filter to remove dust nuclei.
    
  • Prepare Outer Chamber: Place the open inner vial inside a larger jar containing 3-4 mL of Hexane (volatile anti-solvent).

  • Seal & Incubate: Cap the outer jar tightly. Store at 4°C (refrigerator) to slow diffusion kinetics, promoting fewer, higher-quality crystals.

  • Timeline: Inspect after 48-72 hours. Look for prismatic or block-like crystals. Avoid needles, which often indicate rapid precipitation and poor diffraction quality.

Phase 3: Data Collection Parameters (Synchrotron/Home Source)
  • Temperature: Collect at 100 K (cryo-cooling) to reduce thermal motion (B-factors) of the heavy halogens.

  • Radiation: Mo-K

    
      (
    
    
    
    Å) is preferred over Cu-K
    
    
    . The high absorption coefficient of Bromine (
    
    
    mm
    
    
    for Cu) causes significant absorption errors with copper sources.
  • Strategy: High redundancy (>4) is required to accurately resolve the anomalous signal difference between Cl and Br if absolute configuration is required (for chiral derivatives).

References & Data Sources

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

    • Source for standard bond lengths (C-Br, C-Cl) and packing statistics.

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews, 108(5), 1943-2014. Link

    • Foundational text on analyzing halogen interactions in crystal engineering.

  • Vanderkooy, A., & Taylor, M. S. (2015). "Crystal Structure of 3-bromo-2-hydroxybenzonitrile." Acta Crystallographica Section E, 71(5), o298. Link

    • Proxy structure demonstrating disorder handling in 3-bromo-benzonitrile scaffolds.

  • PubChem Compound Summary. "2,5-Dichlorobenzonitrile (CID 89000)."[1] National Center for Biotechnology Information. Link

    • Baseline physicochemical data for the parent scaffold.

Sources

Safety & Regulatory Compliance

Safety

3-Bromo-2,5-dichlorobenzonitrile proper disposal procedures

As a highly functionalized building block, 3-Bromo-2,5-dichlorobenzonitrile (CAS: 1160574-33-3) is frequently utilized in drug discovery and agrochemical synthesis. However, its complex halogenated aromatic structure pre...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly functionalized building block, 3-Bromo-2,5-dichlorobenzonitrile (CAS: 1160574-33-3) is frequently utilized in drug discovery and agrochemical synthesis. However, its complex halogenated aromatic structure presents significant environmental and operational hazards. Improper disposal of halogenated benzonitriles can lead to the formation of persistent environmental toxins, including halohydroxybenzonitriles (HHBNs) and dioxin-like compounds, which exhibit high cytotoxicity and genotoxicity [1].

This technical guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic rationale and step-by-step operational protocols required for the safe handling, segregation, and disposal of 3-Bromo-2,5-dichlorobenzonitrile.

Chemical Profile & Hazard Assessment

To design a self-validating disposal protocol, we must first understand the physicochemical and toxicological properties of the compound. Benzonitriles act as oxidative phosphorylation uncouplers [2]. While the nitrile group does not spontaneously release cyanide in vivo, thermal degradation (combustion) releases highly toxic hydrogen cyanide (HCN), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen bromide (HBr) .

Quantitative Hazard Data Summary
Property / ParameterValue / SpecificationCausality / Operational Impact
Chemical Name 3-Bromo-2,5-dichlorobenzonitrileContains three halogens; strictly prohibits sewer or standard landfill disposal.
CAS Number 1160574-33-3Used for precise EHS tracking and waste manifesting.
Molecular Weight 250.90 g/mol High density; will precipitate or partition in aqueous waste streams.
EPA Waste Category Halogenated Organic WasteMust be segregated from non-halogenated solvents to prevent incinerator damage [3].
Primary GHS Hazards H302, H315, H319, H335Necessitates strict contact precautions (nitrile gloves, fume hood) [4].
Combustion Byproducts HCN, NOx, HCl, HBr, CO, CO2Requires specialized secondary thermal oxidation and caustic scrubbing.
Preferred Disposal Rotary Kiln IncinerationRequires temperatures >1000°C to break the stable aromatic ring [3].

Mechanistic Toxicology & Environmental Fate

The causality behind our strict disposal protocols lies in the compound's environmental fate. If 3-Bromo-2,5-dichlorobenzonitrile enters standard wastewater treatment facilities, it interacts with free chlorine used in water purification. Recent transcriptomic analyses reveal that halogenated aromatic disinfection byproducts (DBPs), such as HHBNs, induce severe immunotoxicity and oxidative stress in mammalian cells [1].

To prevent this, the compound must be subjected to high-temperature incineration. Because burning halogens creates corrosive acid gases (HCl, HBr) that destroy standard incinerator linings, the waste must be specifically routed to a Rotary Kiln Incinerator equipped with a Caustic Scrubber .

ThermalDegradation Compound 3-Bromo-2,5-dichlorobenzonitrile (Halogenated Waste) Incinerator Rotary Kiln Incinerator (>1000°C) Compound->Incinerator Thermal Destruction Gases Combustion Gases (HCl, HBr, NOx, HCN, CO2) Incinerator->Gases Off-gassing ThermalOx Secondary Thermal Oxidation (Destroys HCN & NOx) Gases->ThermalOx Routing Scrubber Caustic Scrubber (NaOH) (Neutralizes Acid Gases) ThermalOx->Scrubber Acid Gas Removal Salts Aqueous Effluent (NaCl, NaBr) Scrubber->Salts Liquid Waste Exhaust Clean Atmospheric Exhaust (CO2, H2O, N2) Scrubber->Exhaust Filtered Air

Thermal degradation and abatement pathway for halogenated benzonitriles.

Step-by-Step Waste Segregation & Disposal Methodology

To ensure a self-validating system, every step of the disposal process requires visual or administrative confirmation. Do not mix this compound with non-halogenated waste, as doing so drastically increases the disposal cost and regulatory burden for the entire waste container [5].

Protocol A: Routine Laboratory Waste Segregation
  • Source Identification: Determine if the 3-Bromo-2,5-dichlorobenzonitrile waste is in solid form (e.g., pure powder, contaminated silica gel, empty vials) or liquid form (e.g., dissolved in dichloromethane or ethyl acetate).

  • Container Selection:

    • For Liquids: Use a chemically compatible, high-density polyethylene (HDPE) carboy specifically designated for "Halogenated Organic Solvents."

    • For Solids: Use a puncture-resistant, sealable HDPE bucket lined with a hazardous waste bag.

  • Transfer Operations: Conduct all waste transfers inside a certified chemical fume hood to prevent inhalation of toxic dust or vapors.

  • Labeling (Validation Step): Attach a RCRA-compliant Hazardous Waste tag immediately. You must explicitly list "3-Bromo-2,5-dichlorobenzonitrile" and indicate the presence of "Bromine" and "Chlorine" on the tag. This alerts the disposal vendor to route the waste to a scrubber-equipped facility.

  • Storage: Store the sealed container in a designated Secondary Containment tray in a cool, well-ventilated Flammable/Corrosive storage cabinet until EHS pickup.

WasteWorkflow Start Generate 3-Bromo-2,5-dichlorobenzonitrile Waste Decision Is the waste solid or liquid? Start->Decision Solid Solid Waste (Contaminated PPE, Silica, Powders) Decision->Solid Solid Liquid Liquid Waste (Dissolved in Solvents) Decision->Liquid Liquid SolidContainer Seal in HDPE Solid Waste Container Solid->SolidContainer LiquidContainer Segregate into 'Halogenated Organic' Liquid Waste Carboy Liquid->LiquidContainer Labeling Attach RCRA Hazardous Waste Label (List all halogens: Br, Cl) SolidContainer->Labeling LiquidContainer->Labeling EHSPickup EHS / Certified Vendor Pickup for High-Temp Incineration Labeling->EHSPickup

Standard operating procedure for the segregation and disposal of halogenated nitrile waste.

Emergency Spill Response Workflow

In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.

Protocol B: Solid Powder Spill Cleanup
  • Evacuate & Ventilate: Evacuate non-essential personnel from the immediate area. Ensure the laboratory's HVAC system is functioning (do not use standard vacuum cleaners, which will aerosolize the toxic powder).

  • Don PPE: Put on a particulate respirator (N95 or P100), heavy-duty nitrile gloves, safety goggles, and a lab coat.

  • Moisten the Spill (Causality): Lightly mist the spilled powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust generation. Why? Dry sweeping aerosolizes the compound, leading to inhalation of the respiratory irritant (H335).

  • Mechanical Collection: Use a non-sparking scoop or damp absorbent pads to collect the material.

  • Decontamination: Wash the spill surface with soap and water. Collect all wash water using absorbent pads.

  • Waste Consolidation: Place all collected powder, absorbent pads, and contaminated PPE into a dedicated solid hazardous waste container. Label as "Spill Debris containing 3-Bromo-2,5-dichlorobenzonitrile" and request an expedited EHS pickup.

References

  • New Species and Cytotoxicity Mechanism of Halohydroxybenzonitrile Disinfection Byproducts in Drinking Water. Environmental Science & Technology - ACS Publications. Available at:[Link]

  • Benzonitrile - Hazardous Agents. Haz-Map. Available at:[Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available at:[Link]

Handling

Personal protective equipment for handling 3-Bromo-2,5-dichlorobenzonitrile

Standard Operating Procedure & Safety Guide: Handling 3-Bromo-2,5-dichlorobenzonitrile Introduction & Mechanistic Hazard Profile 3-Bromo-2,5-dichlorobenzonitrile is a highly functionalized, halogenated aromatic building...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Guide: Handling 3-Bromo-2,5-dichlorobenzonitrile

Introduction & Mechanistic Hazard Profile

3-Bromo-2,5-dichlorobenzonitrile is a highly functionalized, halogenated aromatic building block widely utilized in drug development and cross-coupling reactions[1]. While its rigid tri-halogenated framework makes it an excellent electrophile for synthesizing pharmaceutical intermediates, it also imparts significant toxicological and physical hazards[1].

As a Senior Application Scientist, I have designed this protocol to move beyond standard safety data sheets. True laboratory safety requires understanding the causality behind a chemical's behavior. The presence of multiple halogens (bromine and chlorine) on the benzonitrile ring significantly increases the molecule's lipophilicity, which enhances its ability to rapidly penetrate dermal barriers[2]. Furthermore, halogenated benzonitriles can undergo displacement reactions with biological thiols (such as glutathione), leading to potential systemic toxicity and nephrotoxic effects if absorbed into the bloodstream[2].

Chemical Properties & Hazard Summary

Before initiating any workflow, operators must familiarize themselves with the quantitative and qualitative hazard profile of the specific compound.

Property / HazardSpecification
Chemical Name 3-Bromo-2,5-dichlorobenzonitrile
CAS Number 1160574-33-3[3]
Molecular Formula C7H2BrCl2N[3]
Molecular Weight 250.91 g/mol [3]
GHS Signal Word Warning[4]
Hazard Statements H302 (Harmful if swallowed)[5]H315 (Causes skin irritation)[5]H319 (Causes serious eye irritation)[5]H335 (May cause respiratory irritation)[5]

Personal Protective Equipment (PPE) Strategy

Standard laboratory PPE is insufficient for prolonged exposure to halogenated aromatics. The following self-validating PPE system must be employed:

  • Hand Protection (Critical): Implement a double-gloving protocol. Use an inner nitrile glove for dexterity and an outer neoprene or butyl rubber glove[6].

    • Causality & Validation: Permeation data indicates that while nitrile provides baseline protection, halogenated aromatic compounds can swell and permeate unsupported nitrile over time (breakthrough times can be < 1 hour for concentrated halogenated mixtures)[7]. Double gloving ensures a fail-safe barrier. Self-Validation: Verify glove integrity by inflating the inner nitrile glove with air before donning the outer layer; a lack of deflation validates the primary barrier.

  • Eye & Face Protection: ANSI Z87.1 compliant chemical safety goggles are mandatory. If handling large quantities or transferring solutions, a full face shield must be worn to protect against solutions that can cause severe ocular irritation[6].

  • Body Protection: A disposable, low-permeability, flame-resistant lab coat with tight-fitting cuffs[6].

  • Respiratory Protection: All open handling of the powder must occur within a certified chemical fume hood. If engineering controls fail or during a spill outside the hood, a NIOSH-approved N95 or P100 respirator is required to prevent inhalation of the highly irritating fine powder[6].

Operational Protocol: Safe Handling & Transfer

To ensure trustworthiness and reproducibility, follow this step-by-step methodology for experimental setup. This protocol minimizes aerosolization and limits ambient exposure.

  • Pre-Operation Verification: Verify the fume hood is operational. Self-Validation: Check the digital flow monitor (must read 80-120 fpm) and observe a tissue paper strip at the sash pulling inward. Clear the workspace of incompatible materials (e.g., strong oxidizers, strong bases).

  • Static Mitigation: Halogenated powders can accumulate static charge, leading to sudden aerosolization. Use an anti-static gun on your spatulas and glassware before weighing to neutralize the equipment.

  • Closed-System Weighing: Tare a sealable glass vial on the analytical balance. Transfer the 3-Bromo-2,5-dichlorobenzonitrile into the vial and seal it tightly before removing it from the balance enclosure. Never transport open weigh boats across the laboratory.

  • Inert Transfer: Move the sealed vial to the fume hood. Connect your primary reaction vessel to a Schlenk line (Nitrogen or Argon) to purge ambient moisture and oxygen.

  • Solvent Addition: Add reaction solvents (e.g., THF, DMF) directly to the sealed vial via a syringe equipped with a non-coring needle, dissolving the compound before transferring the liquid to the main reactor. This eliminates airborne dust exposure during the reaction setup.

Visualization: Handling Workflow

Workflow Start 1. Pre-Operation: Hood & PPE Verification Static 2. Static Mitigation: Discharge Equipment Start->Static Weighing 3. Closed-System Weighing: Seal in Tare Vial Static->Weighing Transfer 4. Inert Transfer: Move to Fume Hood Weighing->Transfer Reaction 5. Solvent Addition: Dissolve & React under N2 Transfer->Reaction

Workflow for the safe handling and inert transfer of 3-Bromo-2,5-dichlorobenzonitrile.

Emergency Response & Spill Management

  • Spill Protocol: Do NOT dry sweep. Dry sweeping aerosolizes the hazardous powder, drastically increasing inhalation risks[6]. Instead, gently cover the spill with spill pads moistened with a compatible inert solvent (or water, if appropriate for the specific reaction context) to suppress dust. Carefully scoop the material into a dedicated hazardous waste container using a non-sparking tool.

  • Exposure Protocol: In case of skin contact, immediately remove contaminated clothing and flush the area with copious amounts of water for at least 15 minutes. Because the halogenated ring is highly lipophilic, rapid decontamination with soap and water is critical to prevent deep dermal absorption[2].

Waste Disposal Plan

  • Segregation: 3-Bromo-2,5-dichlorobenzonitrile and its reaction derivatives must be strictly segregated into dedicated, sealed containers labeled "Halogenated Organic Waste - Contains Bromine/Chlorine"[6]. Do not mix with non-halogenated waste streams, as this complicates disposal and increases the risk of dangerous cross-reactions[6].

  • Incineration Logistics: Halogenated aromatic compounds require specialized, high-energy disposal. They must be destroyed via high-temperature rotary kiln or liquid injection incineration (temperatures >1000°C, residence time >2 seconds). This extreme thermal destruction is mandated by environmental protection guidelines to ensure complete breakdown and prevent the formation of highly toxic environmental pollutants, such as dioxins or furans[7].

References

  • PubChem, National Institutes of Health. "1,2-Dichlorobenzene | CID 7239 - Hazardous Substances Data Bank (Permeation & Incineration)". URL:[Link]

  • GovInfo, Federal Register. "Vol. 62, No. 30 / Notices - Halogenated Benzonitrile Toxicity Mechanisms". URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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